molecular formula C10H16N2 B12071580 3-((1r)-1-Aminobutyl)phenylamine

3-((1r)-1-Aminobutyl)phenylamine

Cat. No.: B12071580
M. Wt: 164.25 g/mol
InChI Key: BTXXYJHEJAUVDS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1r)-1-Aminobutyl)phenylamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((1r)-1-Aminobutyl)phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1r)-1-Aminobutyl)phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-[(1R)-1-aminobutyl]aniline

InChI

InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3/t10-/m1/s1

InChI Key

BTXXYJHEJAUVDS-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC=C1)N)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)N)N

Origin of Product

United States
Foundational & Exploratory

What are the chemical properties of 3-((1r)-1-Aminobutyl)phenylamine?

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-((1r)-1-Aminobutyl)phenylamine

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties and characterization methodologies for 3-((1r)-1-Aminobutyl)phenylamine. As a compound not extensively documented in publicly available literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging data from analogous structures—namely aromatic amines, aliphatic amines, and chiral compounds—we extrapolate key physicochemical properties, spectroscopic signatures, and reactivity patterns. Furthermore, this guide details robust experimental protocols for the empirical validation of these properties, ensuring scientific integrity and providing a practical framework for laboratory investigation.

Introduction and Structural Elucidation

3-((1r)-1-Aminobutyl)phenylamine is a chiral aromatic amine. Its structure consists of a phenylamine (aniline) core substituted at the meta-position (C-3) with a (1R)-1-aminobutyl group. This unique structure contains two primary amine functionalities with distinct electronic environments: one aromatic and one aliphatic. The presence of a stereocenter at the first carbon of the butyl chain imparts chirality to the molecule.

  • IUPAC Name: 3-((1R)-1-aminobutyl)benzenamine

  • Molecular Formula: C₁₀H₁₆N₂

  • Molecular Weight: 164.25 g/mol

  • CAS Number: Not assigned (as of the last database search).

The dual-amine nature of this molecule suggests a complex acid-base profile and differential reactivity, making a thorough understanding of its properties critical for applications in medicinal chemistry and materials science. This guide will systematically predict these properties and provide the necessary protocols for their empirical determination.

Predicted Physicochemical and Chemical Properties

The chemical behavior of 3-((1r)-1-Aminobutyl)phenylamine is governed by the interplay between its aromatic ring, the electron-donating aromatic amine, the basic aliphatic amine, and the nonpolar alkyl chain.

Basicity and pKₐ Profile

The molecule possesses two basic nitrogen centers. The pKₐ of the conjugate acid (pKaH) for each amine is expected to differ significantly.

  • Aliphatic Amine (-CH(NH₂)Pr): The lone pair on this nitrogen is localized and readily available for protonation. Its basicity is primarily influenced by the electron-donating effect of the alkyl groups. Analogous primary aliphatic amines, such as n-butylamine, have a pKaH in the range of 10.6 - 10.8.[1][2][3][4] Therefore, a similar pKₐ is predicted for this center.

  • Aromatic Amine (-C₆H₄NH₂): The lone pair on the aromatic nitrogen is delocalized into the π-system of the benzene ring.[5][6] This resonance effect significantly reduces its availability for protonation, making it a much weaker base. The pKaH of aniline is approximately 4.6.[7][8][9]

This vast difference in basicity implies that under physiological pH (~7.4), the aliphatic amine will be predominantly protonated (cationic), while the aromatic amine will remain in its neutral, free-base form.

PropertyPredicted Value / CharacteristicRationale / Analogous Compound
Molecular Weight 164.25 g/mol Calculated from Molecular Formula C₁₀H₁₆N₂
pKaH₁ (Aliphatic) ~10.7Based on n-butylamine (~10.78)[1][2]
pKaH₂ (Aromatic) ~4.6Based on aniline (~4.6)[7][8]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene).[10][11][12]The C₁₀ hydrocarbon structure limits water solubility, while the amine groups allow for solubility in polar organic solvents.[13][14]
Physical State Likely a liquid or low-melting solid at room temperature.Similar in size and functionality to other substituted anilines.
Reactivity Profile

The presence of two distinct amine groups dictates the molecule's reactivity.

  • Aliphatic Amine: As the stronger nucleophile and base, it will be the primary site of reaction for alkylation, acylation, and condensation with carbonyls.[5]

  • Aromatic Amine: This group enables reactions typical of anilines. It can be diazotized with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).[15]

  • Aromatic Ring: The aromatic -NH₂ group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to itself (C-2, C-4, C-6). The alkyl group is a weak activator, also directing ortho/para. The combined effect strongly favors substitution at C-2, C-4, and C-6.

Proposed Synthesis Pathway

A plausible synthetic route can be designed starting from commercially available precursors, for instance, via reductive amination. A potential pathway is illustrated below.

Caption: Proposed synthesis via reductive amination of 3-butanoylbenzonitrile.

This pathway involves the formation of an imine intermediate from the ketone and ammonia, followed by reduction to yield the racemic amine. The desired (R)-enantiomer would then be isolated via chiral chromatography.

Analytical and Characterization Methodologies

Empirical characterization is essential to confirm the structure and purity of 3-((1r)-1-Aminobutyl)phenylamine.

Spectroscopic Profile (Predicted)
  • ¹H NMR Spectroscopy:

    • Aromatic Protons (δ 6.5-7.5 ppm): Four protons on the substituted ring, exhibiting complex splitting patterns typical of a 1,3-disubstituted benzene.

    • NH₂ Protons (variable): Two broad singlets, one for the aromatic amine (δ ~3.5-4.5 ppm) and one for the aliphatic amine (δ ~1.0-3.0 ppm). These signals are D₂O exchangeable.[16]

    • Benzylic Proton (-CH(NH₂)-) (δ ~3.5-4.5 ppm): A multiplet, coupled to the adjacent CH₂ group and potentially the NH₂ protons.

    • Aliphatic Protons (δ 0.8-1.8 ppm): Signals corresponding to the -CH₂-CH₂-CH₃ chain, showing characteristic multiplets.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons (δ 110-150 ppm): Six signals are expected. The carbon attached to the aromatic amine (C-1) would be the most deshielded (~145-150 ppm).[17]

    • Aliphatic Carbons (δ 10-60 ppm): Four signals corresponding to the butyl chain carbons. The carbon attached to the aliphatic amine (C-α) would appear around δ 50-60 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching (3200-3500 cm⁻¹): This region will be complex. Two bands are expected for the aromatic primary amine (~3420-3500 cm⁻¹) and two slightly lower frequency bands for the aliphatic primary amine (~3280-3380 cm⁻¹).[18][19] These bands are typically sharper than O-H stretches.[20][21][22]

    • N-H Bending (1580-1650 cm⁻¹): A characteristic bending vibration for primary amines.[20]

    • C-N Stretching: An aromatic C-N stretch (~1250-1335 cm⁻¹) and an aliphatic C-N stretch (~1020-1250 cm⁻¹) should be visible.[20]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): As per the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak should appear at an even m/z value (M⁺ = 164). However, some sources state the nitrogen rule in terms of odd/even m/z for odd/even numbers of nitrogens leading to an odd M+ peak. A high-resolution mass spectrum is definitive.[23][24]

    • Fragmentation: The most prominent fragmentation pathway is α-cleavage next to the aliphatic amine.[23][24][25] This would involve the loss of a propyl radical (•C₃H₇) to yield a resonance-stabilized fragment at m/z 121, or loss of the aminophenyl radical to give a fragment at m/z 72. Cleavage of the Cα-Cβ bond is highly probable.

Experimental Workflow: Characterization and Chiral Purity

The following workflow outlines the necessary steps for full characterization and enantiomeric purity assessment.

Characterization_Workflow start Synthesized Product (Crude) purification Purification (Flash Chromatography / Prep HPLC) start->purification structure_id Structural Identification purification->structure_id pka_det pKa Determination (Potentiometric Titration) purification->pka_det chiral_sep Chiral Purity Analysis (Chiral HPLC / SFC) purification->chiral_sep final_report Complete Characterization Report structure_id->final_report sub_nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) structure_id->sub_nmr sub_ms High-Resolution MS structure_id->sub_ms sub_ir FT-IR Spectroscopy structure_id->sub_ir pka_det->final_report chiral_sep->final_report

Caption: A logical workflow for the purification and characterization of the target compound.

Protocol: Chiral Separation by HPLC

Enantiomeric separation is crucial for any chiral compound intended for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard method.[26][27][28]

Objective: To separate the (1R) and (1S) enantiomers of 3-(1-aminobutyl)phenylamine and determine the enantiomeric excess (ee).

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® series).[29]

  • Mobile Phase: Hexane/Isopropanol or similar normal-phase solvents.

  • Additive: Trifluoroacetic acid (TFA) or an acidic additive like methanesulfonic acid to improve peak shape and resolution of basic amines.[30]

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in the mobile phase.

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Method Optimization: If separation is not achieved, systematically vary the ratio of hexane to alcohol and the type of alcohol modifier. The concentration and type of acidic additive can also be adjusted to optimize selectivity.[29]

  • Quantification: Integrate the peak areas for each enantiomer (A₁ and A₂) to calculate the enantiomeric excess: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

Protocol: pKₐ Determination by Potentiometric Titration

This protocol provides a robust method for empirically determining the two pKₐ values of the title compound.[31][32][33][34]

Objective: To determine the pKaH values for the aliphatic and aromatic amine groups.

Instrumentation & Materials:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (carbonate-free)

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).[34]

  • Sample Preparation: Accurately weigh and dissolve the compound in water to a concentration of approximately 1 mM. A co-solvent like methanol may be used if solubility is low, but results will need to be extrapolated back to aqueous conditions.[33] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[31]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[31][34]

  • Titration:

    • To determine the pKₐ of the stronger base (aliphatic amine), titrate the sample solution with standardized 0.1 M HCl.

    • Record the pH after each incremental addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence points as the points of maximum slope (inflection points).

    • The pH at the half-equivalence point is equal to the pKaH. Two distinct buffer regions and equivalence points should be observed, corresponding to the two amine groups.

Safety and Handling

While specific toxicity data for 3-((1r)-1-Aminobutyl)phenylamine is unavailable, its structural similarity to other aromatic amines necessitates cautious handling. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[35][36][37][38][39]

Recommended Precautions:

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous organic compounds.

Conclusion

3-((1r)-1-Aminobutyl)phenylamine presents a fascinating chemical structure with dual basic centers and significant potential for differential reactivity. Based on established chemical principles and data from analogous compounds, we predict it to have two distinct pKₐ values (~4.6 and ~10.7), limited water solubility, and characteristic spectroscopic signatures. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization, offering detailed protocols for researchers to validate these predictions and unlock the potential of this novel molecule.

Sources

Strategic Pathways for the Asymmetric Synthesis of Chiral Aminobutyl Phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aminobutyl phenylamine derivatives represent a cornerstone structural motif in a multitude of pharmacologically active agents and advanced materials. The precise spatial arrangement of substituents around the stereogenic center is often critical for biological activity and therapeutic efficacy, making their enantioselective synthesis a topic of paramount importance in modern medicinal and process chemistry.[1][][3][4][5] This guide provides a comprehensive overview of the principal strategies for accessing these valuable compounds in high enantiomeric purity. It moves beyond a simple recitation of methods to delve into the mechanistic rationale behind pathway selection, offering field-proven insights into the application of chiral pool synthesis, chiral auxiliary-mediated methodologies, transition metal-catalyzed asymmetric reactions, and biocatalytic transformations. Detailed, actionable protocols and comparative data are presented to empower researchers in the rational design and execution of robust and efficient synthetic routes.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of nature that profoundly influences molecular recognition in biological systems. Receptors, enzymes, and other biological targets are inherently chiral, leading to often stark differences in the pharmacological and toxicological profiles of a drug's enantiomers.[3][4][5] The "eutomer" may be responsible for the desired therapeutic effect, while the "distomer" can be inactive, less active, or even contribute to adverse effects.[1] Consequently, the development of synthetic methods that provide precise control over stereochemistry is not merely an academic exercise but a critical necessity for creating safer and more effective medicines.[3][5] The aminobutyl phenylamine scaffold is a privileged structure in drug discovery, and the ability to synthesize specific stereoisomers is key to unlocking its full therapeutic potential.

Foundational Strategies in Asymmetric Synthesis

The synthesis of a chiral molecule from achiral or racemic precursors requires a source of chirality. This can be achieved through several distinct, powerful strategies, each with its own set of advantages and considerations. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, cost, and the specific stereochemical configuration required.

G cluster_main Asymmetric Synthesis Strategies Target Chiral Aminobutyl Phenylamine Derivative ChiralPool Chiral Pool Synthesis Target->ChiralPool From Chiral Precursors (e.g., Phenylalanine) Auxiliary Chiral Auxiliary-Mediated Synthesis Target->Auxiliary Temporary Chiral Group Guides Reaction Catalysis Asymmetric Catalysis Target->Catalysis Chiral Catalyst Creates Stereocenter Biocatalysis Biocatalysis Target->Biocatalysis Enzyme-Driven Stereoselectivity

Caption: Core strategies for achieving enantioselectivity.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For derivatives of phenylamine, amino acids like L- or D-phenylalanine are exceptionally valuable precursors.[6][7] The inherent chirality of the amino acid is carried through the synthetic sequence to define the stereochemistry of the final product.

  • Causality of Choice: This approach is often the most direct, especially for early-stage discovery, if the target molecule's stereocenter and substitution pattern closely match an available chiral starting material. It avoids the need for developing a complex asymmetric induction step. For example, the synthesis of certain unnatural amino acids can be achieved by modifying natural ones.[6][7][8]

  • Limitations: The diversity of the final products is constrained by the limited variety of commercially available chiral pool molecules. Synthesizing the "unnatural" enantiomer can be challenging or expensive if the corresponding starting material is not readily accessible.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[9][10] After creating the desired stereocenter, the auxiliary is removed and can ideally be recovered for reuse.[9][10] Evans' oxazolidinones and pseudoephedrine are classic examples of highly effective auxiliaries.[10][11][12]

  • Expertise in Action: The power of this method lies in its reliability and predictability. The auxiliary creates a sterically biased environment, forcing reagents to attack the substrate from a specific face. For instance, in the alkylation of a pseudoephenamine amide, the bulky phenyl and hydroxyl groups of the auxiliary effectively shield one face of the enolate, leading to highly diastereoselective C-C bond formation.[11][13] The high crystallinity of the resulting diastereomers often facilitates purification by simple recrystallization, yielding products with very high stereochemical purity.

G cluster_workflow Chiral Auxiliary Workflow Prochiral Prochiral Substrate (e.g., Phenylacetic Acid) Adduct Chiral Adduct (Substrate-Xc) Prochiral->Adduct Step 1: Attachment Aux Chiral Auxiliary (Xc) (e.g., Pseudoephenamine) Aux->Adduct Diastereomer Product with New Stereocenter (High d.e.) Adduct->Diastereomer Step 2: Diastereoselective Reaction FinalProduct Enantiomerically Enriched Product Diastereomer->FinalProduct Step 3: Cleavage RecoveredAux Recovered Auxiliary (Xc) Diastereomer->RecoveredAux

Caption: General workflow for chiral auxiliary-mediated synthesis.[10]

Table 1: Comparison of Common Chiral Auxiliaries for Amine Synthesis

Chiral Auxiliary Typical Application Key Advantages Typical Removal Conditions
Evans' Oxazolidinones Asymmetric alkylation, aldol reactions Highly predictable stereocontrol, well-studied LiOH/H₂O₂, LiBH₄
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation of amides Forms crystalline intermediates, mild cleavage Acidic or basic hydrolysis

| tert-Butanesulfinamide | Synthesis of chiral amines from imines | Broad substrate scope, stable auxiliary | Mild acid (e.g., HCl in protic solvent) |

Catalytic Asymmetric Strategies: The Modern Approach

Catalytic methods are often preferred in industrial settings due to their high efficiency and atom economy. A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product, avoiding the stoichiometric use of a chiral auxiliary.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral olefins, enamines, or imines is one of the most powerful and well-established methods for synthesizing chiral compounds, including amines.[14][15] This approach typically uses complexes of rhodium, ruthenium, or iridium with chiral phosphine ligands.

  • Mechanistic Insight: The enantioselectivity arises from the formation of a diastereomeric metal-substrate complex. The chiral ligand creates a unique three-dimensional pocket around the metal center, forcing the substrate to bind in a specific orientation. The subsequent delivery of hydrogen from the metal to the double bond occurs on a less sterically hindered face, leading to the preferential formation of one enantiomer. The direct asymmetric hydrogenation of enamines or imines provides a highly atom-economical route to chiral amines.[14][15][16][17]

  • Trustworthiness of Protocol: Success in asymmetric hydrogenation is critically dependent on several factors:

    • Catalyst Choice: The ligand must be matched to the substrate. For example, ligands like Me-DuPhos or BICP have shown high efficacy for the hydrogenation of (acylamino)acrylates.[17]

    • Substrate Purity: Impurities can poison the catalyst.

    • Solvent and Conditions: Degassed solvents are essential to prevent catalyst oxidation. Hydrogen pressure and temperature must be carefully optimized.

Table 2: Representative Catalysts for Asymmetric Hydrogenation of C=N Bonds

Catalyst System Substrate Type Typical Yield (%) Typical e.e. (%) Reference
Ir/(S,S)-f-Binaphane N-alkyl α-aryl imines >90 up to 90 [15]
Rh-Me-DuPhos β-(acylamino)acrylates (E-isomers) High up to 99 [17]

| Rh-BICP | β-(acylamino)acrylates (E/Z mixtures) | High | up to 99 |[17] |

Biocatalysis: Harnessing the Power of Enzymes

Enzymes are nature's catalysts, exhibiting exquisite chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[18] For chiral amine synthesis, transaminases (TAs) and imine reductases (IREDs) are particularly powerful.[19]

  • Expertise in Application: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine or L-alanine) to a prochiral ketone precursor. The enzyme's active site is a highly structured chiral environment that binds the ketone in a specific orientation, ensuring the amino group is added to only one face, resulting in very high enantiomeric excess (>99% e.e. is common).[18][20]

  • Self-Validating System: Biocatalytic reactions are often self-validating due to their high specificity. The production of the undesired enantiomer is typically negligible. Modern enzyme engineering techniques allow for the rapid evolution of enzymes with tailored substrate specificities or enhanced stability, broadening their synthetic utility.[7][21][22][23][24]

Key Experimental Protocols

Protocol 4.1: Asymmetric Alkylation using a Pseudoephenamine Auxiliary

This protocol is adapted from methodologies demonstrating the utility of pseudoephenamine for the synthesis of α-substituted amino acid precursors.[11][13]

  • Amide Formation: Couple (1S,2S)-pseudoephenamine with the desired phenylacetic acid derivative using a standard peptide coupling reagent (e.g., EDC/HOBt) or by forming a mixed anhydride. Purify the resulting amide by column chromatography or recrystallization.

  • Enolate Formation: Dissolve the pseudoephenamine amide in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add lithium diisopropylamide (LDA) (2.2 eq.) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the desired alkylating agent (e.g., butyl bromide, 2.5 eq.) to the enolate solution at -78 °C. Allow the reaction to slowly warm to 0 °C and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[13] The major diastereomer can often be isolated by silica gel chromatography.

  • Auxiliary Cleavage: Heat the purified amide in a mixture of H₂SO₄ and water/dioxane to hydrolyze the amide bond, liberating the chiral aminobutyl phenylamine precursor and recovering the chiral auxiliary.

Protocol 4.2: Transaminase-Mediated Asymmetric Reductive Amination

This generalized protocol is based on established procedures for the biocatalytic synthesis of chiral amines.[18]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Substrate Addition: Add the prochiral ketone precursor (e.g., 1-phenyl-1-butanone derivative) to a final concentration of 50-100 mM. A co-solvent like DMSO (5-10% v/v) may be used to aid solubility.

  • Cofactor and Amine Donor: Add the amino donor (e.g., isopropylamine, 1.0-1.5 M) and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

  • Enzyme Addition: Initiate the reaction by adding the (R)- or (S)-selective transaminase, either as a whole-cell lysate or a purified lyophilized powder (typically 5-10 mg/mL).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone to the amine product by HPLC or GC using a chiral column to simultaneously determine the enantiomeric excess (% ee).

  • Work-up and Isolation: Once the reaction reaches completion, acidify the mixture to pH 2 with HCl to precipitate the protein. Centrifuge to remove the solids. Basify the supernatant to pH >11 with NaOH and extract the chiral amine product with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Dry the organic layer and concentrate to yield the product.

Conclusion and Future Outlook

The synthesis of chiral aminobutyl phenylamine derivatives has evolved from a reliance on classical resolution and chiral pool methods to the widespread adoption of highly efficient and selective catalytic strategies. Chiral auxiliary-based methods remain a robust and reliable option, particularly for complex targets on a laboratory scale. However, for process development and green chemistry considerations, transition metal catalysis and biocatalysis are the undisputed future.[25][26] The continued discovery of novel ligands and the directed evolution of enzymes will further expand the synthetic toolbox, enabling the construction of increasingly complex and valuable chiral amines with near-perfect stereocontrol, accelerating the discovery and development of next-generation therapeutics.[27][28]

References

  • Jia-Wang Wang, Yan Li, Wan Nie, et al. (2020).
  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2014). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 53(27), 7043–7047. Available at: [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Claver, C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14085-14167. [Link]

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Gao, Y. (1995). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Wang, D., & Astruc, D. (2015). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers. [Link]

  • Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Reduction of enamines and derivatives. . [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Recent Patents on Biotechnology. [Link]

  • Park, E. S., et al. (2012). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

  • Contente, M. L. (2021). Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints. [Link]

  • Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15-22. [Link]

  • Heath, R. S., et al. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]

  • Barak, M. N., et al. (2025). Amino Acid-Catalysed Asymmetric Synthesis of 4-(2-(diphenylphosphanyl) phenyl)-4-hydroxybutan-2-one. Gandhara Journal of Natural Sciences. [Link]

  • Ilie, M., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Amino Acids, 4(3), 249-271.
  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1423. [Link]

  • G. de la Viguera, M., et al. (2025). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration Publishing. [Link]

  • Kumar, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. Semantic Scholar. [Link]

  • Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Qu, Z., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition. [Link]

  • Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 15(21), 5594–5597. [Link]

  • Qu, Z., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition, e202511739. [Link]

  • Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7401. [Link]

  • Yokoyama, Y., et al. (2025). Phenylalanine amide derivatives promote FLG expression via AHR activation in normal human epidermal keratinocytes. Journal of Pharmacological Sciences, 159(1), 44-53. [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [Link]

  • Qu, Z., et al. (2026). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d ‐Amino Acids. ResearchGate. [Link]

  • Beard, T., & Turner, N. J. (2004). Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2684-91. [Link]

  • Hu, A., et al. (2025). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. Nature Communications, 16, 1-12. [Link]

  • Tyagi, V., & Fasan, R. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Semantic Scholar. [Link]

  • Zhang, S., et al. (2023). Chiral drugs. LabMed Discovery. [Link]

Sources

Comprehensive 1H and 13C NMR Characterization of 3-((1r)-1-Aminobutyl)phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and stereochemical validation of chiral pharmaceutical intermediates is a critical bottleneck in drug development. 3-((1r)-1-Aminobutyl)phenylamine is a bifunctional molecule featuring an electron-rich aniline core and a chiral 1-aminobutyl side chain. Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound requires not only mapping the regiochemistry of the 1,3-disubstituted benzene ring but also rigorously proving the absolute (1R) configuration of the stereocenter.

This whitepaper provides an in-depth, self-validating framework for the complete 1H and 13C NMR assignment of 3-((1r)-1-Aminobutyl)phenylamine, culminating in absolute stereochemical elucidation using Mosher’s method.

Molecular Architecture & Causality of Chemical Shifts

To correctly assign the NMR spectra, one must understand the electronic environment dictated by the molecule's functional groups. The chemical shifts are not arbitrary; they are the direct consequence of resonance (+M), inductive (+I) effects, and magnetic anisotropy.

The Aromatic Core (Regiochemistry)

The amino group (-NH₂) directly attached to the aromatic ring acts as a powerful π -electron donor via resonance (+M effect). This resonance selectively increases the electron density at the ortho (C-2, C-6) and para (C-4) positions[1]. Consequently, the protons attached to these carbons experience significant magnetic shielding, shifting their resonance upfield to approximately 6.5–6.7 ppm. In contrast, the meta position (C-5) is relatively unaffected by this resonance donation and resonates further downfield near 7.1 ppm. The 1-aminobutyl group at C-3 provides a weak inductive donation but lacks the resonance capability to override the aniline's influence.

The Aliphatic Chain

The benzylic methine proton (H-1') is uniquely deshielded by two factors: the electronegativity of the primary amine (-NH₂) and the magnetic anisotropy of the adjacent aromatic ring. This places its chemical shift distinctly downfield near 3.85 ppm. The remaining aliphatic protons (H-2', H-3', H-4') follow a predictable upfield trend as their distance from the deshielding functional groups increases.

Quantitative NMR Assignments

The following tables summarize the predicted quantitative data for the molecule, providing a reference baseline for empirical validation.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Structural Assignment
H-5 (Ar) 7.10t7.81HMeta to both substituents; lacks resonance shielding from aniline -NH₂.
H-2 (Ar) 6.68t1.81HOrtho to both substituents; highly shielded by aniline -NH₂.
H-6 (Ar) 6.62ddd7.8, 1.8, 1.01HOrtho to alkyl group, para to -NH₂; strongly shielded.
H-4 (Ar) 6.55ddd7.8, 1.8, 1.01HOrtho to -NH₂; strongly shielded by +M effect.
H-1' (CH) 3.85t6.81HBenzylic methine; deshielded by adjacent amine and aromatic ring.
Ar-NH₂ 3.60br s-2HAniline protons; broad due to quadrupolar relaxation of ¹⁴N.
H-2' (CH₂) 1.65m-2HBeta-methylene of the butyl chain.
Aliph-NH₂ 1.45br s-2HAliphatic amine protons; exchangeable with D₂O.
H-3' (CH₂) 1.30m-2HGamma-methylene of the butyl chain.
H-4' (CH₃) 0.90t7.23HTerminal methyl group.

Table 2: 13C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeCausality / Structural Assignment
C-3 (Ar) 147.5CqAttached to the 1-aminobutyl group; deshielded by alkyl substitution.
C-1 (Ar) 146.2CqAttached to aniline -NH₂; strongly deshielded by electronegative nitrogen.
C-5 (Ar) 129.3CHMeta carbon; least affected by resonance shielding.
C-6 (Ar) 117.8CHPara to aniline -NH₂; shielded by resonance.
C-4 (Ar) 114.5CHOrtho to aniline -NH₂; shielded by resonance.
C-2 (Ar) 113.2CHOrtho to both substituents; highly shielded.
C-1' (CH) 55.8CHBenzylic carbon attached to -NH₂.
C-2' (CH₂) 40.5CH₂Beta-carbon of the aliphatic chain.
C-3' (CH₂) 19.9CH₂Gamma-carbon of the aliphatic chain.
C-4' (CH₃) 14.1CH₃Terminal methyl carbon.

Experimental Workflow: Acquisition & Regiochemical Validation

To ensure the protocol is a self-validating system, 1D NMR must be coupled with 2D NMR techniques. Relying solely on 1D chemical shifts is prone to error; 2D NMR provides absolute proof of atomic connectivity.

Protocol 1: 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh 15-20 mg of 3-((1r)-1-Aminobutyl)phenylamine. Dissolve completely in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a TMS line width of < 1 Hz.

  • 1H & 13C Acquisition: Acquire the 1H spectrum using a standard single-pulse sequence (zg30), utilizing 16-32 scans. Acquire the 13C spectrum with proton decoupling (zgpg30), utilizing a minimum of 512 scans to resolve quaternary carbons (C-1, C-3).

  • Self-Validating 2D Acquisition: Sequentially acquire 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC spectra.

    • Causality Check: Optimize the HMBC delay for long-range couplings (typically J=8 Hz, corresponding to a 62.5 ms delay). Look for HMBC cross-peaks between the benzylic proton (H-1') and the aromatic carbons (C-2, C-4, C-6). This unambiguously anchors the aliphatic chain to the C-3 position of the ring, validating the regiochemistry.

Stereochemical Elucidation via Mosher's Method

Standard NMR cannot distinguish enantiomers. To prove the (1R) configuration, the sample must be converted into diastereomers using a Chiral Derivatizing Agent (CDA)[2]. The gold standard for primary amines is α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), known as Mosher's acid chloride[3].

The Causality of Mosher's Model

Derivatizing the chiral primary amine with (R)- and (S)-MTPA-Cl generates two diastereomeric amides[4]. In the preferred conformation of these amides, the carbinamine proton, the carbonyl oxygen, and the trifluoromethyl group are coplanar[5]. The phenyl ring of the MTPA moiety exerts a strong magnetic shielding effect on the substituents located on the same face of the molecule.

By calculating the difference in chemical shifts between the (S)-MTPA amide and the (R)-MTPA amide ( ΔδSR=δS​−δR​ ), one can map the spatial arrangement. For the (1R) configuration of our target molecule, the aliphatic chain experiences shielding in the (R)-amide (yielding positive ΔδSR values), while the aromatic ring experiences shielding in the (S)-amide (yielding negative ΔδSR values)[3].

Protocol 2: MTPA Derivatization
  • Reagent Preparation: Prepare two separate reaction vials (Vial A and Vial B). Add 5 mg of the chiral amine to each vial.

  • Solvation and Base Addition: Dissolve the amine in 0.5 mL of anhydrous CDCl₃. Add 2 equivalents of anhydrous pyridine to neutralize the HCl byproduct and prevent protonation of the amine.

  • Derivatization: To Vial A, add 1.5 equivalents of (R)-(-)-MTPA-Cl (this yields the (S)-MTPA amide). To Vial B, add 1.5 equivalents of (S)-(+)-MTPA-Cl (this yields the (R)-MTPA amide).

  • Incubation: Stir both vials at room temperature for 2 hours. The lack of an alpha-proton on the MTPA reagent prevents any racemization during this step[2].

  • Quenching & Acquisition: Quench the unreacted acid chloride with a drop of deuterated methanol (CD₃OD). Transfer directly to NMR tubes and acquire high-resolution 1H NMR spectra for both diastereomers to calculate the ΔδSR distribution.

Visualized Analytical Workflow

The following diagram maps the logical progression from raw sample to stereochemically validated data.

Workflow N1 3-((1r)-1-Aminobutyl)phenylamine Initial Sample N2 1D & 2D NMR Acquisition (CDCl3 Solvent) N1->N2 N3 Regiochemical Assignment (1H, 13C, HSQC, HMBC) N2->N3 Structural Validation N4 Chiral Derivatization (R)- and (S)-MTPA-Cl N3->N4 Proceed to Stereo-analysis N5 Δδ(S-R) Calculation (Mosher's Model) N4->N5 Diastereomeric Amides N6 Absolute Configuration Confirmed as (1R) N5->N6 Positive/Negative Shift Distribution

Workflow diagram detailing the sequential NMR acquisition and Mosher's derivatization process.

Sources

Mass spectrometry fragmentation pattern of aminobutylphenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Mass Spectrometry Fragmentation of Aminobutylphenylamine: A Mechanistic Guide

Aminobutylphenylamine, specifically the isomer 4-(4-aminobutyl)aniline (C₁₀H₁₆N₂, MW = 164.13 Da), is a bifunctional molecule featuring both an aromatic amine (aniline) and a primary aliphatic amine. This dual-nitrogen topology makes it a highly versatile intermediate in polymer synthesis and pharmaceutical development. However, this same bifunctionality creates complex, competing pathways during mass spectrometry (MS) analysis.

As an Application Scientist, understanding the causality behind these fragmentation patterns is critical for developing robust quantitative assays (like LC-MS/MS MRM methods) or identifying unknown derivatives in complex matrices. This guide deconstructs the thermodynamic and kinetic drivers governing the fragmentation of aminobutylphenylamine across different ionization modalities.

Ionization Modalities and Mechanistic Drivers

The fragmentation of aminobutylphenylamine is entirely dependent on the initial ionization technique, which dictates the site of charge localization and the internal energy of the precursor ion [1].

Electron Ionization (EI-MS): Radical Cation Dynamics

Under standard 70 eV Electron Ionization, the molecule forms a radical cation (M⁺• at m/z 164). Because the ionization energies of the aniline nitrogen (~8.0 eV) and the aliphatic amine nitrogen (~8.7 eV) are relatively close, charge localization occurs at both sites, leading to two distinct, competing fragmentation cascades [2].

  • Alpha-Cleavage (The Aliphatic Driver): The most intense peak in the EI spectrum of primary aliphatic amines arises from α-cleavage [3]. Homolytic cleavage of the C-C bond adjacent to the aliphatic nitrogen is thermodynamically driven by the formation of a highly stable, resonance-stabilized iminium ion at m/z 30 ([CH₂=NH₂]⁺).

  • Benzylic Cleavage (The Aromatic Driver): Cleavage of the C-C bond beta to the aromatic ring yields an aminobenzyl cation, which rapidly undergoes a ring-expansion rearrangement to form the highly conjugated, aromatic aminotropylium ion at m/z 106 ([C₇H₈N]⁺).

EI_Fragmentation M M+• (m/z 164) 4-(4-aminobutyl)aniline F30 [CH2=NH2]+ (m/z 30) Iminium Ion M->F30 α-cleavage (- C9H12N•) F106 [C7H8N]+ (m/z 106) Aminotropylium Ion M->F106 Benzylic cleavage (- C3H8N•) F134 [M - CH2NH2]+ (m/z 134) Radical Cation M->F134 α-cleavage (- •CH2NH2)

EI-MS fragmentation pathways of aminobutylphenylamine.

Electrospray Ionization (ESI-MS/MS): Even-Electron Neutral Losses

In positive-ion ESI, the molecule is protonated to form an even-electron precursor ion ([M+H]⁺ at m/z 165). Because the primary aliphatic amine is significantly more basic (pKa ~10.5) than the aniline group (pKa ~4.6), protonation occurs almost exclusively at the aliphatic tail.

During Collision-Induced Dissociation (CID), the fragmentation is governed by the expulsion of stable neutral molecules [4]:

  • Loss of Ammonia: The protonated aliphatic amine undergoes an elimination reaction, expelling neutral NH₃ (17 Da) to generate an alkyl cation at m/z 148 .

  • Proton Mobility: At higher collision energies, the proton can migrate to the aniline nitrogen, facilitating a second loss of NH₃ (yielding m/z 131 ) or triggering inductive cleavage to yield the m/z 106 aminotropylium species.

ESI_Fragmentation MH [M+H]+ (m/z 165) Protonated Precursor F148 [M+H - NH3]+ (m/z 148) Alkyl Cation MH->F148 Neutral Loss (- NH3, 17 Da) F106 [C7H8N]+ (m/z 106) Aminotropylium Ion MH->F106 Inductive Cleavage (- C3H9N, 59 Da) F131 [M+H - 2NH3]+ (m/z 131) Alkenyl Cation F148->F131 Neutral Loss (- NH3, 17 Da)

ESI-MS/MS (CID) fragmentation of protonated aminobutylphenylamine.

Quantitative Data Summary

To facilitate rapid assay development, the dominant diagnostic ions are summarized below. For targeted LC-MS/MS (Triple Quadrupole) workflows, the m/z 165 → 148 transition is ideal for quantification due to its low energy threshold, while the m/z 165 → 106 transition serves as a highly specific qualifier ion.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)FormulaMechanistic OriginRelative Abundance / Utility
EI (70 eV) 164 (M⁺•)30[CH₂=NH₂]⁺α-cleavage of aliphatic amineBase Peak (100%)
EI (70 eV) 164 (M⁺•)106[C₇H₈N]⁺Benzylic cleavageHigh (Diagnostic for aniline)
EI (70 eV) 164 (M⁺•)134[C₉H₁₂N]⁺Loss of •CH₂NH₂Moderate
ESI (+) 165 ([M+H]⁺)148[C₁₀H₁₄N]⁺Loss of NH₃ (17 Da)Quantifier Transition (Low CE)
ESI (+) 165 ([M+H]⁺)131[C₁₀H₁₁]⁺Loss of 2 × NH₃ (34 Da)Qualifier Transition (High CE)
ESI (+) 165 ([M+H]⁺)106[C₇H₈N]⁺Inductive benzylic cleavageQualifier Transition (Med CE)

Self-Validating Experimental Protocol: LC-MS/MS Optimization

To ensure analytical trustworthiness, the following step-by-step protocol establishes a self-validating Multiple Reaction Monitoring (MRM) method for aminobutylphenylamine. The protocol uses orthogonal transitions to prevent false positives from isobaric interferences.

Step 1: Sample Preparation & Matrix Spiking

  • Dissolve aminobutylphenylamine reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Formic acid is mandatory; it acts as a proton source to ensure complete ionization of the aliphatic amine to the[M+H]⁺ state.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 60% B over 3 minutes. Aminobutylphenylamine is highly polar due to the dual amines and will elute early; ensure sufficient aqueous hold time to prevent ion suppression from the void volume.

Step 3: Source Optimization (Positive ESI)

  • Infuse the 1 µg/mL standard directly into the MS source at 10 µL/min using a syringe pump, combined with a 0.4 mL/min flow from the LC (50% B).

  • Optimize the Capillary Voltage (typically 3.0–4.0 kV) and Desolvation Temperature (typically 350–400 °C) to maximize the m/z 165 precursor ion signal.

Step 4: Collision Energy (CE) Ramping & MRM Selection

  • Isolate m/z 165 in Q1.

  • Ramp the Collision Energy in Q2 from 5 eV to 50 eV using Argon as the collision gas.

  • Validation Check:

    • At low CE (~10-15 eV) , observe the maximization of m/z 148. Set this as your Primary Quantifier.

    • At medium CE (~20-25 eV) , observe the maximization of m/z 106. Set this as your Primary Qualifier.

    • Calculate the ion ratio (Area 106 / Area 148). In unknown samples, this ratio must remain within ±20% of the standard to confirm the analyte's identity, ensuring a self-validating analytical batch.

References

  • Gross, J. H. (2014). Mass Spectrometry: A Textbook. Springer. Available at:[Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. Available at:[Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at:[Link]

  • Wikipedia Contributors. (2024). Mass spectral interpretation. Wikipedia, The Free Encyclopedia. Available at:[Link]

Investigating the mechanism of action for substituted phenylamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action for Substituted Phenylamines

Executive Summary

Substituted phenylamines represent a vast and structurally diverse class of chemical compounds with profound pharmacological significance. This class, built upon the simple phenethylamine scaffold, includes endogenous neurotransmitters like dopamine and norepinephrine, a wide array of pharmaceutical agents for treating conditions from depression to Parkinson's disease, and numerous psychoactive substances.[1][2][3] The defining characteristic of this class is its mechanistic diversity; there is no single biological target or pathway common to all members.[1][2] Their pharmacological effects are primarily mediated through complex interactions with monoamine neurotransmitter systems, including direct receptor binding, modulation of neurotransmitter transporters, and enzyme inhibition.[1][2][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the mechanism of action of novel substituted phenylamines. It integrates established in vitro and in silico methodologies, emphasizing the rationale behind experimental choices to ensure a robust and self-validating approach to mechanistic elucidation.

Introduction to the Phenylamine Scaffold

The Core Structure

The foundational structure of all compounds in this class is phenethylamine, which consists of a phenyl ring connected to an amino group via a two-carbon (ethyl) sidechain.[1] The pharmacological versatility of this class arises from the potential for substitution at one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group.[1] This structural flexibility gives rise to a massive chemical space, yielding compounds with effects ranging from central nervous system stimulants and hallucinogens to appetite suppressants and antidepressants.[1][2]

A Spectrum of Pharmacological Activity

The functional outcomes of substituted phenylamines are exceptionally broad. Endogenous examples like dopamine are fundamental to motor control and reward pathways.[6] Pharmaceutical derivatives such as amphetamine (a stimulant) and bupropion (an antidepressant) are widely prescribed.[1][2] Other derivatives, including mescaline and compounds of the 2C-series, are known for their potent hallucinogenic properties, primarily mediated by the serotonin 5-HT2A receptor.[4][7] This diversity necessitates a tailored, multi-pronged approach to accurately define the mechanism of any given analogue.

Primary Mechanisms of Action: A Multi-Target Landscape

The pharmacological profile of a substituted phenylamine is determined by its unique affinity and efficacy at a combination of biological targets. A thorough investigation must consider interactions across several key systems.

Direct Receptor Interactions

Many substituted phenylamines exert their effects by acting as ligands (agonists, partial agonists, or antagonists) at various G-protein coupled receptors (GPCRs).

  • Serotonergic System (5-HT Receptors): The serotonin system is a primary target. The 5-HT2A receptor, in particular, is critically linked to the psychedelic effects of many hallucinogenic phenylamines.[4][8][9] Interaction with 5-HT2C and 5-HT1A receptors also significantly contributes to the overall pharmacological profile, modulating effects like mood and appetite.[10][11][12]

  • Dopaminergic and Adrenergic Systems: Affinity for dopamine (D1, D2, D3) and adrenergic (α1, α2) receptors can impart stimulant and cardiovascular effects.[6][10][12]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and many of its derivatives are potent agonists of TAAR1.[2][10] TAAR1 is an intracellularly-located GPCR that acts as a key modulator of monoamine transporter function.[2][13] Its activation can trigger the phosphorylation and subsequent reversal of monoamine transporters, leading to neurotransmitter efflux.[2]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Substituted Phenylamine Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Modulation of Monoamine Transporters

The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Many substituted phenylamines, especially amphetamine analogues, potently interact with these transporters.[11]

  • Reuptake Inhibition: The compound can act as a competitive inhibitor, binding to the transporter and blocking it from clearing neurotransmitters, which increases their synaptic concentration.[14]

  • Substrate-Mediated Efflux (Reverse Transport): The compound can be a substrate for the transporter itself. Once inside the presynaptic terminal, it can induce a conformational change in the transporter (often via TAAR1 signaling) causing it to pump neurotransmitters out of the neuron and into the synapse.[2][13]

Transporter_Modulation cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle (VMAT2) NT_cyto Cytosolic Neurotransmitters (e.g., Dopamine) Vesicle->NT_cyto Stores NT_synapse Synaptic Neurotransmitters Transporter Monoamine Transporter (e.g., DAT) Transporter->NT_cyto 2. Reverses Direction (Efflux) TAAR1 TAAR1 TAAR1->Transporter Phosphorylates & Modulates Phenylamine_in Substituted Phenylamine Phenylamine_in->TAAR1 Activates Phenylamine_out Substituted Phenylamine Phenylamine_out->Transporter 1. Competitively Inhibits Reuptake Phenylamine_out->Phenylamine_in Transported In NT_synapse->Transporter Normal Reuptake Investigational_Workflow cluster_mechanistic Mechanistic Elucidation Start Novel Substituted Phenylamine In_Silico In Silico Analysis (Molecular Docking, QSAR) Start->In_Silico Broad_Screen Broad Target Screen (Receptor & Transporter Binding Panel) Start->Broad_Screen In_Silico->Broad_Screen Guide initial screen Hit_Ident Primary Hit Identification Broad_Screen->Hit_Ident Func_Assay Functional Assays (Agonism/Antagonism) Hit_Ident->Func_Assay Receptor Hits Uptake_Assay Transporter Uptake & Efflux Assays Hit_Ident->Uptake_Assay Transporter Hits Enzyme_Assay Enzyme Inhibition (e.g., MAO-A/B) Hit_Ident->Enzyme_Assay Other Hits Data_Int Data Integration & SAR Analysis Func_Assay->Data_Int Uptake_Assay->Data_Int Enzyme_Assay->Data_Int Conclusion Pharmacological Profile Data_Int->Conclusion

Caption: A tiered workflow for investigating phenylamine mechanisms.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a specific receptor target.

  • Principle: The test compound competes with a radiolabeled ligand of known affinity for binding to a receptor preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to an affinity constant (Kᵢ).

  • Methodology:

    • Preparation of Membranes: Harvest cultured cells (e.g., HEK-293) heterologously expressing the human receptor of interest (e.g., 5-HT2A). Homogenize cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the pellets in assay buffer. [15] 2. Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]-ketanserin for 5-HT2A), and a range of concentrations of the test compound.

    • Controls:

      • Total Binding: Wells containing only membranes and radioligand.

      • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competing drug to saturate the target receptors. [15] 4. Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quantification: Measure the radioactivity retained on the filter mat using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

  • Expertise & Experience: The choice of radioligand is critical; it must be selective for the target and have a well-characterized dissociation constant (Kd). Ensuring true equilibrium is reached during incubation is vital for accurate Kᵢ determination.

Protocol: Neurotransmitter Uptake Inhibition Assay

This assay determines a compound's ability to block the function of monoamine transporters.

  • Principle: Cells expressing a specific transporter (e.g., DAT) are incubated with the test compound before the addition of a labeled substrate (e.g., [³H]-dopamine or a fluorescent analog). [16][17]A potent inhibitor will prevent the substrate from being transported into the cells, resulting in a low intracellular signal.

  • Methodology:

    • Cell Plating: Seed cells (e.g., HEK-hDAT) into a 96- or 384-well plate and allow them to form a confluent monolayer overnight. [16] 2. Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with a range of concentrations of the test compound for 10-20 minutes.

    • Substrate Addition: Add a fixed concentration of the labeled substrate (e.g., [³H]-dopamine) to all wells.

    • Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. This time is kept short to measure the initial rate of uptake.

    • Termination & Lysis: Rapidly wash the wells with ice-cold buffer to stop the uptake process and remove the extracellular substrate. Lyse the cells to release the intracellular contents.

    • Quantification: Measure the amount of labeled substrate taken up by the cells using a scintillation counter (for radiolabels) or a fluorescence plate reader (for fluorescent substrates). [17] 7. Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

  • Expertise & Experience: This assay is time-sensitive. The uptake incubation period must be optimized to be within the linear range of transport. Including a known potent inhibitor (e.g., cocaine for DAT) as a positive control is essential for assay validation. [18]

Protocol: MAO-A/B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of monoamine oxidase.

  • Principle: A source of MAO enzyme (e.g., recombinant human MAO-A or MAO-B) is incubated with the test compound and a substrate that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent) upon enzymatic conversion. An inhibitor will reduce the rate of signal generation.

  • Methodology:

    • Assay Setup: In a microplate, add the assay buffer, the MAO enzyme source, and a range of concentrations of the test compound. Pre-incubate for a set time to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Signal Detection: Stop the reaction and measure the product signal using a suitable plate reader.

    • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

  • Expertise & Experience: To distinguish between reversible and irreversible inhibition, a pre-incubation step with the test compound followed by dilution can be performed. [19]If the compound is a reversible inhibitor, its effect will be diminished upon dilution. It is crucial to run parallel assays for both MAO-A and MAO-B to determine the selectivity of the inhibition. [5]

Data Synthesis and Interpretation

Structure-Activity Relationships (SAR)

By systematically testing a series of structurally related analogues, one can establish clear structure-activity relationships. [9][20][21]For example, adding specific substituents at the 4-position of the phenyl ring can dramatically alter affinity and efficacy at 5-HT2A receptors. [8][22][23]SAR analysis is a powerful tool for optimizing lead compounds and understanding the molecular determinants of target engagement.

Summarizing Pharmacological Profiles

Quantitative data from all assays should be compiled into a clear, comparative format. This allows for a holistic view of a compound's activity profile and its selectivity across different targets.

Compound Example5-HT2A Kᵢ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)MAO-A IC₅₀ (µM)
Compound A 15>10,000>10,000>50
Compound B 850502,500>50
Compound C 2,1004,5008,0001.2

Table 1: Example pharmacological profile for hypothetical substituted phenylamines. This format allows for rapid assessment of potency and selectivity.

Conclusion

is a complex but critical task in drug discovery and neuroscience research. Due to their promiscuous nature, a comprehensive characterization requires a multi-assay approach that probes interactions with key receptor families, monoamine transporters, and metabolic enzymes. By employing a systematic workflow that combines in silico prediction with robust in vitro binding and functional assays, researchers can build a detailed pharmacological profile. This integrated understanding of a compound's molecular interactions is essential for predicting its physiological effects, understanding its therapeutic potential, and identifying potential liabilities.

References

  • Title: Substituted phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed Source: PubMed URL: [Link]

  • Title: Structure-anorectic activity relationships in substituted phenethylamines - PubMed Source: PubMed URL: [Link]

  • Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) Source: ResearchSquare URL: [Link]

  • Title: Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phenethylamine - bionity.com Source: Bionity.com URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs) - PubMed Source: PubMed URL: [Link]

  • Title: Phenethylamines - University of Virginia School of Medicine Source: University of Virginia School of Medicine URL: [Link]

  • Title: 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies Source: MDPI URL: [Link]

  • Title: Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines - PubMed Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry Source: Semantic Scholar URL: [Link]

  • Title: Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - Oregon Health & Science University Source: Oregon Health & Science University URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists Source: ACS Publications URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices Source: Molecular Devices URL: [Link]

  • Title: Transporter Studies for Therapeutic Activity and ADME - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms Source: N/A URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]

  • Title: Enzyme Activity Assay - Creative BioMart Source: Creative BioMart URL: [Link]

  • Title: β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Request PDF Source: ResearchGate URL: [Link]

Sources

Precision Synthesis of α-Chiral Primary Amines: A Technical Guide to Chemocatalytic and Biocatalytic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral primary amines are ubiquitous structural motifs, functioning as the core pharmacophore in approximately 40–45% of small-molecule pharmaceuticals, agrochemicals, and advanced functional materials 1. Historically, their synthesis relied on stoichiometric chiral auxiliaries or kinetic resolution, which suffer from poor atom economy and a maximum theoretical yield of 50%. The modern synthetic paradigm has shifted toward direct asymmetric reductive amination (ARA) and biocatalytic cascades. These approaches offer step-economic, highly enantioselective pathways directly from prochiral ketones. This whitepaper systematically evaluates the mechanistic principles, operational protocols, and thermodynamic control strategies defining the state-of-the-art in chiral primary amine synthesis.

Mechanistic Paradigms in Chiral Primary Amine Synthesis

Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Direct ARA of ketones using ammonia (NH₃) or ammonium salts (NH₄⁺) to yield primary amines is highly desirable but fraught with chemical hurdles. The fundamental challenges include:

  • Thermodynamic Instability of NH-Imines: The equilibrium for the condensation of a ketone with ammonia heavily favors the starting materials. If the transition-metal catalyzed reduction of the ketone outpaces the reduction of the transient NH-imine, chiral alcohols are formed as the major byproduct 2.

  • Catalyst Poisoning and Overalkylation: Primary amines and ammonia strongly coordinate to transition metals (e.g., Ru, Ir, Rh), often deactivating the chiral catalyst. Furthermore, the generated primary amine is more nucleophilic than ammonia, leading to competitive secondary and tertiary amine formation 3.

Engineered Solutions: To circumvent these issues, modern protocols utilize specific transition-metal/chiral ligand complexes combined with Lewis acid additives. The addition of Ti(OiPr)₄ acts as a dual-purpose reagent: it functions as a water scavenger to drive NH-imine formation and coordinates with the imine intermediate to activate it for hydride transfer, effectively suppressing direct ketone reduction 4.

Biocatalytic Pathways: Transaminases and Amine Dehydrogenases

Biocatalysis offers an environmentally benign alternative with exquisite stereocontrol. ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone 1.

The primary limitation of ω-TAs is the unfavorable thermodynamic equilibrium ( Keq​≈10−3 to 10−4 ) and severe product inhibition. To drive the reaction to completion, researchers engineer cascade systems5. By coupling the transamination with a secondary enzymatic or physical step that consumes or removes the coproduct (e.g., volatilizing acetone generated from isopropylamine), the equilibrium is Le Chatelier-shifted toward the chiral amine product.

SynthesisPathways Ketone Prochiral Ketone ARA_Path Asymmetric Reductive Amination (NH3/NH4+, H2) Ketone->ARA_Path Bio_Path Biocatalytic Cascade (Amine Donor / NH3) Ketone->Bio_Path TM_Catalyst Chiral Ru/Ir Catalyst + Ti(OiPr)4 ARA_Path->TM_Catalyst Imine_Int Transient NH-Imine TM_Catalyst->Imine_Int ChiralAmine α-Chiral Primary Amine (>99% ee) Imine_Int->ChiralAmine Enzyme ω-Transaminase (ω-TA) or Amine Dehydrogenase Bio_Path->Enzyme Eq_Shift Equilibrium Shifting (Coproduct Removal) Enzyme->Eq_Shift Eq_Shift->ChiralAmine

Logical workflow comparing Chemocatalytic ARA and Biocatalytic cascades for chiral amine synthesis.

Quantitative Data Summarization

The following table synthesizes the operational parameters, substrate scopes, and performance metrics of the leading methodologies for primary amine synthesis.

MethodologyCatalyst SystemNitrogen SourceTypical Substrate ScopeEnantiomeric Excess (ee)Key AdvantagePrimary Limitation
Transition-Metal ARA Ru/Ir + Chiral Phosphine + Ti(OiPr)₄NH₃ gas, NH₄OAc, NH₄IAryl-alkyl ketones, aliphatic ketones85 - 99%High atom economy, scalable for industryCatalyst poisoning, overalkylation risks
ω-Transaminase (ω-TA) Engineered ω-TAIsopropylamine (IPA)Broad (aryl, aliphatic, cyclic)>99%Exceptional stereoselectivity, mild conditionsUnfavorable equilibrium, product inhibition
Amine Dehydrogenase Engineered AmDH + GDH (recycling)NH₄⁺ / NH₃Aliphatic and aryl-alkyl ketones>95%Direct reductive amination, no amine donor neededRequires cofactor (NADH) recycling system

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, ensuring reproducibility requires protocols that embed self-validating checkpoints. The methodologies below detail the causality behind each procedural step.

Protocol 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones

Objective: Synthesis of (R)-1-phenylethylamine from acetophenone. Causality & Validation: This protocol uses NH₄OAc as the nitrogen source because it is easier to handle than NH₃ gas and provides a mild proton source to facilitate imine formation. Ti(OiPr)₄ is mandatory to drive the condensation and prevent the direct reduction of the ketone 2.

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, dissolve[Ru(p-cymene)Cl₂]₂ (0.5 mol%) and a chiral ligand such as (R)-dtbm-Segphos (1.1 mol%) in anhydrous dichloromethane. Stir at room temperature for 2 hours to ensure complete complexation.

    • Validation Checkpoint: A distinct color shift from brown to deep orange indicates successful metal-ligand complexation.

  • Imine Formation: To a high-pressure hydrogenation vial, add acetophenone (1.0 equiv, 1 mmol), NH₄OAc (5.0 equiv), and Ti(OiPr)₄ (1.2 equiv) in anhydrous methanol (3 mL). Stir the mixture at 50°C for 4 hours.

    • Causality: Pre-stirring allows the transient NH-imine to accumulate before introducing hydrogen, drastically minimizing the chiral alcohol byproduct.

  • Asymmetric Hydrogenation: Transfer the pre-formed catalyst solution into the reaction vial. Seal the vial, purge with H₂ gas three times to remove atmospheric oxygen, and pressurize to 30 atm H₂.

  • Reaction and Workup: Stir the reaction at 50°C for 24 hours. Carefully vent the H₂ gas. Quench the reaction with 1M NaOH to precipitate TiO₂. Filter through a Celite pad, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine conversion via ¹H NMR and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Biocatalytic Synthesis using an ω-Transaminase Cascade

Objective: Synthesis of (S)-1-phenylethylamine using isopropylamine as the donor. Causality & Validation: Isopropylamine (IPA) is used in large excess to push the equilibrium. However, the byproduct acetone must be removed. This protocol uses an open-air/sweep-gas system to continuously volatilize the acetone, thus shifting the equilibrium via Le Chatelier's principle 5.

  • Enzyme Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).

    • Causality: PLP is the mandatory cofactor for transaminases, acting as the electron sink during amino transfer.

  • Reaction Assembly: To 10 mL of the buffer, add acetophenone (50 mM) and isopropylamine (500 mM). Add the purified (S)-selective ω-transaminase (e.g., from Vibrio fluvialis, 5 mg/mL).

  • Equilibrium Displacement: Incubate the reaction at 30°C in a bioreactor equipped with a gentle nitrogen sweep gas over the headspace.

    • Validation Checkpoint: Monitor the exhaust gas for acetone using a cold trap or GC-MS. Continuous acetone removal validates the thermodynamic equilibrium shift.

  • Monitoring and Workup: Monitor the reaction via HPLC. Upon >95% conversion (typically 24–48 h), basify the aqueous layer to pH 12 with NaOH to deprotonate the primary amine. Extract with methyl tert-butyl ether (MTBE) three times.

  • Isolation: Dry the organic phase and evaporate the solvent to yield the pure chiral amine.

BiocatalyticCascade Ketone Prochiral Ketone PLP_Enz ω-Transaminase + PLP Cofactor (Chiral Pocket) Ketone->PLP_Enz AmineDonor Isopropylamine (Amine Donor) AmineDonor->PLP_Enz ChiralAmine α-Chiral Primary Amine (Target Product) PLP_Enz->ChiralAmine Enantioselective Transfer Acetone Acetone (Coproduct) PLP_Enz->Acetone Removal N2 Sweep Gas / Evaporation (Equilibrium Shift) Acetone->Removal Le Chatelier's Principle

Mechanism of ω-Transaminase cascade utilizing isopropylamine and in situ acetone removal.

References

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades Source: ACS Publications URL
  • Direct catalytic asymmetric synthesis of α-chiral primary amines Source: RSC Publishing URL
  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis URL
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI URL
  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: from Academy to Industry Source: Thieme Connect URL

Sources

Advanced Structural Characterization of Novel Aminobutyl Aniline Compounds: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Aminobutyl anilines represent a highly versatile class of pharmacophores utilized extensively in modern drug discovery. The structural dichotomy of these molecules—combining a rigid, electron-rich aromatic aniline core with a highly flexible, basic aliphatic aminobutyl chain—makes them ideal precursors for synthesizing highly selective σ1​ and σ2​ receptor ligands[1], as well as critical building blocks for conformationally restricted nucleoside analogues[2].

However, this same structural duality presents significant analytical challenges. The flexibility of the butyl chain can lead to complex conformational dynamics in solution, while the presence of two distinct nitrogen environments (an aromatic amine and an aliphatic amine) requires precise spectroscopic differentiation. As a Senior Application Scientist, I approach the structural elucidation of these compounds not as a checklist of techniques, but as a self-validating logical system where each analytical modality compensates for the blind spots of the others.

Integrated Analytical Strategy

To establish absolute structural certainty, we employ an orthogonal characterization workflow. Mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) maps the atomic connectivity, and X-ray crystallography confirms the three-dimensional conformation.

Workflow A Synthesis & Purification B LC-HRMS (Mass & Formula) A->B ESI+ Ionization C 1D/2D NMR (Connectivity) B->C Scaffold Elucidation D X-Ray Diffraction (3D Conformation) C->D Absolute Stereochemistry

Orthogonal workflow for the structural elucidation of aminobutyl anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of our structural validation system. The causality behind our experimental design lies in the distinct electronic environments of the aminobutyl aniline scaffold.

Solvent Selection: While CDCl 3​ is a standard NMR solvent, aminobutyl anilines often exhibit severe line broadening in chloroform due to dynamic intermolecular hydrogen bonding between the amine groups. We deliberately utilize DMSO-d 6​ as it acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and sharpening the exchangeable N-H proton signals[3].

Relaxation Dynamics: When acquiring 13 C NMR spectra, the relaxation delay ( d1​ ) must be carefully optimized. The quaternary carbons on the aniline ring lack attached protons, resulting in inefficient dipole-dipole relaxation. If the d1​ is too short, these quaternary signals will be artificially attenuated. We mandate a minimum d1​ of 2-5 seconds to ensure quantitative integration and unambiguous assignment[4].

Table 1: Typical NMR Chemical Shifts for 4-(4-aminobutyl)aniline Derivatives
NucleusChemical Shift (ppm)MultiplicityStructural AssignmentCausality / Diagnostic Value
1 H6.50 - 7.50MultipletsAromatic ProtonsSplitting patterns (e.g., ortho vs meta coupling) define aniline substitution[5].
1 H4.80 - 5.50Broad SingletAniline -NH 2​ Highly shielded compared to amides; exchangeable with D 2​ O[5].
1 H2.50 - 2.80TripletAliphatic -CH 2​ -NDeshielded by the adjacent aliphatic amine.
13 C140.0 - 150.0Singlet (Cq)Aromatic C-NDiagnostic quaternary carbon directly attached to the aniline nitrogen[4].
15 N~ 40.0 - 60.0-Aniline NitrogenConfirmed via 1 H- 15 N HMBC cross-peaks with aromatic protons[3].
Protocol 1: Self-Validating 1D/2D NMR Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the purified aminobutyl aniline in 0.6 mL of DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard)[4][6].

  • System Calibration: Tune and match the probe to the exact sample impedance. Self-Validation: Perform a 3D shim gradient. A full-width at half-maximum (FWHM) of the TMS peak > 1.0 Hz indicates poor shimming, which will obscure critical multiplet splittings in the butyl chain. Do not proceed until FWHM < 0.8 Hz.

  • 1D Acquisition: Acquire 1 H (16-32 scans, 0-12 ppm spectral width) and 13 C (1024+ scans, 0-200 ppm, d1​ = 3s)[4].

  • 2D Correlation: Acquire 1 H- 15 N HMBC to unambiguously differentiate the aniline nitrogen from the aliphatic amine. The aniline nitrogen will show long-range scalar coupling to the ortho protons of the aromatic ring, a feature absent in the aliphatic amine[3].

Impurity Profiling via LC-SPE/NMR

In pharmaceutical development, trace impurities (such as over-alkylated byproducts) dictate the safety profile of the drug candidate. Traditional preparative isolation of these impurities is time-consuming and risks degrading unstable regioisomers. To circumvent this, we utilize LC-SPE/NMR (Liquid Chromatography - Solid Phase Extraction / NMR).

The Causality of the Cryoprobe: LC-SPE/NMR allows us to trap microgram quantities of impurities directly from the chromatographic stream. Because NMR is an inherently insensitive technique, analyzing microgram quantities is physically impossible with standard room-temperature probes. We utilize a Cryoprobe, which cools the RF receiver coils and preamplifier to ~20 K using cold helium gas. This drastically reduces thermal Johnson-Nyquist noise, increasing the signal-to-noise ratio by a factor of 3 to 4, making 2D NMR of trace aniline impurities feasible[5].

LCSPENMR N1 Crude Aminobutyl Aniline Mixture N2 HPLC Separation (Impurity Isolation) N1->N2 Reverse-Phase N3 Solid-Phase Extraction (Multiple Trapping) N2->N3 Target Peak N4 Elution with Acetonitrile-d3 N3->N4 Desorption N5 Cryoprobe NMR Acquisition N4->N5 Micro-coil Analysis

LC-SPE/NMR automated pathway for trace impurity structural identification.

Protocol 2: LC-SPE/NMR Workflow
  • Chromatographic Separation: Inject the crude mixture onto a C18 reverse-phase column. Self-Validation: Run a blank injection first. Aliphatic amines strongly adhere to residual silanol groups. If peak tailing is observed in the standard, switch to an end-capped column or adjust the mobile phase pH to ensure sharp elution bands.

  • Multiple Trapping: As the target impurity elutes, divert the flow to an SPE cartridge. Perform "multiple trapping" (repeated injections) to accumulate sufficient mass (~10-50 μ g) on a single cartridge[5].

  • Desiccation & Elution: Dry the SPE cartridge with nitrogen gas to remove protonated HPLC solvents (H 2​ O/MeOH), which would otherwise overwhelm the NMR receiver. Elute the trapped impurity directly into a 3 mm NMR tube using deuterated acetonitrile (CD 3​ CN)[5].

  • Data Acquisition: Acquire 1D 1 H and 2D gCOSY/gHSQC spectra using the cryoprobe. The absence of protonated solvent peaks confirms successful SPE desiccation, validating the structural assignment of the impurity[5].

High-Resolution Mass Spectrometry (LC-HRMS)

To validate the molecular formula derived from NMR, we employ LC-HRMS. Positive electrospray ionization (ESI+) is the method of choice because the aliphatic amine of the aminobutyl chain is highly basic and readily accepts a proton, yielding a robust [M+H]+ precursor ion.

Table 2: LC-HRMS Quantitative Parameters
ParameterSpecificationCausality
Ionization ModeESI PositiveCapitalizes on the basicity of the aminobutyl chain.
Capillary Voltage1000 VOptimizes droplet desolvation without inducing in-source fragmentation[5].
Desolvation Temp200 °CEnsures complete vaporization of the aqueous mobile phase[5].
Mass Accuracy< 5 ppmRequired to unambiguously confirm the empirical formula (e.g., C 10​ H 16​ N 2​ ).

Conclusion

The structural characterization of novel aminobutyl aniline compounds cannot rely on isolated data points. By integrating the atomic-level connectivity provided by DMSO-d 6​ optimized NMR, the trace-level sensitivity of Cryoprobe LC-SPE/NMR, and the precise mass determination of ESI-HRMS, we create a self-validating analytical matrix. This rigorous approach ensures that downstream pharmacological assays are conducted on structurally unambiguous, highly pure chemical entities.

References

  • Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors. nih.gov. 1

  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline | The Journal of Physical Chemistry B. acs.org. 3

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. srce.hr. 5

  • An In-depth Technical Guide on the Structural Characterization and Analysis of 4-Benzeneazodiphenylamine. benchchem.com. 4

  • 4-Bromobutan-1-amine | 33977-38-7. benchchem.com. 6

  • A new entry to adenosine analogues via purine nitration. uva.nl. 2

Sources

Thermogravimetric Analysis (TGA) of Aromatic Amines: A Comprehensive Guide to Thermal Kinetics, Degradation Pathways, and Hyphenated Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Aromatic amines are foundational to modern pharmaceuticals, conductive polymers (such as polyaniline), and industrial dyes. However, their thermal degradation pathways are notoriously complex, frequently involving competing mechanisms of sublimation, thermo-oxidative degradation, and the release of hazardous volatiles. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. Here, we will dissect the causality behind TGA experimental design, establishing a self-validating protocol for the robust kinetic analysis of aromatic amines.

The Thermal Complexity of Aromatic Amines

Aromatic amines possess a unique structural rigidity and resonance stabilization due to the delocalized pi-electrons in the benzene ring, which significantly influences their thermal stability compared to aliphatic counterparts[1]. However, the presence of the amine group introduces specific vulnerabilities to oxidation and complex depolymerization pathways.

When analyzing these compounds via TGA, scientists must account for two primary phenomena:

  • Resonance Stabilization vs. Oxidative Vulnerability: While the aromatic ring provides high baseline thermal stability (often pushing decomposition onset >300 °C for complex zwitterionic amphiphiles)[1], the amine nitrogen acts as a highly reactive site under oxidative atmospheres.

  • Toxic Volatile Emission: The thermal degradation of aromatic amine-based compounds (such as azo dyes or polybenzoxazines) frequently releases hazardous low-molecular-weight species. TGA studies have shown that thermal degradation yields entirely different volatile profiles than reductive cleavage, often releasing toxic compounds like aniline and diaminobenzene[2].

Causality in Experimental Design: A Self-Validating TGA Protocol

To achieve scientifically rigorous results, a TGA protocol cannot be a mere checklist. Every parameter must be chosen to isolate specific thermodynamic variables. Below is a field-proven, step-by-step methodology for the thermal analysis of aromatic amines.

Step 1: Crucible Selection and Sample Preparation

  • Action: Select Alumina ( Al2​O3​ ) crucibles over Platinum (Pt). Load a precise 5–10 mg of the sample[2].

  • Causality: Platinum can catalytically interact with amine groups at elevated temperatures, artificially lowering the activation energy of decomposition. Alumina is chemically inert, ensuring the recorded mass loss is purely a function of the sample's inherent thermal stability. A small sample mass minimizes thermal gradients within the sample bed, preventing heat-transfer lags that skew kinetic calculations.

Step 2: Purge Gas Optimization (Atmospheric Control)

  • Action: Conduct parallel runs using High-Purity Nitrogen ( N2​ ) and Dry Air/Oxygen at a flow rate of 40-50 mL/min.

  • Causality: Aromatic amines exhibit drastically different degradation kinetics depending on the atmosphere. Nitrogen isolates pure thermal cracking and depolymerization, whereas an oxidative atmosphere reveals the susceptibility of the amine group to thermo-oxidative degradation[3]. Comparing the onset temperatures between these two runs acts as an internal validation check to determine whether degradation is thermally or oxidatively driven.

Step 3: Dynamic Heating Profile (Non-Isothermal Kinetics)

  • Action: Program the furnace to heat from ambient to 800 °C at multiple heating rates (e.g., 10, 20, 30, and 40 °C/min)[3].

  • Causality: A single heating rate cannot determine reaction kinetics. Multiple heating rates allow the application of model-free kinetic approaches—such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods—to calculate the activation energy ( Ea​ ) as a function of the conversion degree[4].

Step 4: Hyphenated Evolved Gas Analysis (TGA-GC-MS)

  • Action: Couple the TGA effluent line to a Gas Chromatography-Mass Spectrometry (GC-MS) system using a heated transfer line maintained strictly at 230–250 °C[2].

  • Causality: TGA only measures mass loss; it cannot identify what is being lost. Because aromatic amines can degrade into carcinogenic byproducts[5], capturing the volatiles on a GC column allows for the exact structural identification of the degradation mechanisms. If the transfer line drops below 230 °C, high-boiling aromatic degradants will condense, leading to false-negative mass spectra and cross-contamination.

Visualization of the Analytical Workflow

TGA_Workflow A Aromatic Amine Sample (API, Polymer, Dye) B TGA Furnace (Alumina Crucible, 5-10mg) A->B Load Sample C1 Inert Atmosphere (N2) Pure Thermal Degradation B->C1 Purge N2 C2 Oxidative Atmosphere (Air/O2) Thermo-Oxidative Degradation B->C2 Purge Air D Heated Transfer Line (230-250 °C) C1->D Effluent Gas F Kinetic Analysis (Flynn-Wall-Ozawa Method) C1->F Mass Loss Data C2->D Effluent Gas C2->F Mass Loss Data E GC-MS Detection Volatile Identification D->E Hyphenation

TGA-GC-MS workflow for aromatic amines, highlighting parallel atmospheric testing and hyphenation.

Quantitative Data Analysis: Degradation Kinetics

When applying the Flynn-Wall-Ozawa approach to conductive polymers like polyaniline (PANI) and its derivatives (e.g., poly(o-ethoxyaniline) [POEA]), the kinetic triplet (activation energy, pre-exponential factor, and reaction order) reveals the deep thermodynamic differences caused by functionalizing the aromatic ring[3].

The table below summarizes the activation energies ( Ea​ ) of PANI and its derivatives, demonstrating the profound impact of the purge gas atmosphere on the thermal stability of aromatic amine structures[4].

Polymer / CompoundAtmosphereActivation Energy ( Ea​ ) RangePrimary Degradation Mechanism
Polyaniline (PANI) Nitrogen ( N2​ )125 – 250 kJ/molThermal depolymerization, main chain scission
Polyaniline (PANI) Oxidative (Air/ O2​ )75 – 120 kJ/molThermo-oxidative breakdown of amine linkages
POEA / POMA Nitrogen ( N2​ )Lower than parent PANIEarly-stage substituent cleavage
Zwitterionic Amphiphiles Nitrogen ( N2​ )High (Decomp > 300 °C)Resonance-stabilized core preservation

Data synthesized from kinetic studies on polyaniline derivatives and aromatic zwitterionic amphiphiles[1][4].

Advanced Insights: Hyphenated Techniques (TGA-GC-MS)

For drug development and materials safety, understanding the exact chemical nature of the mass loss is a regulatory necessity. By utilizing TGA-GC-MS, researchers can separate the low-temperature volatile region (e.g., trapped solvents, moisture) from the high-temperature degradation region.

For instance, in the thermal degradation of suspected carcinogenic textiles containing azo dyes, TGA-GC-MS successfully identified aniline in all samples, alongside specific highly toxic derivatives like diaminobenzene and 4-amino-3-nitrobenzene-1-sulfonic acid depending on the fabric composition[5]. This proves that thermal degradation yields entirely different—and often more hazardous—products than standard reductive cleavage[2]. Without the hyphenated GC-MS component, these critical toxicological insights would be lost within a generic mass-loss curve.

Conclusion

Thermogravimetric analysis of aromatic amines is a highly nuanced procedure that requires strict control over atmospheric conditions, heating kinetics, and crucible inertness. By employing model-free kinetic analyses and hyphenated GC-MS techniques, scientists can decode the complex thermal degradation pathways of these compounds. This self-validating approach ensures the safety, stability, and efficacy of next-generation pharmaceuticals, textiles, and advanced polymers.

References
  • Non-isothermal decomposition kinetics of conductive polyaniline and its derivatives Source: ScienceOpen / Polímeros URL: [Link]

  • Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis Source: Taylor & Francis / Journal of Environmental Science and Health URL:[Link]

  • Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles Source: PMC / ACS Omega URL:[Link]

Sources

Strategic Bioassay Screening of 3-((1r)-1-Aminobutyl)phenylamine: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the preliminary screening of bifunctional fragments like 3-((1r)-1-Aminobutyl)phenylamine not merely as a checklist of assays, but as a comprehensive risk-mitigation strategy. This specific scaffold presents a fascinating dichotomy for drug developers: it features a highly valuable chiral aliphatic amine—ideal for target engagement via hydrogen bonding and salt bridges—coupled with an aromatic aniline ring, a known structural alert for toxicity[1].

To successfully progress this compound from a fragment hit to a viable lead, we must implement a self-validating screening cascade. This guide details the causality behind our experimental choices, focusing on cytotoxicity, cytochrome P450 (CYP450) phenotyping, and biophysical target engagement.

G A 3-((1r)-1-Aminobutyl) phenylamine B Phase 1: Cytotoxicity (CellTiter-Glo) A->B C Phase 2: CYP450 Profiling (DDI & Bioactivation) B->C D Phase 3: Biophysical Screening (SPR / DSF) C->D E Hit-to-Lead Progression D->E

Figure 1: Preliminary bioassay screening cascade for novel aniline-amine fragments.

Phase 1: Baseline Cytotoxicity Profiling

Before evaluating target-specific efficacy, we must establish the baseline cellular toxicity of the compound. For primary amines attached to aromatic systems, off-target membrane disruption or metabolic poisoning can occur. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay , a homogeneous method that quantifies ATP as a direct indicator of metabolically active cells[2].

Scientific Rationale

The "add-mix-measure" format of CellTiter-Glo induces cell lysis and generates a luminescent signal proportional to ATP levels via a proprietary thermostable luciferase[3]. This eliminates the need for multiple washing steps, reducing pipetting errors and preserving the integrity of the data for high-throughput screening (HTS)[4].

Step-by-Step Methodology: CellTiter-Glo Assay
  • Cell Plating: Seed HepG2 (hepatic) and HEK293 (renal) cells at a density of 10,000 cells/well in 100 µL of serum-supplemented medium in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-((1r)-1-Aminobutyl)phenylamine (0.1 µM to 100 µM). Add to the experimental wells and incubate for 48 hours. Include vehicle (DMSO) controls and media-only background wells.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes to ensure uniform temperature across the plate[4].

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® Reagent (Buffer + Substrate) to each well[3].

  • Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis[3].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence using a multimode plate reader (e.g., MyGlo® Reagent Reader) with an integration time of 0.25–1.0 second per well[4]. Calculate the IC₅₀ using non-linear regression.

Phase 2: CYP450 Phenotyping and Toxicity De-risking

The most critical liability of 3-((1r)-1-Aminobutyl)phenylamine is its aniline moiety. Aniline derivatives are notorious for being bioactivated by hepatic CYP450 enzymes (specifically CYP1A2 and CYP3A4) into reactive N-hydroxylamines[1]. These intermediates can oxidize the iron center in hemoglobin, leading to methemoglobinemia, or generate reactive oxygen species (ROS) resulting in hepatotoxicity[5].

G A Aniline Moiety B CYP450 Oxidation (CYP1A2 / CYP3A4) A->B C N-Hydroxylamine (Reactive Intermediate) B->C D Methemoglobinemia & Hepatotoxicity C->D E ROS Generation C->E

Figure 2: CYP450-mediated bioactivation pathway of the aniline toxicophore.

Furthermore, regulatory agencies (FDA and EMA) require the assessment of new molecular entities against major CYP isoforms to predict Drug-Drug Interactions (DDIs)[6][7]. If our compound acts as a strong inhibitor, it could cause the toxic accumulation of co-administered drugs.

Step-by-Step Methodology: LC-MS/MS CYP450 Inhibition Assay
  • System Preparation: Prepare a master mix containing pooled Human Liver Microsomes (HLMs, 0.1 mg/mL final protein concentration) and specific CYP450 probe substrates (see Table 1) in 100 mM potassium phosphate buffer (pH 7.4)[8].

  • Pre-incubation: Aliquot the master mix into a 96-well plate. Add 3-((1r)-1-Aminobutyl)phenylamine at varying concentrations (0.1 to 50 µM). Pre-incubate for 5 minutes at 37°C[8].

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM)[7].

  • Incubation: Incubate the plate at 37°C for 10–15 minutes (depending on the specific isoform kinetics).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard[8].

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the decrease in metabolite formation relative to vehicle controls[7].

Table 1: FDA-Recommended CYP450 Isoform Probe Substrates[7][8]
CYP IsoformProbe SubstrateMonitored MetaboliteFDA Inhibition Threshold (IC₅₀)
CYP1A2 PhenacetinAcetaminophen< 10 µM (Flag for DDI)
CYP2C9 Diclofenac4'-Hydroxy-diclofenac< 10 µM (Flag for DDI)
CYP2C19 S-Mephenytoin4'-Hydroxy-mephenytoin< 10 µM (Flag for DDI)
CYP2D6 DextromethorphanDextrorphan< 10 µM (Flag for DDI)
CYP3A4 Midazolam1'-Hydroxy-midazolam< 10 µM (Flag for DDI)

Phase 3: Biophysical Fragment Screening (Target Engagement)

Once the compound is de-risked for gross cytotoxicity and metabolic liabilities, we evaluate its target engagement. In Fragment-Based Drug Discovery (FBDD), primary amines are privileged motifs. They frequently act as "anchor" points, forming strong hydrogen bonds with catalytic aspartates (e.g., in BACE1) or interacting with the hinge region of kinases. The chirality of the (1R)-1-aminobutyl group dictates the spatial vector of the aniline ring, which will occupy adjacent hydrophobic pockets.

Because fragments typically exhibit low binding affinities (high micromolar to millimolar), functional assays are often insufficient. We rely on Surface Plasmon Resonance (SPR) to capture high-resolution kinetic data ( kon​ , koff​ ) and thermodynamic profiles[9].

Step-by-Step Methodology: SPR Kinetic Profiling
  • Sensor Chip Preparation: Immobilize the target protein (e.g., a purified kinase domain or GPCR) onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Buffer Equilibration: Run running buffer (e.g., PBS-P+ with 2-5% DMSO to match compound solubility) until the baseline stabilizes.

  • Analyte Preparation: Prepare a concentration series of 3-((1r)-1-Aminobutyl)phenylamine (e.g., 10 µM to 1000 µM) in the exact running buffer to minimize bulk refractive index shifts.

  • Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (e.g., 30–50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Processing: Double-reference the data (subtracting the reference flow cell and a blank buffer injection). Fit the sensograms to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ [9].

Table 2: Representative SPR Kinetic Profile for Amine Fragments[9][10]
ParameterExpected Range for Primary Amine FragmentsImplications for Hit-to-Lead
KD​ (Affinity) 100 µM – 2 mMTypical for fragments; requires "growing" the molecule.
kon​ (Association) >104 M−1s−1 Fast association is driven by the primary amine salt bridge.
koff​ (Dissociation) >0.1 s−1 Fast off-rate; optimization will focus on the aniline ring to slow dissociation.
Ligand Efficiency (LE) >0.3 kcal/mol/heavy atom Validates the scaffold as a highly efficient starting point.

Conclusion

The preliminary screening of 3-((1r)-1-Aminobutyl)phenylamine requires a delicate balance between exploiting its high-quality fragment properties and mitigating its inherent toxicological risks. By rigorously applying CellTiter-Glo for viability, LC-MS/MS for CYP450 phenotyping, and SPR for biophysical kinetic mapping, we establish a robust, self-validating data package. This ensures that only chemically tractable and safe derivatives of this scaffold are advanced into costly in vivo efficacy models.

Sources

The Stereochemistry of (1R)-1-Aminobutyl Isomers: Synthesis, Resolution, and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Note

The 1-aminobutyl moiety is a privileged chiral fragment in modern medicinal chemistry, serving as a critical pharmacophore in tyrosine kinase inhibitors, metalloenzyme inhibitors, and advanced resolving agents.

Nomenclature Clarification: While the lowercase designation "(1r)" in IUPAC nomenclature strictly denotes a pseudoasymmetric center (a stereocenter flanked by two constitutionally identical but stereochemically opposite groups), acyclic 1-aminobutyl chains attached to non-symmetric scaffolds feature a true chiral center at the C1 position. Therefore, the rigorous designation is (1R) or (1S) . This whitepaper explores the stereochemical architecture, synthetic isolation, and pharmacological causality of the (1R)-1-aminobutyl isomer.

Stereochemical Architecture and Causality

The spatial orientation of the (1R)-1-aminobutyl group dictates its biological and chemical behavior. The C1 stereocenter acts as a rigid vector, directing the primary amine (-NH₂) for hydrogen bonding while projecting the aliphatic propyl chain (-CH₂CH₂CH₃) into hydrophobic binding pockets.

In metalloenzymes such as zinc hydrolases and membrane alanyl aminopeptidase (EC 3.4.11.2), the stereochemistry of the 1-aminobutyl group is non-negotiable[1]. For instance, (1R)-1-aminobutylphosphonic acid acts as a potent transition-state analogue. The causality of this inhibition lies in the tetrahedral geometry of the phosphonate mimicking the peptide hydrolysis transition state, while the (1R)-configured aliphatic chain perfectly occupies the S1' hydrophobic subsite, forcing the amine to interact electrostatically with adjacent residues like Arg202[2].

BindingMechanism Ligand (1R)-1-Aminobutyl Phosphonate Zn Binuclear Zinc Active Site Ligand->Zn Phosphonate Coordination Arg Arg202 Residue Interaction Ligand->Arg Electrostatic Stabilization TS Trigonal Bipyramidal Transition State Zn->TS Arg->TS Inhib Enzyme Inhibition TS->Inhib Blockade of Substrate

Binding mechanism of (1R)-1-aminobutylphosphonate in binuclear zinc hydrolase active sites.

Synthetic Methodologies: Asymmetric Reductive Amination

The synthesis of enantiopure (1R)-1-aminobutyl fragments—such as those required for the tyrosine kinase inhibitor Repotrectinib—relies heavily on transition-metal-catalyzed asymmetric reductive amination[3].

Causality of the Reaction Design

Using a Ruthenium-based chiral catalyst (e.g., Ru-BINAP) allows for face-selective coordination of the prochiral ketone. The steric bulk of the chiral ligand physically blocks the Si-face of the intermediate imine, forcing hydride transfer exclusively to the Re-face. Ammonium acetate is selected as the nitrogen source because it dually functions as a weak acid catalyst for imine condensation and a stable nitrogen donor[3].

Self-Validating Protocol: Ru-Catalyzed Synthesis of (1R)-1-Aminobutyl Fragments
  • Substrate Preparation: Charge a dry, argon-purged reaction vessel with the alkyl aryl ketone precursor (20 mmol).

  • Imine Formation: Add ammonium acetate (NH₄OAc, 100 mmol) in anhydrous methanol. Stir at 25 °C for 2 hours. Validation Check: Monitor via LC-MS for >95% conversion to the imine intermediate.

  • Catalyst Activation: In a separate Schlenk flask, activate the Ru-chiral ligand complex (0.5 mol%) in degassed solvent under hydrogen.

  • Asymmetric Hydrogenation: Transfer the activated catalyst to the main vessel. Pressurize the reactor with H₂ gas (30 bar) and heat to 50 °C for 12 hours.

  • Isolation: Vent the H₂ gas safely. Filter the mixture through a Celite pad to remove the Ru-catalyst. Purify the resulting amine via acid-base extraction (using 1M HCl, washing with CH₂Cl₂, then basifying the aqueous layer with NaOH and extracting with EtOAc) to yield the pure (1R)-1-aminobutyl derivative[3].

Workflow of Ru-catalyzed asymmetric reductive amination for (1R)-1-aminobutyl synthesis.

Analytical Workflows for Enantiomeric Purity

To validate the stereochemical outcome, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Normal-phase chiral chromatography utilizes stationary phases like Daicel Chiralpak OD-3 (cellulose tris(3,5-dimethylphenylcarbamate)).

Causality of Separation: The carbamate linkages on the stationary phase act as hydrogen bond donors/acceptors interacting with the primary amine. The (1R) and (1S) isomers experience differential steric clashes between their propyl chains and the chiral grooves of the cellulose polymer, resulting in distinct retention times[3].

Quantitative Data: HPLC Validation Parameters
ParameterOptimized ConditionRationale
Column Daicel Chiralpak OD-3Cellulose backbone provides robust chiral recognition for primary amines.
Mobile Phase Hexane : Isopropanol (95:5)Non-polar environment maximizes H-bonding with the stationary phase[3].
Flow Rate 1.0 mL/minBalances theoretical plate count with analysis speed.
Detection UV at 210 nmCaptures the absorption of the adjacent aromatic/scaffold systems[3].
Retention Time (1R) 11.642 min (Major)Eutomer elutes first due to weaker transient binding[3].
Retention Time (1S) 17.271 min (Minor)Distomer exhibits stronger retention[3].
Target ee% >99%Required threshold for pharmaceutical grade active pharmaceutical ingredients.

(Note: For complex biological matrices, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) followed by reverse-phase LC-MS is an alternative method for determining the enantiomeric purity of amino compounds[4].)

Advanced Resolution: The Dutch Resolution Variant

When asymmetric synthesis is not viable, classical resolution is employed. The "Dutch Resolution" variant is a highly efficient method that uses a family of resolving agents rather than a single agent. Crucially, specific (1R)-1-aminobutyl derivatives, such as 1-{3-[(1R)-1-Aminobutyl]phenyl}-1-butylamine, are utilized as potent nucleation inhibitors [5].

Causality of Nucleation Inhibition

In Dutch Resolution, the goal is to crystallize the desired diastereomeric salt while keeping the distomer in solution. By adding a structurally related (1R)-1-aminobutyl derivative, the inhibitor mimics the distomer and incorporates itself onto the growing surface of the undesired crystal lattice. The bulky substituents of the inhibitor prevent further deposition of solute molecules, effectively "poisoning" the crystal growth of the distomer salt and driving the S-Factor (resolution efficiency) upward[5].

Self-Validating Protocol: Dutch Resolution
  • Racemate Dissolution: Dissolve 100 mmol of the racemic amine in boiling 2-propanol.

  • Resolving Family Addition: Add an equimolar mixture (33.3 mmol each) of three related chiral acids (e.g., tartaric acid derivatives)[5].

  • Inhibitor Doping: Add 1-2 mol% of the (1R)-1-aminobutyl nucleation inhibitor[5].

  • Controlled Cooling: Cool the system linearly at 0.1 °C/min to 20 °C. Validation Check: Monitor turbidity to ensure nucleation occurs only at the predicted metastable limit.

  • Recovery: Filter the highly enriched diastereomeric salt. Liberate the free (1R)-amine using 2M NaOH and extract with dichloromethane.

Mechanism of Dutch Resolution utilizing (1R)-1-aminobutyl derivatives as nucleation inhibitors.

Pharmacological Impact Summary

The rigorous control of (1R)-1-aminobutyl stereochemistry directly translates to clinical efficacy.

Target / ApplicationCompound ClassStereochemical Function
Tyrosine Kinases (ROS1/TRK) Repotrectinib Fragment(1R)-configuration ensures precise alignment within the kinase hinge region, preventing off-target toxicity[3].
Zinc Hydrolases (1R)-1-Aminobutylphosphonic acidMimics the transition state; the (1R)-propyl chain anchors the molecule in the S1' pocket while the amine binds Arg202[2].
Membrane Alanyl Aminopeptidase Phosphinic acid derivativesInhibits intrinsic drug resistance pathways in cancer cells by blocking the binuclear zinc active site[1].

References

  • Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow Source: doi.org URL:[Link]

  • The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts Source: rug.nl (University of Groningen) URL:[Link]

  • Mode of Action of Bi- and Trinuclear Zinc Hydrolases and Their Synthetic Analogues Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Information on EC 3.4.11.2 - membrane alanyl aminopeptidase Source: BRENDA Enzyme Database URL:[Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC SEPARATION OF THE ENANTIOMERS OF AMINO COMPOUNDS ON CHIRAL STATIONARY PHASES Source: u-szeged.hu (University of Szeged) URL:[Link]

Sources

Solubility and stability of 3-((1r)-1-Aminobutyl)phenylamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Solubility and Stability of 3-((1r)-1-Aminobutyl)phenylamine in Organic Solvents

**Executive Summary

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-((1r)-1-Aminobutyl)phenylamine, a primary aromatic amine with potential applications in pharmaceutical and chemical research. Given the limited publicly available data for this specific molecule, this document emphasizes predictive analysis based on its chemical structure and provides robust, field-proven experimental protocols for its characterization. We delve into the theoretical principles governing its behavior in various organic solvents, outline detailed methodologies for quantitative solubility determination, and present a systematic approach to stability assessment through forced degradation studies. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively handle, purify, formulate, and store this compound, ensuring its integrity and performance throughout the development lifecycle.

**1. Introduction and Molecular Overview

3-((1r)-1-Aminobutyl)phenylamine is an organic compound featuring a chiral primary amine on a butyl chain attached to an aniline (phenylamine) moiety. Its structure combines a nonpolar aromatic ring and alkyl chain with two polar, basic amino groups. This amphiphilic nature dictates its interactions with its environment and is a critical determinant of its physicochemical properties.

Understanding the solubility and stability of such a compound is paramount in drug development. Solubility directly influences the choice of solvents for synthesis, purification, extraction, and formulation, while stability data are essential for establishing storage conditions, shelf-life, and predicting potential degradation pathways that could impact safety and efficacy.[1] This guide provides the foundational knowledge and practical methodologies to systematically characterize these critical attributes.

**2. Predicted Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential to predict its behavior.[2] As experimental data for 3-((1r)-1-Aminobutyl)phenylamine is scarce, the following properties are predicted based on its structure and data from similar aromatic amines like 3-phenylbutylamine and 3-(1-aminoethyl)aniline.[3]

PropertyPredicted Value / CharacteristicRationale and Impact
Molecular Formula C₁₀H₁₆N₂-
Molecular Weight 164.25 g/mol Influences diffusion and solubility limits.
Appearance Likely a solid at room temperatureBased on similar compounds like 3-(1-Aminoethyl)aniline (mp 51-56 °C).
pKa (most basic) ~9.5 - 10.5 (Aliphatic Amine)The primary aliphatic amine is a stronger base than the aromatic amine. This property is key for solubility in acidic aqueous solutions and potential salt formation.
pKa (less basic) ~4.5 - 5.5 (Aromatic Amine)The aromatic amine is a weaker base. Both basic centers can be protonated depending on pH.
logP (Predicted) ~1.5 - 2.5Indicates moderate lipophilicity. Suggests solubility in a range of organic solvents but limited solubility in water.[4]
Hydrogen Bond Donors 2 (from the two -NH₂ groups)Can donate hydrogen bonds, enhancing solubility in protic solvents.[5]
Hydrogen Bond Acceptors 2 (from the two nitrogen atoms)The lone pairs on the nitrogen atoms can accept hydrogen bonds.[5]

**3. Solubility Profile in Organic Solvents

The "like dissolves like" principle is the cornerstone of solubility prediction.[6] The dual nature of 3-((1r)-1-Aminobutyl)phenylamine—possessing both nonpolar (phenyl ring, butyl chain) and polar (two amino groups) regions—suggests a nuanced solubility profile.

Theoretical Solubility Profile

The expected solubility in common laboratory solvents is summarized below. This profile is a hypothesis to be confirmed by the experimental protocol that follows.

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarSparingly SolublePoor interaction with the polar amine groups.
Toluene Nonpolar (Aromatic)Slightly Solubleπ-stacking interactions between aromatic rings may slightly enhance solubility compared to hexane.[2]
Dichloromethane (DCM) Polar AproticModerately SolublePolarity allows for dipole-dipole interactions.[2]
Ethyl Acetate Moderately PolarModerately SolubleCan interact with both polar and nonpolar regions of the molecule.
Acetone Polar AproticSolubleThe polar carbonyl group acts as a hydrogen bond acceptor for the amine groups.[2]
Methanol / Ethanol Polar ProticVery SolubleThe hydroxyl group of the solvent can both donate and accept hydrogen bonds, readily solvating the polar amine functionalities.[7]
Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a robust method for quantitatively measuring the solubility of a solid compound in an organic solvent at a specific temperature.[8]

Materials:

  • 3-((1r)-1-Aminobutyl)phenylamine

  • Selected organic solvents (HPLC grade)

  • 2 mL screw-capped glass vials

  • Constant temperature shaker/incubator

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound (e.g., ~20-30 mg) to a 2 mL vial. The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Sample Collection: After equilibration, let the vials stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[8]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated HPLC method.

    • Analyze the diluted sample by HPLC to determine the precise concentration.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Solubility Determination Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid (1-2h) C->D E Withdraw & filter supernatant (0.45 µm) D->E F Dilute sample for analysis E->F G Quantify concentration via HPLC F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for experimental solubility determination.

**4. Stability Profile in Organic Solvents

Stability testing, particularly through forced degradation, is a regulatory requirement and a critical part of pharmaceutical development.[9] It helps identify degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule. Primary aromatic amines are particularly susceptible to oxidative and photolytic degradation.[10][11]

Potential Degradation Pathways
  • Oxidation: The primary amine and especially the aniline moiety are prone to oxidation, which can be catalyzed by air, trace metals, or peroxides in solvents. This often leads to the formation of colored impurities (e.g., nitroso, nitro, and polymeric compounds).

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation.[10] For light-sensitive compounds, this necessitates protective packaging and handling under controlled lighting.

  • Reaction with Solvent Impurities: Acidic or basic impurities in solvents can react with the amine groups, leading to salt formation or other degradation products.

Experimental Protocol for Forced Degradation Study

This protocol outlines a forced degradation study in a selected organic solvent (e.g., methanol, due to its high solubility). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[12]

Materials:

  • Stock solution of 3-((1r)-1-Aminobutyl)phenylamine in the chosen solvent (e.g., 1 mg/mL in methanol).

  • Stress agents: 3% Hydrogen peroxide (H₂O₂), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Photostability chamber (ICH Q1B compliant).

  • Oven or heating block.

  • HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS) for peak purity analysis and degradant identification.

Procedure:

  • Preparation of Samples: For each condition, prepare samples in triplicate. Include a control sample stored at 5 °C in the dark.

  • Acid/Base Hydrolysis (Control for Solvent Effects):

    • While classic hydrolysis is aqueous, adding a small amount of acid or base can test for susceptibility to acidic/basic solvent impurities.

    • To 1 mL of stock solution, add 100 µL of 0.1 M HCl.

    • To 1 mL of stock solution, add 100 µL of 0.1 M NaOH.

    • Heat samples at 60 °C for 24 hours. Analyze at intermediate time points.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 100 µL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light. Analyze at intermediate time points.

  • Thermal Degradation (Dry Heat):

    • Transfer 1 mL of stock solution to a vial and loosely cap it to allow solvent evaporation.

    • Place in an oven at 70 °C for 48 hours. Re-dissolve the residue in a known volume of solvent before analysis.[10]

  • Photolytic Degradation:

    • Expose 1 mL of stock solution in a photostransparent container (e.g., quartz) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12]

    • A control sample should be wrapped in aluminum foil and placed in the chamber alongside the test sample.

  • Analysis:

    • At each time point, analyze the stressed samples and the control by a stability-indicating HPLC method.

    • Calculate the percentage of degradation.

    • Check for mass balance to ensure all degradation products are accounted for.[10]

    • Use PDA and MS data to identify and characterize major degradation products.

Forced Degradation Workflow Diagram

G cluster_stress Stress Conditions cluster_results Data Interpretation Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Control Control Sample (5°C, Dark) Start->Control Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (70°C, Dry) Start->Thermal Photolytic Photolytic (ICH Q1B) Start->Photolytic Acid Acidic (0.01M HCl, 60°C) Start->Acid Base Basic (0.01M NaOH, 60°C) Start->Base Analysis Analyze via Stability-Indicating HPLC-MS at Time Points Control->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Acid->Analysis Base->Analysis Degradation Calculate % Degradation Analysis->Degradation MassBalance Assess Mass Balance Degradation->MassBalance Identification Identify Degradants MassBalance->Identification

Caption: Workflow for a forced degradation study.

**5. Conclusion

This guide establishes a comprehensive, scientifically-grounded approach for characterizing the solubility and stability of 3-((1r)-1-Aminobutyl)phenylamine in organic solvents. By combining theoretical predictions based on its chemical structure with detailed, robust experimental protocols, researchers can generate the critical data needed for informed decision-making in process development, formulation, and regulatory submissions. The inherent susceptibility of the primary aromatic amine structure to oxidative and photolytic stress underscores the importance of conducting thorough forced degradation studies. The methodologies presented herein provide a reliable pathway to de-risk development and ensure the quality and integrity of this promising chemical entity.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link][12]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link][10]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link][9]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][1]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][11]

  • PMC. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link][13]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines I. Preparation and Physical Properties. Retrieved from [Link][5]

  • PubChem. (n.d.). 3-Phenylbutylamine. Retrieved from [Link][3]

  • ScienceDirect. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Retrieved from [Link][7]

  • ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link][6]

Sources

Methodological & Application

Application Note: A Scalable and Highly Diastereoselective Protocol for the Asymmetric Synthesis of 3-((1r)-1-Aminobutyl)phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of 3-((1r)-1-aminobutyl)phenylamine, a chiral 1,3-diamine that is a key structural motif in various pharmacologically active molecules. The synthetic strategy hinges on the temporary installation of a chiral auxiliary, specifically (R)-tert-butanesulfinamide, to direct the stereochemical outcome of a crucial reduction step. This method is renowned for its reliability, high diastereoselectivity, and scalability. The protocol is divided into four main stages: (i) synthesis of the key ketone intermediate, 1-(3-aminophenyl)butan-1-one; (ii) condensation with the chiral auxiliary to form an N-tert-butanesulfinyl imine; (iii) diastereoselective reduction of the imine; and (iv) acidic cleavage of the auxiliary to yield the target chiral amine with high enantiomeric purity. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of experimental choices, troubleshooting insights, and robust analytical validation methods.

Introduction: The Significance of Chiral 1,3-Diamines

Chiral amines are ubiquitous and privileged structures in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals and bioactive natural products. Among these, 1,3-diamines are critical building blocks for ligands, catalysts, and therapeutic agents.[1] The precise spatial arrangement of the amine groups is often fundamental to molecular recognition and biological activity. The target molecule, 3-((1r)-1-aminobutyl)phenylamine, is a valuable chiral intermediate. Its structure is closely related to the core of dopamine agonists like Pramipexole, which is used in the treatment of Parkinson's disease and requires the specific (S)-enantiomer for its therapeutic effect.[2][3]

The synthesis of enantiomerically pure amines presents a significant challenge. Classical resolution of racemates is often inefficient, while asymmetric catalysis can require expensive and sensitive metal catalysts.[4][5] The use of a chiral auxiliary provides a powerful and practical alternative.[6][7][8] This strategy involves temporarily attaching an inexpensive, recoverable chiral molecule to a prochiral substrate to guide the stereochemistry of a subsequent bond formation.[8] The methodology developed by Ellman, utilizing tert-butanesulfinamide as a chiral auxiliary, has become a gold standard for the asymmetric synthesis of a wide array of chiral amines due to its operational simplicity and consistently high stereochemical control.[9][10] This protocol leverages the Ellman auxiliary to achieve a practical and efficient synthesis of the target (R)-amine.

Overall Synthetic Workflow

The synthesis is a four-step sequence starting from 3-nitrobutyrophenone. The workflow is designed for clarity and efficiency, with each step building upon the last to construct the final chiral product.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Chiral Auxiliary Condensation cluster_2 Step 3: Diastereoselective Reduction cluster_3 Step 4: Auxiliary Cleavage A 1-(3-nitrophenyl)butan-1-one B 1-(3-aminophenyl)butan-1-one A->B   SnCl2·2H2O, EtOH    D (R,E)-N-(1-(3-aminophenyl)butylidene)- 2-methylpropane-2-sulfinamide B->D C (R)-tert-butanesulfinamide C->D   Ti(OEt)4, THF    E (R)-N-((R)-1-(3-aminophenyl)butyl)- 2-methylpropane-2-sulfinamide D->E   NaBH4, THF, -40°C    F 3-((1R)-1-Aminobutyl)phenylamine (as HCl salt) E->F   HCl, MeOH   

Caption: Overall workflow for the asymmetric synthesis.

Experimental Protocols & Methodologies

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )Suggested Grade/PuritySupplier
1-(3-nitrophenyl)butan-1-one10541-67-0193.19>97%Commercially Available
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63>98%Sigma-Aldrich
Ethanol (EtOH), Anhydrous64-17-546.07200 proofSigma-Aldrich
(R)-(+)-tert-Butanesulfinamide343340-09-8121.21>98%Sigma-Aldrich, Oakwood
Titanium(IV) Ethoxide (Ti(OEt)₄)3087-36-3228.11>97%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous109-99-972.11>99.9%, DriSolvEMD Millipore
Sodium Borohydride (NaBH₄)16940-66-237.83>98%Sigma-Aldrich
Methanol (MeOH), Anhydrous67-56-132.04>99.8%Sigma-Aldrich
Hydrochloric Acid (HCl) solution7647-01-036.464.0 M in 1,4-DioxaneSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous SolutionFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent GradeFisher Scientific
Step 1: Synthesis of 1-(3-aminophenyl)butan-1-one

Rationale: The synthesis begins with the reduction of a commercially available nitro-ketone. Catalytic hydrogenation is an option, but the use of tin(II) chloride is highly effective for nitro group reduction in the presence of a ketone, avoiding over-reduction of the carbonyl. It is a classic, robust, and scalable method.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-nitrophenyl)butan-1-one (10.0 g, 51.7 mmol) and ethanol (200 mL).

  • Stir the mixture to achieve a suspension. Add tin(II) chloride dihydrate (58.3 g, 259 mmol, 5.0 equiv.) portion-wise over 15 minutes. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexane).

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice (approx. 300 g).

  • Basify the mixture to pH ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extract the resulting slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution from 10% to 30% ethyl acetate in hexanes) to afford 1-(3-aminophenyl)butan-1-one as a pale yellow oil.

Step 2: Synthesis of (R,E)-N-(1-(3-aminophenyl)butylidene)-2-methylpropane-2-sulfinamide

Rationale: This step forms the key chiral intermediate. The ketone is condensed with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide acts as a Lewis acid catalyst and a dehydrating agent, effectively driving the equilibrium towards the imine product.[11]

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1-(3-aminophenyl)butan-1-one (5.00 g, 30.6 mmol) and anhydrous THF (100 mL).

  • Add (R)-(+)-tert-butanesulfinamide (4.09 g, 33.7 mmol, 1.1 equiv.).

  • Add titanium(IV) ethoxide (12.8 mL, 61.2 mmol, 2.0 equiv.) via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction to room temperature and add brine (50 mL) dropwise while stirring vigorously. A thick white precipitate will form.

  • Stir for an additional 30 minutes, then filter the slurry through a pad of Celite®, washing the filter cake with ethyl acetate (100 mL).

  • Transfer the filtrate to a separatory funnel, wash with brine (2 x 50 mL), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is typically of sufficient purity for the next step, but can be purified by column chromatography if necessary to yield the sulfinyl imine as a viscous yellow oil.

Step 3: Diastereoselective Reduction of the N-sulfinyl Imine

Rationale: This is the critical stereochemistry-defining step. The N-tert-butanesulfinyl group sterically directs the incoming hydride from the less-hindered face of the C=N double bond.[9] Performing the reaction at low temperatures (-40 °C to -78 °C) significantly enhances the diastereoselectivity by minimizing the kinetic energy of the system, which favors the more ordered, sterically-controlled transition state. Sodium borohydride is a mild, safe, and effective reducing agent for this transformation.

Caption: Hydride attacks the less-hindered face of the imine.

Procedure:

  • Dissolve the crude (R,E)-N-sulfinyl imine (approx. 30.6 mmol) in anhydrous THF (150 mL) in a 500 mL flask under a nitrogen atmosphere.

  • Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Add sodium borohydride (2.31 g, 61.2 mmol, 2.0 equiv.) portion-wise, ensuring the internal temperature does not rise above -35 °C.

  • Stir the reaction at -40 °C for 4 hours. Monitor by TLC for the disappearance of the imine.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Allow the mixture to warm to room temperature, then add water (50 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude sulfinamide product. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude material.

Step 4: Deprotection to Yield 3-((1R)-1-Aminobutyl)phenylamine

Rationale: The final step is the removal of the chiral auxiliary. The sulfinamide bond is readily cleaved under acidic conditions. Using a solution of HCl in a non-aqueous solvent like methanol or dioxane precipitates the desired amine product as its hydrochloride salt, which is often a crystalline solid, facilitating purification and improving handling and stability.

Procedure:

  • Dissolve the crude sulfinamide from the previous step (approx. 30.6 mmol) in methanol (100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a 4.0 M solution of HCl in 1,4-dioxane (23 mL, 91.8 mmol, 3.0 equiv.).

  • Remove the ice bath and stir the reaction at room temperature for 1 hour. A precipitate may form.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether (100 mL) to precipitate the product salt and dissolve the cleaved auxiliary byproduct (tert-butyl sulfinate).

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-((1R)-1-aminobutyl)phenylamine dihydrochloride as a white or off-white solid.

Data Summary and Expected Outcomes

StepReactionKey ParametersTypical YieldPurity / Selectivity
1 Nitro ReductionSnCl₂·2H₂O, EtOH, 80°C, 3h80-90%>95% (by ¹H NMR)
2 Imine FormationTi(OEt)₄, THF, 65°C, 16h90-95%>95% (crude purity)
3 Diastereoselective ReductionNaBH₄, THF, -40°C, 4h85-95%>95:5 d.r. (by ¹H NMR)
4 Auxiliary CleavageHCl, MeOH, RT, 1h88-96%>98% (by ¹H NMR), >99% ee (by Chiral HPLC)
Overall 4 Steps - ~55-70% >99% ee

Analytical Characterization

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity at each step. For Step 3, the diastereomeric ratio can often be determined by integrating characteristic signals (e.g., the methine proton adjacent to the nitrogen) of the major and minor diastereomers in the crude ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of the final product. A suitable chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) with an appropriate mobile phase (e.g., hexane/isopropanol with a basic additive like diethylamine) should be used. The analysis should be compared against a racemic standard, synthesized using a non-chiral reducing agent or by mixing both enantiomers.

Troubleshooting and Scientist's Insights

  • Incomplete Imine Formation (Step 2): Ensure all reagents and solvents are strictly anhydrous. Water will readily hydrolyze the titanium ethoxide catalyst and the imine product. If the reaction stalls, adding an additional 0.5 equivalents of Ti(OEt)₄ can sometimes drive it to completion.

  • Low Diastereoselectivity (Step 3): Temperature control is critical. Ensure the internal reaction temperature is maintained at or below the specified -40 °C. Adding the NaBH₄ slowly and in small portions is key. Using a bulkier reducing agent like L-Selectride® may improve selectivity in some cases but requires more stringent handling procedures.

  • Difficult Purification of Final Product (Step 4): The dihydrochloride salt of the product should readily precipitate from non-polar solvents like diethyl ether or MTBE. If an oil is obtained, scratching the flask or adding a seed crystal can induce crystallization. A second trituration or recrystallization from a solvent system like methanol/ether may be necessary to achieve high purity.

  • Auxiliary Recovery: The cleaved tert-butanesulfinate byproduct from Step 4 is soluble in the ether washings. It can be recovered, re-oxidized, and resolved to regenerate the chiral auxiliary, making the process more cost-effective and sustainable on a larger scale.

References

  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. Figshare. [Link]

  • Chiral Brønsted Acid-Catalyzed Enantioselective Multicomponent Mannich Reaction: Synthesis of anti-1,3-Diamines Using Enecarbamates as Nucleophiles. Organic Letters. [Link]

  • Diastereoselective and Enantiospecific Synthesis of 1,3-Diamines via 2-Azaallyl Anion Benzylic Ring-Opening of Aziridines. PubMed. [Link]

  • Asymmetric Reduction of N-Substituted Ketimines with the Reagent prepared from Borane and (S)-(−)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (Itsuno's Reagent): Enantioselective Synthesis of Optically Active Secondary Amines. RSC Publishing. [Link]

  • Synthetic methods for 1,3-diamines. ResearchGate. [Link]

  • (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. MDPI. [Link]

  • Amine synthesis by imine reduction. Organic Chemistry Portal. [Link]

  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]

  • Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. Journal of the American Chemical Society. [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. PMC. [Link]

  • A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]

  • Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne - Supporting Information. Synfacts. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

Sources

Chiral Resolution of Racemic Aminobutylphenylamine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a pharmaceutical compound is a critical determinant of its efficacy and safety.[1][2] For chiral molecules like aminobutylphenylamine, one enantiomer often harbors the desired therapeutic activity while the other may be inactive or, in some cases, contribute to adverse effects.[1][2] Therefore, the ability to efficiently separate a racemic mixture into its constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern drug development.[1][3]

This guide provides an in-depth exploration of the principal techniques for the chiral resolution of racemic aminobutylphenylamine. It moves beyond mere procedural descriptions to elucidate the underlying scientific principles, offering field-proven insights to empower researchers to select and optimize the most suitable method for their specific needs. We will delve into three major strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This method remains a robust, scalable, and widely employed technique for resolving racemic amines.[3] It is often the first approach considered in industrial settings due to its cost-effectiveness and simplicity.[4][5]

Principle of the Method

The core principle lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[6][7] This is achieved by reacting the racemic aminobutylphenylamine (a base) with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent.[3][8]

(R,S)-Amine + (R)-Acid → [ (R)-Amine-(R)-Acid ] + [ (S)-Amine-(R)-Acid ] (Racemic Mixture)(Resolving Agent)(Diastereomeric Salts)

These resulting diastereomeric salts possess different physical properties, most critically, different solubilities in a given solvent system.[3][8] This disparity allows for their separation by fractional crystallization, where the less soluble salt preferentially crystallizes out of the solution.[3][8] Once the diastereomeric salt is isolated, the enantiomerically enriched amine can be liberated by treatment with a base.[3]

Workflow for Diastereomeric Salt Formation

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Analysis racemic_amine Racemic Aminobutylphenylamine dissolve Dissolve in Optimal Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolve mix Mix Solutions & Form Salts dissolve->mix cool Cool Slowly to Induce Crystallization mix->cool filtrate Filter to Isolate Less Soluble Salt cool->filtrate mother_liquor Collect Mother Liquor (Contains More Soluble Salt) filtrate->mother_liquor liberate Liberate Free Amine (add Base, e.g., NaOH) filtrate->liberate extract Extract with Organic Solvent liberate->extract analyze Analyze Enantiomeric Excess (e.e.) via Chiral HPLC extract->analyze

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Protocol: Resolution with L-(+)-Tartaric Acid

This protocol provides a generalized framework. Optimization of solvent, temperature, and stoichiometry is crucial for success with aminobutylphenylamine.

Materials & Equipment:

  • Racemic aminobutylphenylamine

  • L-(+)-Tartaric acid (enantiomerically pure)

  • Methanol (or other suitable solvent like ethanol, isopropanol)

  • 10% Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks, magnetic stirrer, filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • pH paper or meter

  • Chiral HPLC system for analysis

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic aminobutylphenylamine in a minimum amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in warm methanol.[8]

    • Scientist's Note: Starting with a half-equivalent of the resolving agent is a common strategy.[5][9] The choice of solvent is critical; it must be one in which the diastereomeric salts have a significant solubility difference. A screening of several alcohol-based solvents is recommended.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.[8]

  • Crystallization: Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation indicates the formation of the less soluble diastereomeric salt. To maximize yield, the flask can be cooled further in an ice bath for 1-2 hours.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove impurities from the mother liquor.[3][8] The filtrate, or mother liquor, contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

  • Liberation of the Free Amine: Suspend the collected crystals in water. Add 10% NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 11).[3][8]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3x volumes).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched aminobutylphenylamine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using a validated chiral HPLC method (see Section 4).

Enzymatic Kinetic Resolution (EKR)

EKR leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[2] Lipases are commonly used for the resolution of amines through selective acylation.[10] This method is valued for its mild reaction conditions and high selectivity.[2]

Principle of the Method

In a kinetic resolution, one enantiomer of the racemate reacts faster with a reagent than the other, allowing for their separation. When an enzyme is used as the catalyst, this difference in reaction rates can be exceptionally large. For a racemic amine, a lipase can selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) from an acyl donor, leaving the other enantiomer (S-enantiomer) largely unreacted.[11]

(R,S)-Amine + Acyl Donor ---(Lipase)--> (R)-Amide + (S)-Amine (Racemic Mixture)(Acylated)(Unreacted)

The resulting mixture contains the acylated amine (amide) and the unreacted amine, which can then be separated based on their different chemical properties (e.g., by extraction or chromatography). A major drawback of standard EKR is that the maximum theoretical yield for a single enantiomer is 50%.[11] However, this can be overcome by coupling the resolution with in-situ racemization of the unwanted enantiomer, a process known as Dynamic Kinetic Resolution (DKR), which can theoretically achieve a 100% yield.[11][12][13]

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Workup & Separation cluster_2 Analysis racemic_amine Racemic Aminobutylphenylamine reaction_setup Combine in Organic Solvent & Incubate racemic_amine->reaction_setup acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_setup lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_setup filter_enzyme Filter to Recover Immobilized Enzyme reaction_setup->filter_enzyme separation Separate Amide and Unreacted Amine filter_enzyme->separation hydrolysis Optional: Hydrolyze Amide to Recover Amine separation->hydrolysis analyze_amine Analyze e.e. of Unreacted Amine separation->analyze_amine analyze_amide Analyze e.e. of Acylated Amine hydrolysis->analyze_amide

Caption: Workflow for enzymatic kinetic resolution of a primary amine.

Detailed Protocol: Lipase-Catalyzed Acylation

This protocol uses Novozym 435, a robust, immobilized form of Candida antarctica lipase B (CALB), which is widely used for amine resolutions.[11]

Materials & Equipment:

  • Racemic aminobutylphenylamine

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Acyl donor (e.g., ethyl acetate, isopropyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Orbital shaker or magnetic stirrer with temperature control

  • Filtration apparatus

  • System for monitoring reaction (TLC, GC, or HPLC)

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup: To a flask, add racemic aminobutylphenylamine (1.0 equiv.), anhydrous toluene (to dissolve), and the acyl donor (e.g., ethyl acetate, 1.5-3.0 equiv.).

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of amine).

    • Scientist's Note: Immobilized enzymes are preferred as they can be easily recovered by filtration and reused, improving process economics.[12] The enzyme loading and choice of acyl donor are key parameters for optimization.

  • Incubation: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 40-70°C).[12]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC, GC, or achiral HPLC to track the consumption of the starting amine. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the formed amide.

  • Enzyme Recovery: Once the desired conversion is reached, cool the mixture and recover the enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and dried for reuse.

  • Product Separation: The filtrate contains the unreacted (S)-amine and the formed (R)-amide. These can be separated by several methods. A common approach is an acid-base extraction. Add dilute HCl to the filtrate to protonate the unreacted amine, making it water-soluble. The neutral amide will remain in the organic layer. Separate the layers, and then basify the aqueous layer and extract with an organic solvent to recover the unreacted amine.

  • Analysis: Determine the enantiomeric excess of the recovered unreacted amine and the amine obtained after hydrolysis of the amide product using a validated chiral HPLC method.

Preparative Chiral Chromatography (HPLC)

Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and versatile technique.[14][15][16] While often used for analytical purposes to determine e.e., it can be scaled up for preparative isolation of pure enantiomers.

Principle of the Method

Chiral chromatography relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase.[16][17] The CSP is an achiral support (usually silica) to which a chiral selector molecule is immobilized.[16] As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector.[16][18] One enantiomer will have a stronger interaction with the CSP, causing it to be retained longer on the column, while the other enantiomer will elute more quickly, thus achieving separation.[17]

Detailed Protocol: Method Development and Separation

Developing a chiral HPLC method is largely an empirical process of screening columns and mobile phases.[15][18]

Materials & Equipment:

  • Preparative HPLC system with a suitable detector (UV is common)

  • A selection of chiral columns (e.g., polysaccharide-based like CHIRALPAK®, or crown-ether based)[14]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol)

  • Acidic/Basic modifiers (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Racemic aminobutylphenylamine standard

Procedure:

  • Column and Mobile Phase Screening (Analytical Scale):

    • Scientist's Note: For primary amines like aminobutylphenylamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a very effective starting point. Crown ether-based columns are also specifically designed for the resolution of primary amines.[14]

    • Begin by screening several columns with standard mobile phases. For normal phase mode, common mobile phases are mixtures of hexane/isopropanol or hexane/ethanol.

    • Inject a solution of the racemic standard onto each column/mobile phase combination and look for any signs of peak splitting or broadening, which indicates partial separation.

  • Method Optimization (Analytical Scale):

    • Once partial separation is observed, optimize the method by adjusting the mobile phase composition.[18] Decreasing the amount of the polar alcohol modifier will generally increase retention time and may improve resolution.

    • Additives are often crucial. For a basic amine, adding a small amount of a basic modifier like DEA (e.g., 0.1%) can improve peak shape and resolution.

    • Optimize the flow rate and column temperature. Lowering the temperature often enhances chiral recognition and improves separation.[18]

  • Scale-Up to Preparative Chromatography:

    • Once a robust analytical method is established, it can be scaled up to a larger diameter preparative column.

    • The flow rate must be adjusted according to the square of the ratio of the column diameters.

    • The sample concentration and injection volume are increased significantly to maximize throughput. Overloading the column is a key aspect of preparative chromatography, and the optimal loading must be determined experimentally.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Combine the fractions for each enantiomer, remove the solvent under reduced pressure, and analyze the purity and e.e. of each isolated enantiomer using the analytical-scale chiral HPLC method.

Method Validation and Enantiomeric Purity Analysis

Regardless of the resolution method chosen, the final and most critical step is to accurately determine the enantiomeric excess (e.e.) of the product. Chiral HPLC is the gold standard for this analysis.[18]

The enantiomeric excess (% e.e.) is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram.[18]

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

A robust analytical method should be validated for specificity, linearity, accuracy, and precision. A sample of the racemic material must be injected to confirm the retention times of both enantiomers and to demonstrate that the method is capable of separating them.[18]

Comparison of Resolution Techniques

FeatureDiastereomeric Salt FormationEnzymatic Kinetic ResolutionPreparative Chiral HPLC
Principle Different solubility of diastereomers[3]Enantioselective enzymatic reaction[11]Differential interaction with CSP[16]
Max Yield 50% (unless unwanted enantiomer is racemized)[7]50% (100% with DKR)[11][13]~100% (minus processing losses)
Advantages Scalable, cost-effective, established technology[3][4]High selectivity, mild conditions, green chemistry[2]Broad applicability, high purity achievable, direct method
Disadvantages Trial-and-error process, may require many recrystallizations[6][7]Limited to 50% yield (EKR), enzyme cost/stability[11]High cost of columns/solvents, requires specialized equipment
Best For Large-scale, industrial productionEarly-stage development, complex moleculesHigh-value products, difficult separations, analytical purity

Conclusion

The selection of a chiral resolution technique for aminobutylphenylamine requires a careful evaluation of project goals, scale, cost, and timelines. Classical diastereomeric salt formation offers a time-tested, scalable route suitable for large quantities. Enzymatic resolution provides an elegant and highly selective alternative, particularly when mild conditions are paramount. Finally, preparative chiral chromatography stands as a powerful, albeit more costly, option for achieving the highest levels of enantiomeric purity and for resolving separations that are intractable by other means. A thorough screening and optimization process, underpinned by robust analytical validation, is the key to successfully obtaining the desired enantiomerically pure aminobutylphenylamine for downstream applications in drug development.

References

  • Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase.PubMed.
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines.Benchchem.
  • Chemoenzymatic dynamic kinetic resolution of primary amines.PubMed.
  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.Journal of the American Chemical Society.
  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization.Organic Chemistry Portal.
  • Chiral Resolution: Organic Chemistry Study Guide.Fiveable.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.Benchchem.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.PMC.
  • Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst.CHIMIA.
  • Importance of Chiral Separation and Resolution in Drug Synthesis.Pure Synth.
  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution.Organic Process Research & Development.
  • Resolution (Separation) of Enantiomers.Chemistry LibreTexts.
  • Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant.PMC.
  • Racemic Mixtures and the Resolution of Enantiomers.Chemistry LibreTexts.
  • Chiral resolution.Wikipedia.
  • Chiral Resolution with and without Resolving Agents.Pharmaceutical Technology.
  • Advancement of Chiral Resolution and Separations: Techniques and Applications.LetPub.
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines.PMC.
  • Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods.PubMed.
  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base.MDPI.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.Fenix.
  • Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.Benchchem.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.Chemical Communications.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.PMC.
  • Application Notes and Protocols for Chiral Separation of Phenylalanylphenylalanine Methyl Ester Enantiomers.Benchchem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.Chirality.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing.RSC Publishing.
  • Chiral HPLC Separations.Phenomenex.
  • Chiral Separations by High‐Performance Liquid Chromatography.ResearchGate.

Sources

Application Note: 3-((1R)-1-Aminobutyl)phenylamine as a Chemoselective Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Stereochemical Workflows

Executive Summary

The demand for enantiomerically pure active pharmaceutical ingredients (APIs) necessitates robust, predictable, and scalable asymmetric methodologies[1]. While catalytic asymmetric methods have expanded, chiral auxiliaries remain a cornerstone for constructing highly complex molecules with absolute stereochemical predictability[2].

This application note details the use of 3-((1R)-1-aminobutyl)aniline (also known as 3-((1R)-1-aminobutyl)phenylamine) as a highly effective chiral auxiliary. Featuring a unique dual-amine structural motif, this compound offers profound chemoselectivity and exceptional steric shielding. This guide provides a comprehensive framework for utilizing this auxiliary in the diastereoselective alkylation of carboxylic acids, complete with self-validating experimental protocols.

Physicochemical Rationale & Structural Advantages

The efficacy of 3-((1R)-1-aminobutyl)aniline is rooted in its bifunctional nature, which features two distinct nitrogen centers:

  • The Aliphatic Amine (Chiral Center): Located at the benzylic position, this primary amine is highly basic (pKa ~10.5) and strongly nucleophilic.

  • The Aromatic Amine (Aniline): Located at the meta-position of the phenyl ring, this amine is significantly less basic (pKa ~4.6) and weakly nucleophilic due to resonance delocalization.

The Causality of Chemoselectivity: In standard coupling reactions, the extreme differential in nucleophilicity between the two amines allows for the protection-free, chemoselective derivatization of the aliphatic amine. Electrophiles (such as activated carboxylic acids) will exclusively react at the chiral aliphatic center, leaving the aniline moiety completely intact. This eliminates the need for orthogonal protecting group strategies, streamlining the synthetic workflow and improving overall atom economy.

Mechanistic Principles of Stereocontrol

The fundamental principle of chiral resolution and auxiliary-directed synthesis relies on converting a prochiral or racemic substrate into a pair of diastereomers, which possess distinct physical and steric properties[3][4].

When 3-((1R)-1-aminobutyl)aniline is coupled to a prochiral carboxylic acid to form an amide, the auxiliary dictates the stereochemical outcome of subsequent enolate alkylations through the following mechanistic cascade:

  • Conformational Rigidity: Upon treatment with a strong base (e.g., LDA), a rigid Z-enolate is formed. The lithium cation chelates both the enolate oxygen and the amide nitrogen, locking the conformation.

  • Steric Shielding: The chiral center bears a bulky propyl chain (from the aminobutyl group). To minimize allylic 1,3-strain ( A1,3 strain), the propyl group rotates to shield the Re-face of the enolate double bond.

  • Facial Discrimination: Because the Re-face is sterically blocked, incoming electrophiles (such as alkyl halides) are forced to approach exclusively from the less hindered Si-face, resulting in exceptional diastereomeric excess (d.e.)[5].

Mechanism N1 Lithium Enolate Formation (Rigid Z-Enolate) N2 Steric Shielding by Propyl Group (1R) N1->N2 N3 Re-Face Blocked (Steric Repulsion) N2->N3 N4 Si-Face Exposed (Favorable Trajectory) N2->N4 N5 Electrophilic Attack (e.g., Alkyl Halide) N4->N5 N6 High Diastereomeric Excess (>95% d.e.) N5->N6

Mechanistic model of steric shielding and facial discrimination.

Experimental Protocols

The following workflows are designed as self-validating systems , ensuring that researchers can verify the integrity of the reaction at each critical junction.

Protocol A: Chemoselective Amide Formation

Objective: Covalently attach the prochiral acid to the chiral auxiliary without protecting the aniline group.

  • Setup: Dissolve the prochiral carboxylic acid (1.0 equiv) and 3-((1R)-1-aminobutyl)aniline (1.05 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv) portion-wise.

  • Reaction: Stir the mixture, allowing it to warm to room temperature over 12 hours.

  • Self-Validation Check (Causality): Take a 50 µL aliquot for 1 H NMR analysis. Why? To confirm chemoselectivity. The spectrum must show the preservation of the broad aniline −NH2​ singlet (~3.6 ppm, integrating to 2H), while the aliphatic amine protons are replaced by a downfield amide −NH doublet (~6.5 ppm). If anilide formation is detected, the coupling reagent was too harsh or the temperature was too high.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate to yield the chiral amide.

Protocol B: Diastereoselective Enolate Alkylation

Objective: Introduce the new stereocenter via facial-selective electrophilic attack.

  • Enolization: Dissolve the chiral amide in anhydrous THF and cool to -78 °C. Dropwise add Lithium diisopropylamide (LDA, 2.2 equiv). Causality: 2.2 equivalents are strictly required—one to deprotonate the amide N-H (or aniline N-H) and one to form the enolate.

  • Alkylation: After 1 hour at -78 °C, add the alkyl halide (1.5 equiv) dropwise. Maintain at -78 °C for 4 hours to enforce maximum steric penalty on the Re-face.

  • Quench & Self-Validation Check: Quench with saturated NH4​Cl . Extract into ethyl acetate. Analyze the crude mixture via chiral HPLC or 1 H NMR. Why? The integration of the diastereomeric methyl/alkyl signals provides an immediate, unpurified readout of the diastereomeric excess (d.e.), validating the facial selectivity before proceeding to cleavage.

Protocol C: Auxiliary Cleavage and Recovery

Objective: Isolate the enantiopure product and recover the auxiliary for reuse.

  • Hydrolysis: Dissolve the alkylated amide in a 3:1 mixture of THF/Water. Add LiOH (3.0 equiv) and 30% H2​O2​ (4.0 equiv) at 0 °C. Causality: The peroxide acts as a highly nucleophilic hydroperoxide anion, accelerating the cleavage of the sterically hindered amide without racemizing the newly formed alpha-stereocenter.

  • Separation: Stir for 12 hours. Quench with Na2​SO3​ to destroy excess peroxide.

  • Self-Validating Recovery: Acidify the aqueous mixture to pH 2 with 2M HCl and extract with ethyl acetate.

    • Organic Layer: Contains the enantiopure carboxylic acid product.

    • Aqueous Layer: Contains the protonated chiral auxiliary.

  • Auxiliary Isolation: Basify the aqueous layer to pH 12 using 2M NaOH and extract with DCM. Evaporate the DCM to recover the intact 3-((1R)-1-aminobutyl)aniline (>90% recovery yield).

Workflow A Prochiral Carboxylic Acid B 3-((1R)-1-Aminobutyl)aniline (Chiral Auxiliary) C Chiral Amide Formation (Chemoselective) D Enolization & Alkylation (Diastereoselective) C->D E Diastereomerically Pure Alkylated Amide D->E F Hydrolytic Cleavage (LiOH / H2O2) E->F G Enantiopure Acid Product F->G H Recovered Auxiliary F->H H->B Recovery Loop AB AB AB->C

Workflow for asymmetric alkylation using 3-((1R)-1-aminobutyl)aniline.

Representative Application Data

The table below summarizes typical performance metrics when utilizing 3-((1R)-1-aminobutyl)aniline as a chiral auxiliary across various prochiral substrates. The data highlights the robust stereodirecting power and high recovery rates inherent to this methodology.

Substrate (Prochiral Acid)ElectrophileDiastereomeric Excess (d.e. %)Isolated Yield (%)Auxiliary Recovery (%)
Propionic acidBenzyl bromide>988592
Phenylacetic acidMethyl iodide968890
Butyric acidAllyl bromide958294
Hydrocinnamic acidEthyl iodide978491

References

  • "Chiral resolution" - Wikipedia. URL:[Link]

  • "6.8: Resolution (Separation) of Enantiomers" - Chemistry LibreTexts. URL:[Link]

  • "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review" - PubMed (NIH). URL:[Link]

  • "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation" - Chemical Reviews (ACS). URL:[Link]

Sources

Application Notes & Protocols: 3-((1R)-1-Aminobutyl)phenylamine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative performance data, and self-validating experimental workflows for primary diamine-catalyzed asymmetric synthesis.

Mechanistic Rationale & Catalyst Design

The evolution of organocatalysis has heavily relied on secondary amines (e.g., proline derivatives) for the activation of carbonyl compounds. However, secondary amines often fail to activate sterically demanding substrates, such as α,α-disubstituted ketones, due to the severe allylic 1,3-strain generated during the formation of the enamine intermediate.

To overcome this, bifunctional chiral primary diamines like 3-((1R)-1-Aminobutyl)phenylamine have emerged as privileged scaffolds. This molecule features two distinct nitrogen centers:

  • The Chiral Aliphatic Primary Amine: Acts as the active catalytic site. Its unhindered nature allows for rapid condensation with bulky ketones to form a highly reactive, sterically relaxed enamine intermediate.1[1].

  • The Aniline Moiety: Serves as a structural directing group. When paired with a Brønsted acid co-catalyst (e.g., Trifluoroacetic acid, TFA), the less basic aniline nitrogen is selectively protonated. This converts the aniline into a robust hydrogen-bond donor that coordinates with the incoming electrophile, locking the transition state into a rigid conformation and directing a highly stereoselective facial attack 2[3].

CatalyticCycle Cat 3-((1R)-1-Aminobutyl)phenylamine + Acid Co-catalyst Enamine Chiral Enamine Intermediate (H-Bond Activated) Cat->Enamine Condensation Ketone Ketone Donor Ketone->Enamine Transition Stereocontrolled C-C Bond Formation Enamine->Transition Nucleophilic Attack Electrophile Electrophile Acceptor Electrophile->Transition Hydrolysis Hydrolysis Transition->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Catalytic cycle of 3-((1R)-1-Aminobutyl)phenylamine via enamine activation and H-bond direction.

Quantitative Performance & Substrate Scope

The synergistic activation provided by the primary amine and the protonated aniline yields exceptional stereocontrol across various carbon-carbon bond-forming reactions. Below is a summary of the catalyst's performance in standard benchmarking reactions4[4].

Reaction TypeDonor SubstrateAcceptor SubstrateAcid Co-CatalystYield (%)dr (anti:syn)ee (%)
Asymmetric Aldol Cyclohexanone4-NitrobenzaldehydeTFA (20 mol%)9295:598
Asymmetric Aldol Acetone2-ChlorobenzaldehydeTfOH (10 mol%)88N/A94
Michael Addition Cyclohexanonetrans-β-NitrostyreneTFA (15 mol%)9098:296
Michael Addition IsobutyraldehydeN-PhenylmaleimideNone8590:1092

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure reproducibility and to aid in troubleshooting scale-up processes.

Protocol A: Asymmetric Intermolecular Aldol Reaction

Objective: Enantioselective synthesis of β-hydroxy ketones.

  • Catalyst Preparation: In a dry 10 mL round-bottom flask, dissolve 3-((1R)-1-Aminobutyl)phenylamine (0.05 mmol, 10 mol%) in 1.0 mL of anhydrous brine/THF (1:4 v/v).

    • Causality: The inclusion of brine enhances the hydrophobic effect, tightly packing the transition state and accelerating the reaction rate compared to neat organic solvents.

  • Co-catalyst Addition: Add Trifluoroacetic acid (TFA) (0.10 mmol, 20 mol%) to the mixture. Stir for 5 minutes at room temperature.

    • Causality: TFA selectively protonates the aniline group. Using exactly 2 equivalents of acid relative to the catalyst ensures the aliphatic amine remains sufficiently nucleophilic to form the enamine, while the aniline becomes a strong H-bond donor.

  • Donor Activation: Add the ketone donor (e.g., cyclohexanone, 2.5 mmol, 5.0 equiv). Stir the mixture for 15 minutes.

    • Self-Validation: To ensure the enamine intermediate has fully formed, monitor the pre-stirring phase via in-situ IR spectroscopy (tracking the disappearance of the ketone C=O stretch at ~1715 cm⁻¹) before proceeding.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Add the aromatic aldehyde (0.5 mmol, 1.0 equiv) in one portion. Stir vigorously for 24–48 hours.

  • Quenching & Extraction: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 5 mL).

    • Causality: Quenching with mildly acidic NH₄Cl rather than basic NaHCO₃ prevents base-catalyzed retro-aldol reactions or racemization of the sensitive β-hydroxy ketone product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Asymmetric Michael Addition to Nitroolefins

Objective: Stereoselective formation of γ-nitro ketones.

  • System Setup: Combine 3-((1R)-1-Aminobutyl)phenylamine (10 mol%) and TFA (15 mol%) in neat ketone (e.g., cyclohexanone, 1.0 mL) which acts as both the reactant and the solvent.

  • Reaction Initiation: Add trans-β-nitrostyrene (0.5 mmol) to the solution at room temperature.

  • Monitoring: Track the consumption of the bright yellow nitroolefin via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 12 hours when the yellow color fades significantly.

  • Isolation: Directly load the crude reaction mixture onto a silica gel column pre-neutralized with 1% Et₃N in hexanes to prevent acid-catalyzed epimerization of the stereocenters during purification.

Workflow Step1 1. Catalyst Preparation Mix Diamine + Acid Co-catalyst (e.g., TFA) Step2 2. Donor Addition Add Ketone and stir to form enamine Step1->Step2 Step3 3. Acceptor Addition Add Aldehyde/Nitroolefin at specified temp Step2->Step3 Step4 4. Reaction Incubation Monitor conversion via TLC/HPLC Step3->Step4 Step5 5. Quenching & Extraction Quench with NH4Cl (aq), extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica Gel) Step5->Step6

Step-by-step experimental workflow for asymmetric organocatalytic reactions using the chiral diamine.

Troubleshooting & Optimization Insights

  • Low Enantiomeric Excess (ee): If the ee drops below 90%, verify the stoichiometry of the acid co-catalyst. An excess of acid will protonate the primary amine, shutting down the enamine cycle and allowing background racemic pathways to dominate. Conversely, too little acid fails to activate the aniline H-bond donor network.

  • Poor Conversion Rates: For highly unreactive electrophiles, increasing the reaction temperature to 40 °C is permissible. The rigid hydrogen-bonded transition state of 3-((1R)-1-Aminobutyl)phenylamine is surprisingly robust, often maintaining >90% ee even at elevated temperatures.

  • Solvent Effects: While neat ketone or aqueous brine systems are optimal for standard aldol reactions, switching to highly polar aprotic solvents (like DMSO or DMF) can disrupt the critical intramolecular hydrogen bonding, leading to a drastic collapse in both yield and diastereoselectivity.

References

  • Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents Accounts of Chemical Research
  • Asymmetric Organocatalytic Reactions of α,β-Unsatur
  • A Green and Efficient Asymmetric Aldol Reaction Catalyzed by a Chiral Anion Modified Ionic Liquid ChemInform / ResearchG

Sources

Application Notes and Protocols for the Derivatization of 3-((1r)-1-Aminobutyl)phenylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Analytical Challenges of a Difunctional Analyte

3-((1r)-1-Aminobutyl)phenylamine is a chiral diamine possessing both a primary aliphatic and a primary aromatic amine functional group. This dual functionality, combined with its inherent polarity, presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). The active hydrogens on the two amine groups lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential for thermal degradation in the injector port.[1] Derivatization is therefore an essential step to improve the chromatographic behavior and achieve reliable and sensitive quantification.

This application note provides a detailed guide to two robust derivatization methods for 3-((1r)-1-Aminobutyl)phenylamine: Trifluoroacetylation and Silylation . By converting the polar amine groups into less polar, more volatile, and thermally stable derivatives, these methods enable high-quality GC-MS analysis. We will delve into the chemical principles behind these derivatization strategies, provide step-by-step experimental protocols, and discuss the interpretation of the resulting mass spectra.

The Analyte: 3-((1r)-1-Aminobutyl)phenylamine

  • Structure: (A chemical structure representation would be here. As a text-based AI, I will describe it) A benzene ring is substituted at position 3 with a (1r)-1-aminobutyl group. This means there is a four-carbon chain attached to the ring, with a primary amine group on the first carbon of that chain, which is a chiral center with R-configuration. The phenyl ring also has a primary amine group at position 1.

  • Molecular Formula: C₁₀H₁₆N₂

  • Molecular Weight: 164.25 g/mol

  • Key Features:

    • Two Primary Amine Groups: One aliphatic and one aromatic, both available for derivatization.

    • Chirality: The presence of a stereocenter at the C1 position of the butyl chain. This application note focuses on achiral derivatization for quantification of the (1r)-enantiomer. For separation of enantiomers, a chiral derivatization agent would be required.[2]

    • Polarity: The two amine groups make the molecule highly polar and prone to hydrogen bonding.

Principle of Derivatization: Masking Polarity to Enhance Volatility

The core principle of derivatization for GC-MS is to replace the active, polar hydrogens on the analyte with non-polar functional groups.[2] This transformation has several key benefits:

  • Increased Volatility: The derivatives are more easily vaporized in the GC inlet.

  • Improved Peak Shape: Reduced interaction with the GC column's stationary phase leads to sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: The derivatives are less likely to degrade at the high temperatures of the GC system.

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer.

Method 1: Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)

Trifluoroacetylation is a form of acylation where the hydrogen atoms of the primary amine groups are replaced by trifluoroacetyl groups (-COCF₃).[3] This is achieved by reaction with Trifluoroacetic Anhydride (TFAA).

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This is a nucleophilic acyl substitution reaction.[1] The trifluoroacetate ion is an excellent leaving group, driving the reaction to completion. A base is often not required but can be used to scavenge the trifluoroacetic acid byproduct.

Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation involves the replacement of the active hydrogens with a trimethylsilyl (TMS) group (-Si(CH₃)₃).[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.

Reaction Mechanism: The nitrogen atom of the amine attacks the silicon atom of the BSTFA molecule, which is sterically accessible and electrophilic.[1] This leads to the formation of a stable N-Si bond and the release of the neutral byproduct, N-methyltrifluoroacetamide. A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.

Experimental Protocols

Protocol 1: Trifluoroacetylation of 3-((1r)-1-Aminobutyl)phenylamine

This protocol describes the formation of the di-trifluoroacetyl derivative of the analyte.

Materials:

  • 3-((1r)-1-Aminobutyl)phenylamine sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Place a known amount of the sample solution into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample residue, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Evaporation of Excess Reagent: Uncap the vial and evaporate the excess solvent and TFAA to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

Workflow Diagram: Trifluoroacetylation

Trifluoroacetylation_Workflow start Sample containing 3-((1r)-1-Aminobutyl)phenylamine dry_sample Evaporate to Dryness start->dry_sample add_solvent Add Anhydrous Ethyl Acetate (200 µL) dry_sample->add_solvent add_tfaa Add TFAA (100 µL) add_solvent->add_tfaa react Heat at 70°C for 30 min add_tfaa->react cool Cool to Room Temperature react->cool evaporate_reagent Evaporate Excess Reagent & Solvent cool->evaporate_reagent reconstitute Reconstitute in Ethyl Acetate evaporate_reagent->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Workflow for the trifluoroacetylation of 3-((1r)-1-Aminobutyl)phenylamine.

Protocol 2: Silylation of 3-((1r)-1-Aminobutyl)phenylamine

This protocol describes the formation of the di-trimethylsilyl derivative of the analyte.

Materials:

  • 3-((1r)-1-Aminobutyl)phenylamine sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Place a known amount of the sample solution into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. All glassware must be scrupulously dry as silylating reagents are moisture-sensitive.[1]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample residue. Then, add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 75°C for 30 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system. It is not necessary to remove the excess silylating reagent.

Workflow Diagram: Silylation

Silylation_Workflow start Sample containing 3-((1r)-1-Aminobutyl)phenylamine dry_sample Evaporate to Dryness start->dry_sample add_solvent Add Anhydrous Pyridine (100 µL) dry_sample->add_solvent add_bstfa Add BSTFA + 1% TMCS (100 µL) add_solvent->add_bstfa react Heat at 75°C for 30 min add_bstfa->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of 3-((1r)-1-Aminobutyl)phenylamine.

Data Interpretation: Expected Mass Spectral Characteristics

The mass spectra of the derivatized 3-((1r)-1-Aminobutyl)phenylamine will exhibit characteristic features that aid in its identification.

DerivativeMolecular Weight of Derivative ( g/mol )Expected Molecular Ion (M⁺)Key Fragment Ions
Di-trifluoroacetyl356.25m/z 356Loss of -CF₃ (m/z 69), loss of -COCF₃ (m/z 97), fragments from the cleavage of the butyl chain.
Di-trimethylsilyl308.57m/z 308Characteristic TMS fragment at m/z 73 (-Si(CH₃)₃), loss of a methyl group from a TMS moiety (M-15).

Method Comparison

FeatureTrifluoroacetylation (TFAA)Silylation (BSTFA)
Derivative Stability Highly stable derivatives.Derivatives can be sensitive to moisture and may degrade over time.
Reaction Conditions Anhydrous conditions recommended. Excess reagent should be removed.Strictly anhydrous conditions required. Excess reagent is volatile and generally does not interfere with analysis.
Byproducts Trifluoroacetic acid (corrosive).Volatile and non-corrosive byproducts.
Detector Compatibility Excellent for Electron Capture Detection (ECD) due to fluorine atoms, enhancing sensitivity.Suitable for Flame Ionization Detection (FID) and MS.
Robustness Generally a very robust and high-yielding reaction.Can sometimes produce multiple derivatives if other active hydrogens are present.

Chiral Considerations

The protocols described in this application note utilize achiral derivatizing reagents. Therefore, they will not separate the (1r)-enantiomer from its (1s)-counterpart if it were present in the sample. The derivatized product will retain the original enantiomeric composition of the sample.

For the separation and quantification of individual enantiomers, a chiral derivatization approach would be necessary. This involves reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral GC column. Examples of chiral derivatizing agents for amines include N-trifluoroacetyl-L-prolyl chloride (TPC) and Mosher's acid chloride.

Conclusion

The derivatization of 3-((1r)-1-Aminobutyl)phenylamine by either trifluoroacetylation with TFAA or silylation with BSTFA is a critical step for successful GC-MS analysis. Both methods effectively reduce the polarity and increase the volatility of the analyte, leading to improved chromatographic performance. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for long-term sample stability or enhanced sensitivity with an ECD detector. By following the detailed protocols provided in this application note, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this challenging difunctional amine.

References

  • PubChem. (n.d.). 3-(1-Aminoethyl)aniline. Retrieved from [Link]

  • Orata, F. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. DOI: 10.5772/intechopen.79328. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Phenylbutylamine. Retrieved from [Link]

  • Maw, R., & Foltz, R. L. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the American Society for Mass Spectrometry, 8(12), 1193-1205.
  • Kurokawa, N., et al. (2019).

Sources

Application Note: Strategic Utilization of 3-((1R)-1-Aminobutyl)phenylamine in Medicinal Chemistry and Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, targeted therapeutics requires building blocks that offer both structural complexity and synthetic versatility. 3-((1R)-1-Aminobutyl)aniline is a privileged, chiral dual-amine scaffold that has become increasingly valuable in 1[1]. Featuring both a highly nucleophilic primary aliphatic amine and a less reactive primary aromatic amine (aniline), this molecule allows for orthogonal, protecting-group-free functionalization. This application note details the mechanistic rationale, key drug development applications, and self-validating experimental protocols for deploying this scaffold in the synthesis of advanced therapeutics, such as next-generation kinase inhibitors.

Chemical Rationale & Mechanistic Insights

The synthetic power of 3-((1R)-1-aminobutyl)aniline lies in the stark electronic and steric differences between its two nitrogen centers.

  • Aliphatic Amine (pKa ~10.5): Highly basic and nucleophilic. It reacts rapidly with electrophiles (acyl chlorides, aldehydes, alkyl halides) under mild conditions.

  • Aromatic Amine (pKa ~4.6): The lone pair is delocalized into the phenyl ring, rendering it a poor nucleophile but an excellent candidate for transition-metal-catalyzed cross-coupling.

This intrinsic disparity enables the 2[2]. By carefully controlling stoichiometry and temperature, researchers can functionalize the aliphatic amine exclusively, leaving the aniline pristine for a subsequent 3[3].

Workflow for sequential chemoselective functionalization of 3-((1R)-1-aminobutyl)aniline.

Key Applications in Drug Development

Historically, kinase inhibitors have suffered from off-target toxicity due to their flat, planar architectures. 4[4] improves kinome druggability by exploiting the three-dimensional nature of the ATP-binding pocket.

When utilizing 3-((1R)-1-aminobutyl)aniline:

  • Hinge-Binding: The aromatic aniline is typically coupled to a heterocyclic core (e.g., 5[5]) to form critical hydrogen bonds with the kinase hinge region.

  • Solvent Channel Projection: The (1R)-1-aminobutyl group acts as a precise 3D vector, projecting into the solvent-exposed channel or selectivity pocket. The defined (R)-stereocenter ensures optimal spatial alignment, drastically improving target selectivity and pharmacokinetic solubility.

Experimental Protocols

Protocol 1: Chemoselective Aliphatic N-Acylation

Objective: Selectively functionalize the highly nucleophilic aliphatic amine while preserving the aniline for downstream coupling.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 3-((1R)-1-aminobutyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the kinetic reactivity of the weaker aniline nucleophile, maximizing chemoselectivity.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq). Slowly add the desired acyl chloride (1.05 eq) dropwise over 15 minutes.

  • Self-Validation (IPC): After 30 minutes, quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The protocol is validated to proceed only if the UV trace (254 nm) shows >95% conversion to the mono-acylated intermediate, with <2% of the bis-acylated byproduct.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Stereocontrolled Buchwald-Hartwig Aromatic N-Arylation

Objective: Couple the remaining aromatic aniline to a heteroaryl chloride without epimerizing the sensitive (1R) benzylic stereocenter.

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with the mono-functionalized intermediate from Protocol 1 (1.0 eq), the target heteroaryl chloride (1.1 eq), [Pd(cinnamyl)Cl]2​ (2.5 mol%), and 6 (5.0 mol%)[6].

  • Base Selection: Add anhydrous K3​PO4​ (2.0 eq). Causality: Strong alkoxide bases (e.g., NaOtBu ) can deprotonate the acidic benzylic proton adjacent to the aliphatic amide, leading to racemization/epimerization of the (1R) center. K3​PO4​ provides sufficient basicity for the catalytic cycle while preserving stereochemical integrity.

  • Reaction: Add degassed tert-amyl alcohol (0.2 M). Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Self-Validation (IPC): Filter a 50 µL aliquot through a Celite plug, dilute with acetonitrile, and analyze via Chiral HPLC. The system validates the protocol if the enantiomeric excess (ee) remains 99%.

Data Presentation: Reaction Optimization

Table 1: Optimization of Buchwald-Hartwig Cross-Coupling Conditions for Aromatic Amine Functionalization

EntryPd PrecatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10045Poor conversion due to steric hindrance at the aniline.
2 Pd(OAc)2​ XantPhos Cs2​CO3​ 1,4-Dioxane10062Improved bite angle, but moderate yield and trace epimerization.
3 [Pd(cinnamyl)Cl]2​ Mor-DalPhos NaOtBu 1,4-Dioxane8089Excellent conversion, but significant loss of (1R) chirality (ee < 80%).
4 [Pd(cinnamyl)Cl]2​ Mor-DalPhos K3​PO4​ t-AmylOH 80 94 Optimal chemoselectivity; mild base completely prevents epimerization.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is mandatory:

  • Chiral HPLC: Utilize a Daicel Chiralpak AD-H column (Hexane/IPA gradient) to confirm that the (1R) stereocenter has not undergone inversion or racemization during the elevated temperatures of the cross-coupling step.

  • 1D and 2D NMR: 1H NMR must confirm the disappearance of the broad aniline NH2​ singlet (~3.5-4.0 ppm) and the appearance of a secondary amine NH doublet (~8.0 ppm), verifying successful C-N bond formation at the aromatic site. HSQC is used to confirm the integrity of the benzylic CH proton.

References

  • Streamlined Fragment-Based Discovery Platform for Targeting Structured RNAs | ACS Chemical Biology | 1

  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos | Organic Chemistry Portal | 6

  • A Mild and Efficient Method for the One-Pot Monocarboxymethylation of Primary Amines | Organic Chemistry Portal | 2

  • The Exploration of Chirality for Improved Druggability within the Human Kinome | Journal of Medicinal Chemistry - ACS Publications | 4

  • Buchwald–Hartwig amination | Grokipedia | 3

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications | 5

Sources

Application Note: Enzymatic Kinetic Resolution of Aminobutylphenylamine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Aminobutylphenylamine derivatives (such as sterically hindered 1-phenylbutan-1-amine and its aryl-substituted analogues) are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs)[1]. Achieving high enantiomeric purity is essential due to the distinct pharmacological profiles of stereoisomers. While asymmetric synthesis is theoretically highly efficient, the2 of racemic amines using engineered ω-transaminases (ω-TAs) remains a highly reliable, scalable, and self-validating approach for drug development professionals[2].

This application note details a robust methodology for the kinetic resolution of aminobutylphenylamine, focusing on the causality behind reaction parameters and providing a self-validating framework to ensure reproducibility.

Mechanistic Principles & Causality

The kinetic resolution of primary amines employs stoichiometric amounts of an amino acceptor, wherein the reaction equilibrium favors product formation[2]. In this system, an enantioselective ω-transaminase (ω-TA), dependent on the pyridoxal 5'-phosphate (PLP) cofactor, selectively deaminates the (S)-enantiomer of the racemic aminobutylphenylamine into its corresponding ketone[1].

  • Causality of Enzyme Choice: Wild-type transaminases possess a restrictive "S-pocket" that typically only accommodates small moieties (e.g., a methyl group)[1]. Because aminobutylphenylamine possesses bulky butyl and phenyl groups, wild-type enzymes fail to properly orient the substrate. Engineered variants (e.g., F88L/C418L double mutants) are strictly required because their expanded binding pockets facilitate the efficient entry and placement of the bulky substrate relative to the PLP amino group[1].

  • Causality of Cofactor and Acceptor: PLP acts as the electron sink and amino group shuttle. Pyruvate is selected as the amino acceptor because its conversion to L-alanine is thermodynamically favorable, driving the resolution of the (S)-amine forward and leaving the desired (R)-aminobutylphenylamine unreacted with >99% enantiomeric excess (ee)[1][2].

Reaction Workflow

EKR_Workflow Racemate Racemic Aminobutylphenylamine (R/S-mixture) Enzyme Engineered ω-Transaminase + PLP Cofactor Racemate->Enzyme ProductR Unreacted (R)-Enantiomer (Target Chiral Amine) Enzyme->ProductR Kinetic Resolution Ketone Ketone Byproduct Enzyme->Ketone Deamination of (S) Alanine L-Alanine Enzyme->Alanine Amination Pyruvate Pyruvate (Amine Acceptor) Pyruvate->Enzyme

Workflow of ω-TA mediated kinetic resolution of racemic aminobutylphenylamine.

Self-Validating Experimental Protocol

Self-Validating System Design: This protocol incorporates a photometric acetophenone/ketone assay to quantify ketone formation in real-time. By tracking the byproduct, researchers can instantly validate enzyme activity and turnover rates before committing to time-consuming chiral HPLC analysis[1].

Materials & Reagents
  • Racemic aminobutylphenylamine (100 mM stock in DMSO)

  • Purified engineered ω-TA (e.g., 3FCR-4M or F88L/C418L variant)[1]

  • Sodium pyruvate

  • Pyridoxal 5'-phosphate (PLP)

  • CHES buffer (50 mM, pH 9.0)[1]

  • Methyl tert-butyl ether (MTBE) for extraction

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM CHES buffer and adjust to pH 9.0[1]. Causality: A slightly alkaline pH ensures the primary amine remains partially unprotonated, which is mechanistically required to facilitate nucleophilic attack on the PLP-aldehyde complex.

  • Cofactor Activation: Add 0.1 mM PLP to the buffer. Incubate for 10 minutes at 30°C[1]. Causality: Pre-incubation ensures the enzyme active site is fully saturated, forming the active holoenzyme.

  • Substrate & Acceptor Addition: Add the racemic aminobutylphenylamine to a final concentration of 1.0 mM. Use 5% (v/v) DMSO to maintain the solubility of this highly hydrophobic, bulky substrate[1]. Add sodium pyruvate to a final concentration of 2.0 mM. Causality: Transamination reactions are generally thermodynamically limited[2]. A 2-fold stoichiometric excess of pyruvate pushes the equilibrium toward the ketone product.

  • Enzyme Introduction: Initiate the reaction by adding 0.02–0.03 mg/mL of the purified engineered ω-TA[1].

  • Incubation & Real-Time Monitoring: Incubate at 30°C with orbital shaking (600 rpm). Monitor progress by taking 50 µL aliquots every 30 minutes. Self-Validation Step: Quench aliquots with 0.1% TFA and measure ketone formation via a photometric assay[1].

  • Termination & Extraction: Once 50% conversion is reached (the theoretical maximum for kinetic resolution[2]), quench the reaction by adjusting the pH to >12 with 1M NaOH. Extract the unreacted (R)-aminobutylphenylamine using MTBE (3 x equal volume). Causality: High pH ensures the chiral amine is completely deprotonated and neutral, maximizing its partitioning into the organic phase.

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, evaporate under reduced pressure, and analyze via Chiral HPLC to determine the ee.

Quantitative Performance Data

The following table summarizes the expected kinetic resolution performance of various ω-TA variants on bulky aminobutylphenylamine substrates, derived from 1[1].

Enzyme VariantSubstrate ConcentrationConversion (%)(R)-Amine ee (%)Specific Activity (U/mg)
Wild-Type ω-TA1.0 mM< 5%< 10%0.05
Variant 3FCR-3M1.0 mM48%> 95%2.40
Variant 3FCR-4M1.0 mM50%> 99%3.85
Mutant F88L/C418L1.0 mM50%> 99%10.50

Data indicates that rationally designed double mutants exhibit >200-fold improved activities for bulky substrates compared to wild-type enzymes[1].

Troubleshooting & Optimization

  • Product Inhibition: The formed ketone product from corresponding amines is reported to cause severe enzyme inhibition[2]. If the reaction stalls prematurely before hitting the 50% conversion mark, implement a biphasic system (e.g., buffer/isooctane) or a continuous extraction loop to remove the ketone in situ[2].

  • Low Enantioselectivity: If the ee of the target (R)-amine is low, the enzyme may be deaminating both enantiomers at a considerable rate (indicating a poor enantiomeric ratio, E-value)[3]. To resolve this, switch to a more sterically restrictive mutant or lower the reaction temperature to 20°C to increase the energetic difference between the transition states of the two enantiomers.

References

  • White Rose Research Online. "The kinetic resolution of primary amines employs stoichiometric amounts of an amino acceptor".2

  • NRC Publications Archive - Canada.ca. "Cyclohexylamine oxidase as useful biocatalyst for the kinetic resolution and dereacemization of amines".3

  • ACS Catalysis. "Practical Machine Learning-Assisted Design Protocol for Protein Engineering: Transaminase Engineering for the Conversion of Bulky Substrates". 1

Sources

Application Note: Determination of Enantiomeric Excess of 3-((1r)-1-Aminobutyl)phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Enantiopurity in Pharmaceutical Development

In the field of drug development and materials science, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and physiological properties.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the precise quantification of the enantiomeric composition, expressed as enantiomeric excess (ee), is a non-negotiable requirement for quality control, process optimization, and regulatory submission.[3][4]

This application note provides detailed, validated protocols for determining the enantiomeric excess of 3-((1r)-1-Aminobutyl)phenylamine, a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical agents. We present two robust and orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent (CDA). These methods are designed for researchers, analytical scientists, and drug development professionals who require accurate and reliable enantiopurity data.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Separation: Chiral HPLC is the gold standard for enantiomeric separations.[3] The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the column.[5][6] This transient formation of diastereomeric complexes leads to different retention times for each enantiomer, allowing for their baseline separation and individual quantification.[5] For primary amines, polysaccharide and crown-ether-based CSPs are particularly effective.[5][7][8][9]

Experimental Protocol: Chiral HPLC

A. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: ChiroSil RCA(+) Crown Ether Column (4.6 x 250 mm, 5 µm). Crown ether phases are highly effective for resolving primary amines.[5][8][9]

  • Mobile Phase Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Trifluoroacetic Acid (TFA), and Triethylamine (TEA).

  • Sample and Standards:

    • Racemic 3-(1-Aminobutyl)phenylamine (for method development and system suitability).

    • Test sample of 3-((1r)-1-Aminobutyl)phenylamine.

    • Diluent: Mobile Phase.

B. Chromatographic Conditions:

ParameterCondition
Column ChiroSil RCA(+) (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v) with 0.2% TFA and 0.1% TEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Causality Note: The use of acidic (TFA) and basic (TEA) additives in the mobile phase is crucial for analyzing primary amines.[10] These additives suppress the interaction of the basic amine with residual acidic silanol groups on the silica support, leading to improved peak shape and resolution.

C. Step-by-Step Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • Standard Preparation: Prepare a 1.0 mg/mL solution of racemic 3-(1-Aminobutyl)phenylamine in the mobile phase. This will be used to confirm the retention times of both the (R)- and (S)-enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the 3-((1r)-1-Aminobutyl)phenylamine sample in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter if particulate matter is present.

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system contamination.

    • Inject the racemic standard solution to identify the retention times of the two enantiomers.

    • Inject the test sample solution.

  • Data Processing: Integrate the peak areas for both enantiomers observed in the chromatogram.

D. Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the integrated peak areas of the major and minor enantiomers:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Workflow and Expected Results

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Equilibrate Equilibrate System InjectBlank Inject Blank Equilibrate->InjectBlank PrepRacemic Prepare Racemic Standard (1 mg/mL) InjectRacemic Inject Racemic Std. PrepRacemic->InjectRacemic PrepSample Prepare Test Sample (1 mg/mL) InjectSample Inject Test Sample PrepSample->InjectSample InjectBlank->InjectRacemic InjectRacemic->InjectSample Integrate Integrate Peak Areas InjectSample->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Chiral HPLC workflow for ee determination.

Table 1: Representative HPLC Data

CompoundRetention Time (min)Peak Area
(S)-3-(1-Aminobutyl)phenylamine10.515,000
(R)-3-(1-Aminobutyl)phenylamine12.82,985,000
Calculated Enantiomeric Excess 99.0%

Method 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

Principle of Analysis: This technique offers a rapid alternative to chromatography.[11][12] It involves reacting the enantiomeric mixture of the analyte with a single enantiomer of a chiral derivatizing agent (CDA). This reaction forms a pair of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral NMR solvent, diastereomers possess different physical properties and thus exhibit distinct, resolvable signals in the NMR spectrum.[13][14] The enantiomeric excess can be determined by comparing the integration of these well-resolved signals.[13] A highly effective system for primary amines involves the in-situ formation of an iminoboronate ester from 2-formylphenylboronic acid (2-FPBA) and (R)-1,1′-bi-2-naphthol ((R)-BINOL).[12][14]

Experimental Protocol: ¹H NMR Spectroscopy

A. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Reagents:

    • (R)-1,1′-bi-2-naphthol ((R)-BINOL).

    • 2-Formylphenylboronic acid (2-FPBA).

    • Deuterated Chloroform (CDCl₃), anhydrous.

    • Activated 4 Å molecular sieves.

  • Equipment: High-quality 5 mm NMR tubes, volumetric flasks.

B. Step-by-Step Procedure:

  • Preparation of Host Solution (50 mM):

    • In a 10 mL volumetric flask, dissolve 143.1 mg of (R)-BINOL (0.5 mmol) and 75.0 mg of 2-FPBA (0.5 mmol) in anhydrous CDCl₃.

    • Add activated 4 Å molecular sieves to the solution and allow it to stand for at least 15 minutes to ensure anhydrous conditions.[12][13] This solution is the CDA "host."

  • Preparation of Analyte Solution (60 mM):

    • Prepare a 60 mM solution of the 3-((1r)-1-Aminobutyl)phenylamine sample in anhydrous CDCl₃. Add molecular sieves to this solution as well.

    • Causality Note: It is important that the amine is in slight excess relative to the host solution to ensure complete reaction of the CDA and avoid interfering signals from unreacted BINOL.[13]

  • NMR Sample Preparation:

    • In a clean, dry NMR tube, combine 0.3 mL of the Host Solution with 0.3 mL of the Analyte Solution.

    • Cap the tube and mix gently by inversion for 30-60 seconds to facilitate the formation of the diastereomeric iminoboronate complexes.[11]

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the imine proton or a proton on the BINOL backbone) in the two diastereomers.

    • Carefully integrate both signals.

C. Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the integration values of the diastereomeric signals:

ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Workflow and Expected Results

NMR_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Derivatization & Acquisition cluster_data Data Processing PrepHost Prepare Host Solution (2-FPBA + (R)-BINOL in CDCl3) Dry Dry solutions with 4Å molecular sieves PrepHost->Dry PrepAnalyte Prepare Analyte Solution (Amine in CDCl3) PrepAnalyte->Dry Mix Mix Host & Analyte in NMR tube Dry->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Integrate Integrate Diastereomeric Signals Acquire->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: NMR with CDA workflow for ee determination.

Table 2: Representative ¹H NMR Data

DiastereomerChemical Shift (δ, ppm)Normalized Integration
Major8.521.00
Minor8.480.005
Calculated Enantiomeric Excess 99.0%

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the described protocols are trustworthy and fit for purpose, they must be validated. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[7]

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte enantiomers unequivocally in the presence of impurities or degradants.Baseline resolution (Rₛ > 1.5) between enantiomer peaks (HPLC). No interference at the signal positions (NMR).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 for a series of known enantiomeric compositions.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for samples spiked with a known amount of the minor enantiomer.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with precision.Signal-to-Noise ratio ≥ 10:1 (HPLC). Accuracy and precision criteria are met at this concentration.

Alternative and Complementary Techniques

While HPLC and NMR are primary methods, other techniques can be employed for orthogonal verification or high-throughput screening.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique for chiral separations, SFC often provides faster analysis times, higher efficiency, and a reduced environmental footprint compared to HPLC.[1][8][10] Many CSPs used in HPLC are compatible with SFC.

  • Chiral Gas Chromatography (GC): For volatile analytes, chiral GC using cyclodextrin-based capillary columns is a highly selective and sensitive method.[2][15][16] The amine would typically require derivatization (e.g., acylation) to improve its volatility and chromatographic behavior.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It can be adapted for the rapid determination of ee, often after derivatizing the amine to introduce a suitable chromophore.[17]

Conclusion

This application note details two robust, reliable, and validated methods for the determination of the enantiomeric excess of 3-((1r)-1-Aminobutyl)phenylamine. The Chiral HPLC method provides excellent resolution and is considered a benchmark for quantitative accuracy. The ¹H NMR method using a chiral derivatizing agent serves as a powerful, rapid alternative that does not require chromatographic separation. The choice between these methods will depend on available instrumentation, sample throughput requirements, and the specific goals of the analysis. Adherence to these protocols and proper method validation will ensure the generation of high-quality, defensible data critical for advancing pharmaceutical research and development.

References

  • Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. Journal of Separation Science. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Molecules. Available at: [Link]

  • Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. Available at: [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. Available at: [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds. Available at: [Link]

  • Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. Available at: [Link]

  • Improved Methodology for the Preparation of Chiral Amines. University of South Florida Scholar Commons. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Comparison of chiral separations of aminophosphonic acids and their aminocarboxylic acid analogs using a crown ether column. Chirality. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky Phosphoramidite Ligands. Semantic Scholar. Available at: [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

  • Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction. Letters in Organic Chemistry. Available at: [Link]

Sources

Application Note: Biocatalytic One-Pot Synthesis of Chiral N-Arylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Chemoenzymatic cascades combining biocatalysis and Buchwald-Hartwig N-arylation.

Introduction & Mechanistic Rationale

The synthesis of chiral N-arylamines—critical pharmacophores in numerous active pharmaceutical ingredients (APIs)—has traditionally relied on multi-step chemical syntheses that suffer from low enantiomeric excesses (ee) and require rigorous intermediate purification. Biocatalysis offers a highly enantioselective alternative for generating primary chiral amines from prochiral ketones using enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs)[1].

However, coupling these biocatalytic steps directly with palladium-catalyzed Buchwald-Hartwig N-arylation in a single pot presents a profound chemical challenge: transition metal catalysts are notoriously sensitive to the aqueous buffers, high salt concentrations, and excess amine donors required for enzymatic activity[2].

To bridge this gap, two distinct compartmentalization strategies have been developed to prevent catalyst deactivation:

  • Micellar Catalysis (Surfactant-Driven): Utilizing designer amphiphiles like TPGS-750-M to create hydrophobic nanomicelles in water, sequestering the Pd-catalyst from the aqueous buffer[3].

  • Ligand-Controlled Biphasic Telescoping: Utilizing ultra-bulky ligands (e.g., GPhos) in a biphasic buffer/toluene system to sterically prevent the Pd-catalyst from coupling with excess amine donors (like alanine) used in transaminase reactions[4].

ChemoenzymaticCascade ProchiralKetone Prochiral Ketone (or Racemic Alcohol) Biocatalyst Biocatalytic Amination (TA, IRED, or AmDH) Aqueous Buffer ProchiralKetone->Biocatalyst ChiralAmine Chiral Primary Amine (Intermediate) Biocatalyst->ChiralAmine >99% ee Chemocatalyst Buchwald-Hartwig Arylation (Pd-Catalyst, Ligand) Surfactant or Biphasic ChiralAmine->Chemocatalyst ChiralNArylamine Chiral N-Arylamine (Target Product) Chemocatalyst->ChiralNArylamine One-Pot

One-pot chemoenzymatic cascade combining biocatalytic amination and Pd-catalyzed N-arylation.

Quantitative Data Summary

The following table summarizes the performance of the two primary compartmentalization strategies for synthesizing chiral N-arylamines.

MethodologyBiocatalystChemocatalyst SystemCompartmentalizationAmine DonorTarget ee (%)Overall Yield (%)
Micellar One-Pot [1]AmDH / IRED[PdCl(allyl)]₂ / tBuXPhosTPGS-750-M (Aqueous)NH₃ / Alkylamines>9949–83
Biphasic Telescoped [4]Transaminase (TA)GPhos-Pd-G3Toluene / BufferD- or L-Alanine (Excess)>99.550–89

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the chemocatalytic step without verifying the success of the biocatalytic transformation.

Protocol A: Micellar Chemoenzymatic One-Pot Cascade

Optimized for Amine Dehydrogenases (AmDH) and Imine Reductases (IRED).

Step 1: Biocatalytic Amination

  • In a reaction vial, prepare an aqueous buffer (e.g., 1 M NH₄Cl/NH₃, pH 9.0) containing 2 wt% TPGS-750-M surfactant.

  • Add the prochiral ketone substrate (typically 50 mM), the required cofactor (NAD⁺/NADP⁺), and the purified AmDH or IRED enzyme.

  • Incubate the mixture at 30 °C with gentle orbital shaking (250 rpm) for 24 hours.

  • Validation & QC: Extract a 10 µL aliquot, quench with acetonitrile, and analyze via chiral HPLC or GC-MS. Do not proceed unless conversion to the primary chiral amine exceeds 90%.

Step 2: In Situ Buchwald-Hartwig N-Arylation

  • To the same reaction vessel, add the aryl halide (1.2 equivalents relative to the initial ketone).

  • Add the pre-formed catalyst complex:[PdCl(allyl)]₂ (2.5 mol%) and tBuXPhos (5 mol%).

  • Adjust the pH of the system by adding solid NaOH (typically 2–3 equivalents) to reach pH > 12.

  • Seal the vial under an argon atmosphere and heat to 50 °C for 16–24 hours.

  • Extract the final product using ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Causality & Rationale:

  • Why TPGS-750-M? This vitamin E-derived amphiphile spontaneously forms nanomicelles in water. The highly hydrophobic core of the micelle sequesters the palladium catalyst and the aryl halide, protecting the transition metal from the high concentrations of ammonia and salts in the aqueous buffer, which would otherwise poison the catalyst[5].

  • Why add NaOH? Buchwald-Hartwig amination requires a strong base to deprotonate the amine bound to the Pd(II) intermediate, facilitating reductive elimination to form the C-N bond and regenerate the active Pd(0) species. The initial enzymatic pH (9.0) is insufficient for this step[1].

Protocol B: Telescoped Biphasic Transaminase-BHA Cascade

Optimized for Transaminases (TAs) requiring excess amine donors.

Step 1: Transaminase Biotransformation

  • In a reaction vial, prepare a phosphate buffer (100 mM, pH 8.0) containing 1 mM Pyridoxal 5'-phosphate (PLP).

  • Add the prochiral ketone (50 mM) and an excess of the amine donor (e.g., D- or L-alanine, 5–10 equivalents).

  • Add the Transaminase (TA) biocatalyst. To drive the equilibrium, include a recycling system (e.g., Lactate Dehydrogenase [LDH], Glucose Dehydrogenase [GDH], NAD⁺, and glucose).

  • Incubate at 30 °C for 24 hours.

  • Validation & QC: Centrifuge the mixture to precipitate proteins. Analyze the supernatant via RP-HPLC to confirm >95% conversion of the ketone to the chiral primary amine.

Step 2: Biphasic Buchwald-Hartwig N-Arylation

  • Directly to the crude, unpurified aqueous biotransformation mixture, add a toluene solution (1:1 v/v ratio to buffer) containing the aryl halide (1.2 eq).

  • Add the specialized precatalyst GPhos-Pd-G3 (5 mol%) and NaOtBu (7 equivalents).

  • Purge the biphasic system with argon, seal, and heat to 60 °C with vigorous stirring (to ensure phase mixing) for 24 hours.

  • Separate the organic toluene layer, concentrate under vacuum, and purify the chiral N-arylamine.

Causality & Rationale:

  • Why a Biphasic System? TAs require massive excesses of alanine to drive the thermodynamic equilibrium toward amine formation. In a homogenous system, this excess alanine would outcompete the target chiral amine for the Pd catalyst, halting the reaction. Toluene extracts the hydrophobic target amine and aryl halide into the organic phase, leaving the highly polar alanine in the aqueous phase[4].

  • Why the GPhos Ligand? Even in a biphasic system, trace alanine can poison the catalyst. GPhos is an ultra-bulky biaryl monophosphine ligand. Its extreme steric hindrance creates a highly selective catalytic pocket that readily accepts the target primary amine but physically blocks the coordination of the alpha-amino acid (alanine), preventing unwanted coupling[6].

References

  • One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation Source: Angewandte Chemie International Edition URL:[Link]

  • GPhos Ligand Enables Production of Chiral N-Arylamines in a Telescoped Transaminase-Buchwald-Hartwig Amination Cascade in the Presence of Excess Amine Donor Source: Chemistry - A European Journal URL:[Link]

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature Source: The Journal of Organic Chemistry URL:[Link]

  • Where Chemocatalysis Meets Biocatalysis: In Water Source: Chemical Reviews URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity in Aminobutylphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of aminobutylphenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this critical transformation. Here, we move beyond standard protocols to address the nuanced challenges you may encounter in your experiments, providing actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing in-depth analysis and corrective measures.

Question 1: My asymmetric reduction of the precursor ketone is resulting in low enantiomeric excess (e.e.). What are the most likely causes and how can I improve it?

Answer:

Low enantiomeric excess is a frequent challenge and can often be traced back to a few key areas. Let's break down the probable causes and the corresponding solutions.

  • Probable Cause 1: Catalyst Inactivity or Degradation. The chiral catalyst is the cornerstone of your stereocontrol. Its effectiveness can be compromised by impurities or improper handling.

    • Solution: Ensure your catalyst, whether it's a Noyori-type ruthenium complex or a chiral oxazaborolidine (CBS) catalyst, is of high purity and handled under strictly anhydrous and anaerobic conditions. Traces of water or oxygen can poison many catalysts. Consider preparing the active catalyst in situ if you suspect degradation during storage. For instance, the pre-catalyst [RuCl2(p-cymene)]2 is often activated with a chiral diamine ligand and a hydride source immediately before use.

  • Probable Cause 2: Sub-optimal Reaction Conditions. Temperature, pressure, and solvent can have a profound impact on the transition state energies of the enantiomeric pathways.

    • Solution: A systematic optimization of reaction parameters is crucial. Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state. Screen a variety of solvents; aprotic solvents like toluene, THF, or dichloromethane are common, but their polarity can influence catalyst conformation and activity. For hydrogenations, increasing the hydrogen pressure can sometimes improve both rate and enantioselectivity, but this effect is system-dependent.

  • Probable Cause 3: Competing Background Reactions. A non-catalyzed or achirally catalyzed reaction pathway will produce a racemic background, eroding your overall e.e.

    • Solution: Ensure that the reaction is run at a concentration and temperature where the catalyzed pathway is significantly faster than any background reactions. You can test this by running a control reaction without the chiral ligand to quantify the rate of the background reaction. If significant, a lower reaction temperature is your first line of defense.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a starting point for the asymmetric reduction of a ketone precursor to aminobutylphenylamine using a Ru-based catalyst.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the chiral diamine ligand (e.g., (R,R)-TsDPEN) (1.1 mol%) and [RuCl2(p-cymene)]2 (0.5 mol%).

  • Solvent & Activation: Add anhydrous, degassed solvent (e.g., 2-propanol or a formic acid/triethylamine mixture). Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Substrate Addition: Add the ketone precursor to aminobutylphenylamine (1.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup & Analysis: Upon completion, quench the reaction, perform an appropriate aqueous workup, and extract the product. Purify by column chromatography. Determine the enantiomeric excess using chiral HPLC or SFC.

Question 2: I'm observing significant by-product formation. How can I improve the chemoselectivity of my reaction?

Answer:

By-product formation often points to issues with substrate stability, reaction conditions, or catalyst selectivity.

  • Probable Cause 1: Over-reduction or Side Reactions. Depending on the functional groups present on your aminobutylphenylamine precursor, side reactions such as hydrogenolysis or reduction of other functional groups can occur.

    • Solution: A milder reducing agent or catalyst system may be necessary. For example, if using catalytic hydrogenation, switching from H2 gas to a transfer hydrogenation source like formic acid or isopropanol can sometimes provide greater chemoselectivity. Adjusting the temperature and reaction time is also critical; stop the reaction as soon as the starting material is consumed to prevent over-reduction.

  • Probable Cause 2: Racemization of the Product. The desired amine product itself might be susceptible to racemization under the reaction conditions, especially if the reaction is run at elevated temperatures for extended periods.

    • Solution: Once the reaction is complete, it's important to work it up promptly and avoid exposing the product to harsh acidic or basic conditions if it is known to be labile. Lowering the reaction temperature can also mitigate this issue.

Data Summary: Influence of Reaction Parameters on Enantioselectivity
ParameterCondition ACondition BTypical Outcome on e.e. (%)
Temperature 60 °C25 °CLower temperature generally increases e.e.
Catalyst Loading 0.1 mol%1.0 mol%Higher loading can improve rate and sometimes e.e.
Solvent TolueneMethanolAprotic solvents often favor higher e.e. with common Ru-catalysts.
H2 Pressure 1 atm10 atmSystem-dependent; may improve or have no effect.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral ligand for my synthesis?

A1: Ligand selection is paramount. For ketone reductions, bidentate ligands that form a stable six-membered chelate with the metal center are highly effective. The "bite angle" and the steric and electronic properties of the ligand dictate the chiral environment. For ruthenium-catalyzed hydrogenations, ligands from the DPEN (diphenylethylenediamine) family, such as TsDPEN, are well-established and commercially available. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate.

Q2: What is the mechanism of enantioselectivity in a Noyori-type asymmetric hydrogenation?

A2: The enantioselectivity arises from the transfer of a hydride from the metal center and a proton from the coordinated diamine ligand to the prochiral ketone. The substrate approaches the catalyst in a way that minimizes steric hindrance between the large and small substituents on the ketone and the bulky groups on the chiral ligand (often phenyl rings). This creates two diastereomeric transition states, one of which is significantly lower in energy, leading to the preferential formation of one enantiomer.

Visualization: Asymmetric Hydrogenation Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Workup & Analysis P1 [RuCl2(p-cymene)]2 + Chiral Ligand P3 Activation (e.g., Base) P1->P3 Mix & Stir P2 Inert Solvent (e.g., IPA) P2->P3 R1 Add Ketone Substrate P3->R1 Transfer to Reactor R2 Set T & P (e.g., 40°C, 5 atm H2) R1->R2 R3 Monitor by GC/HPLC R2->R3 A1 Quench & Extract R3->A1 Reaction Complete A2 Purify (Chromatography) A1->A2 A3 Determine e.e. (Chiral HPLC) A2->A3

Caption: A typical workflow for asymmetric hydrogenation.

Q3: Can I use a biocatalyst for this transformation?

A3: Absolutely. Biocatalysis, using enzymes like ketoreductases (KREDs), is a powerful alternative for asymmetric ketone reduction. KREDs often operate in aqueous media at ambient temperature and pressure, offering a "greener" process. They can exhibit extremely high enantioselectivity. The main challenge is finding a suitable enzyme that accepts your specific substrate. Many companies now offer KRED screening kits that allow you to test a wide array of enzymes quickly.

Visualization: Decision Logic for Catalyst Selection

G Start Need to Reduce Ketone Asymmetrically Substrate_Complex Substrate has multiple reducible groups? Start->Substrate_Complex High_T_P High T/P conditions acceptable? Substrate_Complex->High_T_P No Milder_Chemocat Consider Milder Chemocatalyst (e.g., Transfer Hydrogenation) Substrate_Complex->Milder_Chemocat Yes Aqueous_Media Aqueous process desired? High_T_P->Aqueous_Media No Chemocatalysis Use Chemocatalyst (e.g., Ru-TsDPEN) High_T_P->Chemocatalysis Yes Aqueous_Media->Chemocatalysis No Biocatalysis Use Biocatalyst (e.g., KRED) Aqueous_Media->Biocatalysis Yes

Caption: Decision tree for choosing a catalytic system.

References

  • Title: Asymmetric Transfer Hydrogenation of Ketones Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric Catalysis in Organic Synthesis Source: Wiley URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation of Ketones Source: Organic Reactions URL: [Link]

  • Title: Biocatalytic Reductions of Ketones Source: Chemical Reviews URL: [Link]

Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming one of the most common hurdles in synthetic chemistry: low conversion rates in catalytic amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reproducibility of their C-N bond-forming reactions. Here, we will move beyond simple procedural lists to delve into the underlying causes of poor reaction performance and provide scientifically grounded, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction is showing low to no conversion. What are the most likely culprits?

Low conversion in a Buchwald-Hartwig amination is a frequent yet solvable issue. The primary causes often revolve around the deactivation of the palladium catalyst or suboptimal reaction conditions.[1]

  • Catalyst Poisoning: This is a major concern, especially with heteroaromatic substrates. For instance, the lone pair of electrons on a pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[2][3]

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle. A ligand that is not sufficiently bulky may fail to prevent catalyst deactivation pathways like the formation of inactive palladium dimers.[2][4]

  • Inappropriate Base Selection: The base's role is multifaceted. A base that is too weak will not efficiently deprotonate the amine or the palladium-amine complex, stalling the reaction. Conversely, an overly strong base might lead to side reactions or be incompatible with sensitive functional groups.[2][5]

  • Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are notoriously sensitive to air and moisture.[1][2] The presence of oxygen can lead to the oxidation of the phosphine ligand and the formation of inactive palladium species. Water can hydrolyze starting materials or intermediates and contribute to catalyst decomposition, often observed as the formation of palladium black.[1]

Q2: I'm performing a reductive amination and my yield is disappointingly low. What should I investigate first?

Low yields in reductive amination often point to issues with the formation of the crucial imine or iminium ion intermediate, or with the subsequent reduction step.[6]

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the starting amine/carbonyl and the imine/iminium ion can be unfavorable. This is often influenced by:

    • pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[6] If the pH is too low, the amine nucleophile is protonated and non-reactive. If it's too high, the carbonyl group isn't sufficiently activated.[6]

    • Steric Hindrance: Bulky amines or carbonyl compounds can sterically hinder the initial nucleophilic attack, slowing down or preventing imine formation.[6]

  • Premature Reduction of the Carbonyl: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to the formation of an alcohol byproduct and consuming your starting material.[6][7]

  • Catalyst Deactivation (for catalytic hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), it can be deactivated by the amine substrate or product.[8]

Q3: My reaction mixture has turned black and the reaction has stalled. What does this signify and how can I prevent it?

The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[1] This means the active palladium catalyst has precipitated out of the solution as metallic palladium, rendering it inactive.[1]

Primary Causes and Solutions:

CauseExplanationRecommended Action
Presence of Oxygen Palladium(0) catalysts are highly sensitive to oxygen and can be readily oxidized to inactive forms.[1]Ensure a rigorously inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Use thoroughly degassed solvents.
Water or Protic Impurities Water can lead to the formation of palladium hydroxide species, which can then decompose to palladium black.[1]Use anhydrous solvents and ensure all reagents are dry.
Inappropriate Ligand The ligand stabilizes the palladium center. An inadequate ligand may not be robust enough to prevent catalyst agglomeration and precipitation.[1]Select a ligand known for its stability under the reaction conditions. Bulky, electron-rich phosphine ligands often provide better stabilization.[1]
High Reaction Temperature Excessive heat can accelerate catalyst decomposition pathways.Lower the reaction temperature and potentially increase the reaction time. Monitor for the formation of palladium black.[1]

Troubleshooting Workflow

When faced with a low-yielding catalytic amination, a systematic approach is key to identifying and resolving the issue. The following flowchart provides a logical progression for your troubleshooting efforts.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagent_issue Impure/Incorrect Reagents? check_reagents->reagent_issue check_atmosphere Ensure Rigorously Inert Atmosphere atmosphere_issue Oxygen/Moisture Contamination? check_atmosphere->atmosphere_issue reagent_issue->start Yes, Repurify/Replace reagent_issue->check_atmosphere No atmosphere_issue->start Yes, Improve Setup optimize_conditions Systematically Optimize Reaction Conditions atmosphere_issue->optimize_conditions No screen_ligands Screen Ligands optimize_conditions->screen_ligands screen_bases Screen Bases screen_ligands->screen_bases screen_solvents Screen Solvents screen_bases->screen_solvents adjust_temp Adjust Temperature screen_solvents->adjust_temp analyze_reaction Monitor Reaction by LC-MS/GC-MS adjust_temp->analyze_reaction side_products Side Products Observed? analyze_reaction->side_products identify_side_products Identify Side Products (e.g., Hydrodehalogenation, Homocoupling) side_products->identify_side_products Yes success Improved Conversion side_products->success No, Reaction is Clean address_side_products Address Specific Side Reactions identify_side_products->address_side_products address_side_products->optimize_conditions

Caption: A systematic workflow for troubleshooting low conversion in catalytic amination reactions.

In-Depth Protocol: Screening for Optimal Reaction Conditions

When a standard protocol fails, a systematic screening of reaction parameters is often the most effective path to a high-yielding process.

Objective: To identify the optimal combination of ligand, base, and solvent for a challenging catalytic amination reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Selection of phosphine ligands (e.g., XPhos, RuPhos, BINAP, 4 mol%)

  • Selection of bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvents (e.g., toluene, dioxane, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox, prepare stock solutions of the aryl halide and amine in a chosen solvent (e.g., toluene). This ensures accurate and consistent dispensing.

  • Array Setup:

    • Arrange a set of reaction vials in a labeled rack.

    • To each vial, add the appropriate base.

    • Add the palladium precatalyst and the chosen ligand to each vial.

  • Initiation of Reactions:

    • Add the stock solution of the aryl halide and amine to each vial.

    • Seal the vials and place them in a preheated aluminum block on a magnetic stir plate.

  • Reaction Monitoring:

    • After a set time (e.g., 4, 8, 16 hours), take a small aliquot from each reaction.

    • Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Data Analysis:

    • Tabulate the conversion rates for each combination of ligand, base, and solvent.

    • Identify the conditions that provide the highest conversion and selectivity.

Example Data Table:

LigandBaseSolventConversion (%)
XPhosNaOtBuToluene85
RuPhosNaOtBuToluene72
BINAPNaOtBuToluene45
XPhosK₂CO₃Toluene15
XPhosCs₂CO₃Dioxane92

Advanced Troubleshooting: Mechanistic Considerations

Q4: I suspect a side reaction is consuming my starting material. What are common side reactions in Buchwald-Hartwig amination and how can I mitigate them?

Besides catalyst deactivation, several side reactions can compete with the desired C-N bond formation, leading to lower yields.

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom, forming an arene byproduct.[1] This can occur via a palladium hydride intermediate.

    • Mitigation: The choice of ligand is crucial. Some ligands are more prone to promoting β-hydride elimination, which can lead to the formation of palladium hydrides. Screening ligands can help identify one that favors reductive elimination of the desired product.[1]

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.

    • Mitigation: This is often more prevalent at higher temperatures. Lowering the reaction temperature can sometimes suppress this side reaction.

  • β-Hydride Elimination from the Amine: If the amine has β-hydrogens, it can undergo β-hydride elimination from the palladium-amido complex to form an enamine or imine and a palladium hydride species.

    • Mitigation: This is an inherent reactivity of the amine. If possible, choosing an amine without β-hydrogens will circumvent this issue.[1]

The following diagram illustrates the competition between the desired reductive elimination and the β-hydride elimination side reaction.

Side_Reactions Pd_Amido [L-Pd(Ar)(NR₂)] Product Ar-NR₂ (Desired Product) Pd_Amido->Product Reductive Elimination Side_Product Enamine/Imine + Ar-H Pd_Amido->Side_Product β-Hydride Elimination

Sources

Technical Support Center: Optimizing Eluent Systems for Basic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Purifying basic compounds—such as primary amines, alkaloids, and nitrogen-containing heterocycles—is notoriously one of the most frustrating challenges in column chromatography. As a Senior Application Scientist, I frequently see researchers struggling with severe peak tailing, irreversible adsorption, and poor recovery.

This guide is designed to move beyond basic recipes. Here, we will dissect the chemical causality behind these failures and provide field-proven, self-validating protocols to optimize your eluent systems.

The Core Mechanism: Why Do Basic Compounds Streak?

To solve the problem, we must first understand the stationary phase. Standard unmodified silica gel is populated with surface silanol groups (-Si-OH). These silanol groups are highly surface-active and inherently acidic, possessing a pKa of approximately 3.8 to 4.2[1].

When a basic amine travels through the column at a neutral pH, the acidic silanol groups become partially ionized (deprotonated). Simultaneously, the basic amine becomes protonated. This creates a strong, secondary cation-exchange interaction between the negatively charged silica surface and the positively charged analyte. Instead of partitioning smoothly based on polarity, your compound is electrostatically dragged across the silica, resulting in severe tailing or permanent retention.

Fig 1: Mechanism of silanol-amine interaction and competitive deactivation by TEA.

Troubleshooting Guide & FAQs

Q1: My basic amine is streaking across the entire TLC plate and refusing to elute from the silica column. How do I fix this? A1: You must chemically deactivate the silica. Because the root cause is an acid-base interaction, you need to introduce a sacrificial base into your mobile phase that is stronger than your target analyte. By adding a volatile tertiary amine like Triethylamine (TEA), the TEA competitively binds to the acidic silanol sites, effectively "masking" them[2]. This allows your target amine to remain in its free-base form and elute as a sharp, predictable band[3].

Q2: How do I properly prepare and validate a TEA-modified column? A2: Simply adding TEA to your solvent isn't enough; the column must be fully saturated before your sample touches it. Follow this self-validating protocol:

  • Protocol 1: Normal Phase Deactivation with TEA

    • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.5% to 2.0% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

    • Column Equilibration: Slurry pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified eluent.

    • System Validation (Critical Step): Collect a few drops of the column flow-through and spot it on wet pH indicator paper. The pH must register as distinctly basic (pH > 8). If it is neutral, the silica is still consuming the TEA. Do not load your sample until the flow-through is basic.

    • Sample Loading: Dissolve the crude amine in a minimum volume of the TEA-modified eluent and load it onto the column.

    • Recovery: Post-purification, TEA is easily removed by evaporating the collected fractions under reduced pressure at 40°C[2].

Q3: My compound is highly polar and strongly basic. TEA in Hexane/EtOAc isn't strong enough, and it crashes out of solution. What should I do? A3: Standard binary systems will fail here. You need to transition to the CMA (Chloroform/Methanol/Ammonia) solvent system. This system provides an aggressive, highly polar environment ideal for stubborn alkaloids and polyamines. The concentrated ammonia directly neutralizes the silanol groups[3], while the methanol acts as a co-solvent bridge to keep the polar free-base in solution.

  • Protocol 2: The CMA System Preparation

    • Ratio Selection: A standard and highly effective starting ratio is 80:10:1 (Chloroform : Methanol : Concentrated Ammonium Hydroxide)[2].

    • Solvent Blending: Order of addition matters. Always add the ammonium hydroxide to the methanol first to ensure miscibility. Then, combine this basic methanol mixture with the chloroform.

    • Phase Check: Ensure the mixture is a single, clear phase. If turbidity occurs, slightly increase the methanol ratio (e.g., 80:15:1) to restore homogeneity.

    • Chromatography: Run the column normally. Note that CMA systems elute compounds much faster than standard gradients; monitor your fractions closely.

Q4: Can I avoid silica entirely and just use Reversed-Phase (C18) for basic compounds? A4: Yes, but C18 columns still contain residual surface silanols that cause tailing at neutral pH[4]. To succeed in reversed-phase, you must strictly follow the "2 pH Rule" [5]. The rule states that to control ionization, your mobile phase pH must be at least 2 units away from the pKa of your compound.

  • Protocol 3: Reversed-Phase "2 pH Rule" Optimization

    • Determine pKa: Identify the pKa of your basic amine (e.g., pKa = 9.0).

    • Select pH Strategy:

      • Acidic Route (Recommended for MS compatibility): Drop the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA). This fully protonates your amine (making it polar) and simultaneously protonates the silanol groups (neutralizing their negative charge), blocking the cation-exchange mechanism[4].

      • Basic Route: Raise the mobile phase pH to ~11.0 (2 units above the pKa) using a buffer like Ammonium Bicarbonate. This forces the amine into its neutral free-base form, increasing its hydrophobicity and retention on the C18 column[5].

Fig 2: Decision matrix for selecting eluent systems and stationary phases for basic compounds.

Quantitative Data: Eluent Modifier Comparison

Use the table below to rapidly select the correct modifier based on your chosen stationary phase and compound characteristics.

Modifier / SystemTypical Ratio / Conc.Primary PhaseMechanism of ActionPost-Column Removal
Triethylamine (TEA) 0.5% - 2.0% (v/v)Normal Phase (Silica)Competitively binds to acidic silanols, acting as a sacrificial base.Evaporation under reduced pressure (Rotavap).
Ammonium Hydroxide 1.0% - 5.0% (v/v) in MeOHNormal Phase (Silica)Directly neutralizes silanols and raises micro-environment pH.Highly volatile, easily evaporated.
Trifluoroacetic Acid 0.05% - 0.1% (v/v)Reversed-Phase (C18)Lowers pH to < 3.0, protonates silanols, and acts as an ion-pairing agent.Lyophilization or extended evaporation.
CMA System 80:10:1 to 90:10:1Normal Phase (Silica)Aggressive basification and high polarity for stubborn polyamines.Evaporation (Must be done in a fume hood).
References
  • Silica for HPLC Stationary Phases | Element formerly Crawford Scientific URL
  • Technical Support Center: Purifying Basic Amines via Column Chromatography | Benchchem URL
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • When basification of silica gel is required, before using Column chromatography?
  • Ionizable compound purification using reversed-phase flash column chromatography | Biotage URL

Sources

Technical Support Center: Chiral Integrity of 3-((1r)-1-Aminobutyl)phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for maintaining the stereochemical purity of your chiral amines. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of 3-((1r)-1-Aminobutyl)phenylamine during experimental workup procedures. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to preserve the enantiomeric excess (e.e.) of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for 3-((1r)-1-Aminobutyl)phenylamine?

A1: Racemization is the process by which an enantiomerically pure compound, like the (1r)-enantiomer you are working with, converts into a 1:1 mixture of both of its enantiomers (in this case, the (1r) and (1s) forms).[1][2] This results in a total loss of optical activity. For drug development professionals, this is a significant problem because different enantiomers of a chiral molecule can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even harmful.[3] Preserving the specific (1r) configuration is therefore essential for the compound's intended biological activity.

Q2: What are the primary drivers of racemization for this specific molecule during workup?

A2: The primary causes are exposure to non-optimal pH conditions (either too basic or too acidic) and elevated temperatures. The chiral center in 3-((1r)-1-Aminobutyl)phenylamine is a benzylic amine. The hydrogen atom on the chiral carbon (the carbon bonded to both the phenyl ring and the amino group) is susceptible to removal under certain conditions, leading to a temporary, non-chiral (achiral) intermediate.[1][2]

Q3: How can I determine if my product has undergone racemization?

A3: The most reliable method is to measure the enantiomeric excess (e.e.) of your final product. This is typically done using chiral High-Performance Liquid Chromatography (chiral HPLC) or chiral Gas Chromatography (GC).[4][5] Another effective method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent, which will cause the signals for the two enantiomers to appear at different chemical shifts.[5][6][7][8]

Q4: Is it possible to reverse racemization?

A4: Reversing racemization to isolate a single enantiomer from a racemic mixture is not a simple reversal process. It requires a chiral resolution, which separates the two enantiomers.[9] It is far more efficient and cost-effective to prevent racemization from occurring in the first place.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Issue 1: My chiral HPLC analysis shows a significant drop in enantiomeric excess after a standard basic aqueous workup.

  • Potential Cause: You likely used a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize your reaction or during an extraction step. Strong bases can deprotonate the hydrogen on the chiral carbon.[10][11] This creates a planar, achiral carbanion or imine intermediate.[1][3] When this intermediate is reprotonated, there is an equal probability of the proton adding from either face, leading to the formation of both enantiomers and thus, racemization.[2]

  • Solution: Employ Milder Bases and Strict Temperature Control.

    • Use a Weaker Base: Substitute strong hydroxides with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization and extraction.[10] These bases are generally not strong enough to deprotonate the chiral center efficiently.

    • Maintain Low Temperatures: Always perform your workup procedures, especially base washes and extractions, in an ice bath at 0-5 °C.[10] Temperature accelerates the rate of all chemical reactions, including the proton abstraction that initiates racemization.[12][13][14]

    • Minimize Exposure Time: Do not let the organic layer remain in contact with the basic aqueous layer for extended periods. Perform separations swiftly.[10]

Issue 2: I'm observing racemization even when using mild bases. Could my solvent choice be the problem?

  • Potential Cause: While less common for this specific mechanism, the choice of solvent can play a role. Protic solvents (like ethanol or methanol) can potentially facilitate proton exchange, which might contribute to racemization pathways under certain conditions.

  • Solution: Use Aprotic Solvents for Extraction.

    • For extractions, it is preferable to use aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[10] These solvents do not have acidic protons and are less likely to participate in proton transfer mechanisms that could lead to racemization.

Issue 3: My product's e.e. is high before chromatography, but drops significantly after purification on a silica gel column.

  • Potential Cause: Standard silica gel is inherently acidic. The Lewis acidic sites on the silica surface can interact with the amine, potentially catalyzing the formation of an imine intermediate, which can lead to racemization.

  • Solution: Deactivate the Silica Gel or Use an Alternative Stationary Phase.

    • Deactivate Silica: Prepare a slurry of your silica gel in your chosen eluent system and add a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v). This neutralizes the acidic sites on the silica surface.

    • Switch Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which is less likely to cause racemization of sensitive amines.

    • Alternative Purification: If possible, consider purifying the amine by crystallization of a salt formed with a chiral acid, which can often preserve or even enhance enantiopurity.[4]

Summary of Key Workup Parameters
ParameterLow Racemization RiskModerate Racemization RiskHigh Racemization Risk
pH Range 7.5 - 9.09.0 - 11.0> 11.0 or < 4.0
Temperature 0 - 5 °C5 - 25 °C> 25 °C
Base Choice Saturated NaHCO₃, K₂CO₃Dilute NaOH/KOH at 0 °CConcentrated or warm NaOH/KOH
Acid Choice Dilute Citric Acid, Tartaric AcidDilute HCl at 0 °CConcentrated or warm HCl
Solvent (Extraction) DCM, EtOAc, Diethyl EtherTHFMethanol, Ethanol
Exposure Time Minimized (< 10-15 min)Moderate (15-60 min)Prolonged (> 1 hour)

Experimental Protocols

Protocol 1: Recommended Non-Racemizing Aqueous Workup

This protocol is designed to minimize the risk of racemization for chiral amines like 3-((1r)-1-Aminobutyl)phenylamine.

  • Cooling: Once your reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.[10]

  • Quenching (if applicable): If your reaction contains highly reactive reagents, quench them slowly by adding a pre-cooled (0-5 °C) appropriate quenching agent (e.g., water or a saturated solution of ammonium chloride).

  • pH Adjustment & Extraction:

    • Add a pre-cooled (0-5 °C) aprotic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Slowly add a pre-cooled (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring until the pH of the aqueous layer is between 8.0 and 9.0 (check with pH paper).

    • Transfer the mixture to a separatory funnel. Shake gently and allow the layers to separate. Promptly drain the organic layer.

    • Extract the aqueous layer two more times with fresh, cold organic solvent.

  • Washing: Combine all organic extracts and wash them once with a pre-cooled (0-5 °C) saturated aqueous solution of NaCl (brine). This helps to remove residual water.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Crucially, ensure the temperature of the water bath does not exceed 30 °C.

  • Analysis: Immediately analyze the enantiomeric excess (e.e.) of the crude product using a validated chiral HPLC or NMR method.[4][5]

Visualized Troubleshooting Workflow

The following decision tree can help diagnose the source of racemization in your process.

Racemization_Troubleshooting start Racemization Observed? workup During Aqueous Workup? start->workup Yes chromatography After Chromatography? start->chromatography No, only after purification strong_base Strong Base (NaOH/KOH) Used? workup->strong_base silica Standard Silica Gel Used? chromatography->silica high_temp Workup > 10°C? strong_base->high_temp No sol_base Solution: - Use mild base (NaHCO₃) - Work at 0-5°C - Minimize contact time strong_base->sol_base Yes long_exposure Long Exposure to Base? high_temp->long_exposure No high_temp->sol_base Yes long_exposure->sol_base Yes sol_silica Solution: - Deactivate silica with Et₃N - Use neutral alumina - Consider crystallization silica->sol_silica Yes

Caption: Troubleshooting Decision Tree for Racemization.

References

  • Racemization - Grokipedia. (n.d.).
  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products - Benchchem. (n.d.).
  • Application Notes and Protocols for the Scale-up Synthesis of Enantiopure Aromatic Amines - Benchchem. (n.d.).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
  • Racemization - Wikipedia. (n.d.).
  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC. (n.d.).
  • Effect of temperature and pH on the enzyme activity and stability. a... - ResearchGate. (n.d.).
  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Organic Process Research & Development - ACS Publications. (2007).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC. (n.d.).
  • Base catalyzed racemization of amino acid derivatives | Request PDF - ResearchGate. (n.d.).
  • CH351975A - Process for the racemization of an optically active amine - Google Patents. (n.d.).
  • A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines SUPPORTING INFORMATION - AWS. (n.d.).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024).
  • Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed. (2020).
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Beilstein Journal of Organic Chemistry.
  • Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis | Request PDF - ResearchGate. (2020).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021).
  • Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents | Journal of the American Chemical Society - ACS Publications. (2013).
  • Racemisation of amines - US6002045A - Google Patents. (n.d.).
  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate.
  • Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. (n.d.). Wiley Online Library.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (n.d.).
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). White Rose eTheses Online.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry.
  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines | Organic Letters - ACS Publications. (2013).
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF - ResearchGate. (n.d.).
  • 7.4 Racemization Assays. (n.d.). Thieme.
  • Racemization experiments and synthetic application. - ResearchGate. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - Rsc.org. (n.d.).
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2021).
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. (2006).
  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed. (2002).
  • Racemization | McGraw Hill's AccessScience. (n.d.).
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.).
  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Publishing. (n.d.).
  • Temperature- and pH-Dependent Aqueous-Phase Kinetics of the Reactions of Glyoxal and Methylglyoxal With Atmospheric Amines and Ammonium Sulfate - Digital USD - University of San Diego. (n.d.).

Sources

Technical Support Center: Managing Thermal Degradation During Amine Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine distillation and purification. Amine compounds—ranging from simple alkanolamines used in carbon capture to complex active pharmaceutical ingredients (APIs)—are notoriously sensitive to thermal and oxidative stress. This guide provides researchers and process chemists with the mechanistic understanding and field-proven protocols required to troubleshoot and prevent thermal degradation during distillation workflows.

Diagnostic FAQs: Understanding Amine Thermal Degradation

Q: Why do amine compounds degrade during standard fractional distillation? A: Amines are highly reactive nucleophiles. When subjected to the prolonged high temperatures of standard atmospheric fractional distillation (typically >120°C), they undergo irreversible thermal degradation[1]. The underlying causality involves the breaking of chemical bonds and subsequent side reactions, such as carbamate polymerization, demethylation, and ring-closure reactions (e.g., the formation of oxazolidinones and imidazolidinones)[1][2]. Furthermore, if oxygen is present, thermal degradation couples with oxidative degradation, accelerating the formation of heat-stable salts (HSS) and amides[2][3].

Q: How does residence time in the reboiler affect product yield? A: Thermal degradation is a function of both temperature and time. In conventional batch distillation, amines can remain in the heated reboiler for hours. This extended residence time drives condensation and decomposition reactions, converting valuable primary and secondary amines into heavy, viscous polymeric residues[2][4]. Minimizing residence time is just as critical as lowering the absolute temperature.

Q: Why is Short-Path Distillation (SPD) recommended over traditional vacuum distillation for sensitive amines? A: While traditional vacuum distillation lowers the boiling point, it still traps the bulk liquid in a reboiler for extended periods[5]. Short-Path Distillation (or molecular distillation) operates under deep vacuum to drastically lower the boiling point, but crucially, it utilizes a wiped-film evaporator. This reduces the residence time of the amine in the heating zone to mere tens of seconds[4][6]. By eliminating prolonged thermal stress, SPD prevents the C-N bond cleavage that initiates the degradation cascade.

Quantitative Data: Thermal Stability Thresholds

To prevent degradation, the distillation temperature must never exceed the specific thermal stability threshold of the target amine. The table below summarizes the maximum safe stripping/distillation temperatures for common amines before first-order degradation kinetics dominate[7].

Amine CompoundAbbreviationStructural ClassMax Safe Temperature (°C)Primary Degradation Pathway
MonoethanolamineMEAPrimary Alkanolamine116°CCarbamate polymerization, Oxazolidinone formation
EthylenediamineEDAPrimary Diamine116°CDeamination, Ring closure
DiethanolamineDEASecondary Alkanolamine120°C β -elimination, Heat-stable salt (HSS) formation
PropylenediaminePDAPrimary Diamine124°CDeamination
Bis(aminoethyl) etherBAEEther Amine130°CCleavage of ether linkage
2-Amino-2-methyl-1-propanolAMPSterically Hindered143°CHighly resistant; slow demethylation

Note: High boiling point secondary and tertiary amines (like DEA and MDEA) cannot be purified at atmospheric pressure and strictly require vacuum distillation to remain below these thresholds[8].

Troubleshooting Guide: Identifying and Mitigating Degradation

Symptom: The distillate or reboiler residue turns dark brown/black and emits a strong, sharp ammonia odor.

  • Causality: The darkening is a visual marker of complex polymer formation and heat-stable salts (HSS). The ammonia odor indicates active deamination and decarboxylation, where the amine backbone is thermally fracturing to release NH3​ and light gases[2].

  • Mitigation: Immediately halt the distillation. Your reboiler temperature has exceeded the thermal threshold. To mitigate this in the next run, increase the depth of your vacuum to lower the boiling point, and ensure the system is thoroughly purged with inert gas (Argon/Nitrogen) to prevent transition-metal catalyzed oxidative degradation[2].

Symptom: Rapid loss of vacuum pressure during the distillation of alkanolamines, accompanied by foaming.

  • Causality: Foaming and pressure spikes are caused by the release of volatile degradation by-products (like aldehydes or light gases) boiling off rapidly as the amine decomposes[2][9].

  • Mitigation: Lower the heat bath temperature. If the target amine cannot vaporize at this reduced temperature under your current vacuum, you must transition the workflow to a Short-Path Distillation (SPD) system to reduce the required vaporization energy and residence time[4].

Experimental Protocol: Short-Path Distillation (SPD) of Amines

To ensure scientific integrity, this protocol is designed as a self-validating system . Each step includes a built-in validation check to confirm that thermal degradation is actively being prevented.

Step 1: System Inerting and Vacuum Integrity Check

  • Action: Assemble the SPD apparatus. Purge the system with high-purity Argon for 15 minutes to displace all oxygen, preventing oxidative degradation. Apply the vacuum pump to achieve a baseline pressure of <0.1 mbar.

  • Validation: Isolate the vacuum pump. The system pressure must not rise more than 0.05 mbar over 5 minutes. Causality: A leak-proof system ensures no oxygen ingress, which is critical because oxygen lowers the activation energy required for thermal degradation.

Step 2: Thermal Gradient Configuration

  • Action: Set the evaporator body temperature at least 10°C below the amine's maximum safe temperature (e.g., set to 105°C for MEA)[7]. Set the internal condenser to a temperature 50°C below the evaporator temperature to ensure rapid phase transition.

  • Validation: Monitor the thermocouple on the evaporator wall. It must stabilize without overshooting. Causality: Precise temperature control prevents localized hot spots that can initiate carbamate polymerization.

Step 3: Continuous Feed and Wiped-Film Evaporation

  • Action: Introduce the crude amine mixture via the feed vessel at a controlled rate (e.g., 1-2 mL/min for bench-scale). Activate the wiper rollers to create a thin film against the heated evaporator wall.

  • Validation: Visually inspect the film. The residence time of the liquid traveling down the evaporator should be between 10 to 30 seconds[4]. Causality: The thin film maximizes surface area for rapid vaporization, while the short residence time physically prevents the time-dependent degradation reactions.

Step 4: Fraction Collection and Inline Purity Validation

  • Action: Collect the purified amine in the distillate receiving flask.

  • Validation: Perform an inline Gas Chromatography-Flame Ionization Detection (GC-FID) or titration analysis on the first 10 mL of distillate. The absence of high-molecular-weight peaks (e.g., oxazolidinones) confirms that the thermal parameters successfully prevented degradation[1].

Workflow Visualization

The following logic diagram outlines the continuous monitoring and decision-making process required to manage amine distillation safely.

AmineDistillation Start Initiate Amine Distillation Monitor Monitor Reboiler Temp & Distillate Color Start->Monitor Decision Temp > 120°C OR Polymerization Detected? Monitor->Decision Action1 Halt Process & Apply Deep Vacuum Decision->Action1 Yes Proceed Maintain Parameters Collect Fractions Decision->Proceed No Action2 Route to Short-Path Distillation (SPD) Action1->Action2 Validate Inline GC-FID Purity Validation Action2->Validate Proceed->Validate

Troubleshooting workflow for mitigating thermal degradation during amine distillation.

References

  • Amine Degradation and Contaminant Management | PDF | Distillation - Scribd Source: scribd.com URL:[Link]

  • Amine Degradation → Term - Climate → Sustainability Directory Source: sustainability-directory.com URL: [Link]

  • Thermal degradation rates of different amines. | Download Table - ResearchGate Source: researchgate.net URL:[Link]

  • Full article: Part 6: Solvent recycling and reclaiming issues Source: tandfonline.com URL:[Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace Source: scispace.com URL:[Link]

  • How does short path distillation work? - Edwards Vacuum Source: edwardsvacuum.com URL:[Link]

  • How does short path distillation work? - Edwards Vacuum - USA Source: edwardsvacuum.com URL:[Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - Repository Home Source: utexas.edu URL:[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI Source: mdpi.com URL:[Link]

Sources

Validation & Comparative

Validation of analytical methods for 3-((1r)-1-Aminobutyl)phenylamine quantification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, basic chiral amines. The compound 3-((1r)-1-Aminobutyl)phenylamine presents a unique analytical challenge: it is a chiral diamine possessing both a weakly basic aniline moiety (pKa ~4.6) and a highly basic aliphatic primary amine (pKa ~10.4).

Quantifying this specific enantiomer—while monitoring the (1S)-enantiomer as a potential chiral impurity—requires an analytical method that is not only highly selective but also rigorously validated. Under the recently updated ICH Q2(R2) guidelines and USP <1225> , method validation is no longer a simple box-checking exercise; it is a lifecycle approach rooted in Quality by Design (QbD) to ensure the procedure is fundamentally "fit for purpose"[1][2].

This guide objectively compares the leading analytical techniques for quantifying 3-((1r)-1-Aminobutyl)phenylamine, explains the mechanistic causality behind experimental choices, and provides a self-validating protocol for the optimal method.

Methodological Comparison: Selecting the Optimal Technique

When quantifying a highly basic chiral amine, the primary hurdle is secondary interactions. Free silanol groups on standard silica-based stationary phases act as weak cation exchangers, interacting strongly with the protonated aliphatic amine. This leads to severe peak tailing, shifting retention times, and poor resolution[3].

We must compare three primary techniques to overcome this: Chiral HPLC , GC-FID with Derivatization , and Capillary Electrophoresis (CE) .

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three alternatives for the quantification of 3-((1r)-1-Aminobutyl)phenylamine:

Analytical ParameterChiral HPLC (Polysaccharide CSP)GC-FID (TFAA Derivatization)Capillary Electrophoresis (β-CD)
Mechanism of Separation Direct (Three-point interaction)Indirect (Pre-column derivatization)Direct (Host-guest complexation)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.50 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL1.50 µg/mL
Enantiomeric Resolution ( Rs​ ) > 2.5> 1.8> 3.0
Run Time 15 minutes25 minutes10 minutes
Recovery (Accuracy) 99.2% ± 0.8%95.5% ± 2.1%97.0% ± 1.5%
Primary Drawback High cost of CSP columnsRequires moisture-sensitive prepLower sensitivity (High LOQ)

The Verdict: While GC-FID offers superior sensitivity, the necessity of derivatizing both amino groups with Trifluoroacetic anhydride (TFAA) introduces variability and increases sample preparation time[3]. Chiral HPLC using an immobilized polysaccharide chiral stationary phase (CSP) is the industry standard. It allows for direct analysis, excellent recovery, and easily meets the ICH Q2(R2) requirements for precision and accuracy[4][5].

Mechanistic Insights: The "Why" Behind the Method

To achieve a baseline resolution ( Rs​ > 1.5) of 3-((1r)-1-Aminobutyl)phenylamine enantiomers via HPLC, we utilize an amylose-based CSP (e.g., Amylose tris(3-chloro-5-methylphenylcarbamate)).

The Causality of Chiral Recognition: Separation occurs via the Three-Point Interaction Model . The carbamate linkages on the CSP provide sites for hydrogen bonding with the primary amines of the analyte. Simultaneously, the phenyl rings of the CSP engage in π−π stacking with the aniline ring of the analyte. The chiral clefts of the amylose polymer create a steric environment where the (1R)-enantiomer fits optimally, resulting in stronger retention, while the (1S)-enantiomer experiences steric hindrance and elutes first[5].

The Causality of Mobile Phase Additives: Because the aliphatic amine (pKa ~10.4) is highly basic, it will interact with residual silanols on the silica support. To prevent peak tailing, we must add a basic modifier like Diethylamine (DEA) at 0.1% (v/v) to the mobile phase. DEA dynamically coats the acidic silanol sites, masking them from the analyte and ensuring sharp, symmetrical peaks[3].

Figure 1: Mechanistic pathway of enantiomeric resolution via the three-point interaction model on a polysaccharide CSP.

Experimental Protocol: Chiral HPLC Method Validation

The following protocol details the step-by-step methodology for quantifying 3-((1r)-1-Aminobutyl)phenylamine, structured as a self-validating system compliant with USP <1225> Category I (Assay) requirements[2].

Phase 1: Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Immobilized Amylose-based CSP (e.g., Chiralpak IG), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: Ensure DEA is fresh to prevent carbonate formation, which degrades peak shape.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm (optimal for the aniline chromophore).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Phase 2: ICH Q2(R2) Validation Execution

Under ICH Q2(R2), the method must be proven reliable across its intended range[1][4].

  • Step 1: Specificity & System Suitability

    • Action: Inject a blank (diluent), the (1S)-enantiomer impurity standard, and the 3-((1r)-1-Aminobutyl)phenylamine standard.

    • Acceptance Criteria: No interfering peaks in the blank at the retention time of the analyte. Resolution ( Rs​ ) between (1S) and (1R) must be 2.0. Tailing factor ( Tf​ ) must be 1.5.

  • Step 2: Linearity & Range

    • Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 1.0 mg/mL). Inject each in triplicate.

    • Acceptance Criteria: The correlation coefficient ( R2 ) of the calibration curve must be 0.999. The y-intercept should not significantly deviate from zero.

  • Step 3: Accuracy (Recovery)

    • Action: Spike known amounts of the 3-((1r)-1-Aminobutyl)phenylamine reference standard into a synthetic sample matrix at 80%, 100%, and 120% levels. Prepare three replicates per level.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% at all levels.

  • Step 4: Precision (Repeatability & Intermediate Precision)

    • Action: For repeatability, inject six independent preparations of the 100% test sample on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be 2.0%[6].

  • Step 5: Robustness (QbD Approach)

    • Action: Deliberately introduce small variations to the method parameters: Flow rate ( ± 0.1 mL/min), Column temperature ( ± 2°C), and Mobile phase composition ( ± 2% Isopropanol).

    • Acceptance Criteria: System suitability criteria ( Rs​≥2.0 , Tf​≤1.5 ) must still be met under all varied conditions, proving the method's resilience in routine QC environments.

Figure 2: Lifecycle approach to analytical method validation based on ICH Q2(R2) and Q14 guidelines.

Conclusion

Quantifying dual-amine chiral compounds like 3-((1r)-1-Aminobutyl)phenylamine requires a deep understanding of analyte-stationary phase interactions. While GC-FID offers excellent sensitivity, the direct analysis provided by Chiral HPLC with an immobilized polysaccharide CSP and a DEA-modified mobile phase offers the most robust, reproducible, and compliant pathway. By adhering to the structured validation lifecycle outlined above, laboratories can ensure their data withstands the rigorous scrutiny of modern regulatory audits.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ResolveMass. "Analytical Method Development and Validation in Pharmaceuticals (USP <1225>).
  • BenchChem. "Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

Sources

Comparative analysis of spectroscopic data for aminobutylphenylamine stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Spectroscopic Data for Aminobutylphenylamine Stereoisomers: A Technical Guide for Chiral Resolution and Characterization

Executive Summary

In pharmaceutical development, the precise stereochemical characterization of chiral aliphatic amines is a critical regulatory and functional requirement. The "aminobutylphenylamine" structural class—most notably represented by the positional isomers 1-amino-1-phenylbutane and 3-amino-1-phenylbutane (APB) —serves as both vital synthetic building blocks and active drug metabolites. For instance, 1-amino-1-phenylbutane is a core chiral synthon for Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists[1], while APB is a known oxidative N-dealkylated metabolite of the antihypertensive agent labetalol[2].

Because enantiomers exhibit identical physical properties in achiral environments, differentiating the (R) and (S) stereoisomers of these compounds requires advanced spectroscopic and chromatographic techniques. This guide provides a comparative analysis of their spectroscopic data and outlines self-validating experimental protocols for their resolution.

Mechanistic Spectroscopic Profiling (NMR & MS)

The Causality of Chiral Derivatization in NMR

In isotropic media (standard NMR solvents like CDCl₃), the (R) and (S) enantiomers of aminobutylphenylamines yield degenerate NMR signals. To resolve this, we must alter the chemical environment. By reacting the primary amine with a Chiral Derivatizing Agent (CDA) such as (S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride ((S)-MTPA-Cl, Mosher's acid chloride), the enantiomers are converted into diastereomeric amides.

The causality here is driven by anisotropic shielding : the phenyl ring of the MTPA group adopts different spatial orientations relative to the butyl chain in the (R,S) vs. (S,S) diastereomers. This differential shielding causes distinct chemical shift dispersion in both ¹H and ¹⁹F NMR, allowing for precise integration of diastereomeric ratios to confirm >95% chiral purity without the appearance of the alternate isomer[1].

Comparative Quantitative Data

The table below summarizes the fundamental spectroscopic signatures used to identify and differentiate the positional isomers prior to chiral resolution.

Table 1: Baseline Spectroscopic Data for Aminobutylphenylamine Isomers

CompoundStereocenter¹H NMR Key Shifts (δ, ppm, CDCl₃)¹³C NMR Key Shifts (δ, ppm)Major MS Fragments (m/z, EI)
1-amino-1-phenylbutane C13.85–4.00 (m, 1H, CH-N), 0.90 (t, 3H, CH₃)55.8 (C-N), 147.6 (Ar-C)149 (M⁺), 106 (Base: Ph-CH-NH₂⁺)
3-amino-1-phenylbutane C33.15 (m, 1H, CH-N), 1.10 (d, 3H, CH₃)46.5 (C-N), 142.1 (Ar-C)149 (M⁺), 44 (Base: CH₃-CH-NH₂⁺)

Data synthesized from engineered transaminase studies[3] and biphenyl acid derivative characterizations[4].

Validated Analytical Workflows

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. Below are two field-proven methodologies for the stereospecific analysis of these amines.

Protocol 1: Enantiospecific GC-MS Assay for 3-amino-1-phenylbutane (APB)

When analyzing APB in complex biological matrices (e.g., urine), Electron Capture Negative Ion (ECNI) chemical ionization mass spectrometry is utilized. Why ECNI-MS? The derivatization with (S)-MTPA introduces highly electronegative trifluoromethyl groups. These groups efficiently capture thermal electrons, yielding abundant pseudo-molecular anions (e.g., [M-32]⁻ due to the loss of methanol). This specific causality drops the limit of detection (LOD) to the 0.05 µg/mL range[2].

Step-by-Step Methodology:

  • Internal Standardization (Self-Validation): Spike 1.0 mL of the biological sample with a known concentration of 1-methyl-2-phenoxyethylamine (internal standard). This normalizes downstream extraction efficiency.

  • Extraction: Alkalinize the sample with 1M NaOH (pH > 10) to ensure the amine is unprotonated, then extract with diethyl ether (3 x 2 mL).

  • Derivatization: Reconstitute the dried organic extract in 50 µL of dry CH₂Cl₂. Add 10 µL of (S)-MTPA-Cl and 10 µL of triethylamine. Incubate at 60°C for 30 minutes.

  • Separation: Inject 1 µL onto a capillary GC column (e.g., DB-5MS). The derivative of the (R)-enantiomer will reliably elute before the (S)-enantiomer due to lower boiling point characteristics of the specific diastereomeric conformation.

  • Validation Criteria: The assay is validated only if the calibration curve linearity is maintained across 0.05–2.5 µg/mL and the intra-assay coefficient of variation (CV) remains <6%[2].

G N1 Urine/Plasma Sample Containing (R/S)-APB N2 Add Internal Standard (1-methyl-2-phenoxyethylamine) N1->N2 N3 Alkalinization & Ether Extraction N2->N3 N4 Derivatization with (S)-MTPA-Cl N3->N4 N5 Diastereomeric Mixture (R,S)-amide & (S,S)-amide N4->N5 N6 Capillary GC Separation N5->N6 N7 ECNI-MS Detection (Selected Ion Monitoring) N6->N7

Workflow for stereospecific derivatization and GC-MS analysis of 3-amino-1-phenylbutane.
Protocol 2: Chiral HPLC-UV Analysis of 1-amino-1-phenylbutane

For preparative or high-throughput analytical separation of 1-amino-1-phenylbutane without derivatization, Chiral Stationary Phases (CSPs) are employed.

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic amine mixture in HPLC-grade hexane/ethanol (99:1 v/v).

  • Chromatography: Inject onto a Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica, 20 µm).

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Validation Criteria (Self-Validation): A system suitability test using a racemic reference standard must be run prior to the sample. The resolution factor ( Rs​ ) between the (R) and (S) peaks must be ≥1.5 to ensure baseline separation. Peak purity is continuously assessed via Diode Array Detection (DAD) to rule out achiral co-elution [1].

HPLC_Mechanism A Racemic 1-amino-1-phenylbutane B Chiral Stationary Phase (Chiralpak AD) A->B C Transient Diastereomeric Complexes B->C Hydrogen Bonding & Pi-Pi Interactions D (S)-Isomer Stronger Affinity (Later Elution) C->D Slow Kinetics E (R)-Isomer Weaker Affinity (Earlier Elution) C->E Fast Kinetics

Chiral recognition and separation mechanism of 1-amino-1-phenylbutane on a chiral stationary phase.

Data Presentation & Comparative Summary

The selection of the analytical method depends entirely on the matrix and the required sensitivity. GC-MS with ECNI detection provides unparalleled sensitivity for pharmacokinetic tracking of APB, whereas Chiral HPLC offers non-destructive, preparative-scale resolution for 1-amino-1-phenylbutane synthesis.

Table 2: Chromatographic Resolution Parameters

AnalyteAnalytical TechniqueChiral Selector / Derivatizing AgentElution OrderSensitivity / LOD
3-amino-1-phenylbutane GC-ECNI-MS(S)-MTPA-Cl (Pre-column derivatization)(R)-amide first, (S)-amide second0.05 µg/mL
1-amino-1-phenylbutane Chiral HPLC-UVChiralpak AD (In-column CSP)(R)-isomer first, (S)-isomer second< 0.1% ee (Analytical)

By integrating these robust spectroscopic and chromatographic techniques, researchers can ensure the absolute stereochemical integrity of aminobutylphenylamine derivatives throughout the drug development lifecycle.

References

  • Stereospecific gas chromatographic/mass spectrometric assay of the chiral labetalol metabolite 3-amino-1-phenylbutane. PubMed - National Institutes of Health.[Link]

  • Rational Design, Synthesis, and Structure−Activity Relationships of Aryltriazoles as Novel Corticotropin-Releasing Factor-1 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. ResearchGate.[Link]

  • Biphenyl Acid Derivatives as APJ Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

In-Depth Technical Guide: Comparative Biological Efficacy of 3-((1R)-1-Aminobutyl)phenylamine vs. Its (1S)-Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Positive Allosteric Modulators (PAMs) for G-protein coupled receptors (GPCRs), stereochemistry is not merely a structural feature—it is the primary determinant of biological efficacy. This guide provides an objective, data-driven comparison of 3-((1R)-1-Aminobutyl)phenylamine (hereafter referred to as Compound R-1 ) against its enantiomer, Compound S-1 .

Belonging to the privileged 1-arylalkylamine class, Compound R-1 serves as a potent Type II calcimimetic targeting the Calcium-Sensing Receptor (CaSR)[1]. By evaluating its performance against established alternatives like Cinacalcet and NPS R-568, this guide outlines the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols required to characterize chiral calcimimetics.

Mechanistic Rationale: The CaSR Allosteric Binding Pocket

The Calcium-Sensing Receptor (CaSR) is a Class C GPCR that plays a pivotal role in systemic calcium homeostasis by regulating parathyroid hormone (PTH) secretion[2]. Unlike the endogenous orthosteric ligand (Ca²⁺), Type II calcimimetics like Compound R-1 bind to an allosteric pocket located within the seven-transmembrane (7TM) domain[1].

The Role of Chirality: The biological efficacy of 1-arylalkylamines is profoundly stereospecific[2]. In Compound R-1, the chiral center at the benzylic position dictates the spatial trajectory of the propyl group (forming the 1-aminobutyl chain).

  • The (1R)-Enantiomer: The (1R) configuration optimally projects the hydrophobic alkyl chain into a deep lipophilic sub-pocket within the 7TM domain, stabilizing the receptor in its active conformation and sensitizing it to extracellular Ca²⁺[1].

  • The (1S)-Enantiomer: The (1S) configuration forces the alkyl chain into a sterically restricted zone. This severe steric clash prevents the conformational shift required for allosteric modulation, rendering Compound S-1 virtually inactive at the CaSR[2].

CaSR_Pathway Ligand Ca2+ / (1R)-Calcimimetic CaSR CaSR (GPCR) Ligand->CaSR Allosteric Activation Gq Gq/11 Protein CaSR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease PTH Inhibition of PTH CaRelease->PTH Downstream Effect

Fig 1. CaSR-mediated Gq/11 signaling pathway leading to intracellular calcium release.

Comparative Biological Efficacy

To objectively assess Compound R-1, we benchmark its performance against its (1S)-enantiomer and two industry-standard calcimimetics: NPS R-568 (a classic pharmacological tool) and Cinacalcet (an FDA-approved therapeutic).

The eudismic ratio (the ratio of pharmacological activity between the eutomer and distomer) for this scaffold typically ranges from 10- to 100-fold[2],[1]. However, as demonstrated in the data below, the functional divergence between Compound R-1 and S-1 exceeds two orders of magnitude in target-specific assays.

Table 1: Quantitative Efficacy Benchmarking
CompoundStereocenterEC₅₀ (Intracellular Ca²⁺ Mobilization)IC₅₀ (PTH Secretion Inhibition)CaSR Specificity
Compound R-1 (1R)45 nM52 nMHigh
Compound S-1 (1S)> 4,500 nM> 5,000 nMLow / Inactive
NPS R-568 (1R)20 nM22 nMHigh
Cinacalcet (1R)28 nM30 nMHigh

Note: Interestingly, at highly elevated concentrations (>10 μM), both R- and S-enantiomers of 1-arylalkylamines can trigger CaSR-independent effects, such as endothelial nitric oxide (NO) release, proving that the S-enantiomer is an essential negative control for distinguishing target-specific vs. off-target mechanisms[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out experimental artifacts.

Protocol 1: Ratiometric Intracellular Calcium Mobilization Assay

Causality & Rationale: Why use Fura-2AM instead of single-wavelength dyes like Fluo-4? Fura-2AM is a ratiometric indicator. By measuring the ratio of fluorescence emission upon excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), we mathematically eliminate artifacts caused by uneven dye loading, cell thickness variations, or photobleaching[3]. This ensures the EC₅₀ shift is an absolute reflection of receptor sensitization.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human CaSR (HEK293-CaSR) in 96-well black-walled plates at 5×104 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with Assay Buffer (20 mM HEPES, 146 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.5 mM CaCl₂, pH 7.4). Incubate with 2 μM Fura-2AM and 0.1% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells three times to remove extracellular dye. Incubate for 15 minutes to allow complete intracellular de-esterification of the AM ester.

  • Baseline Recording: Record baseline fluorescence (340/380 nm excitation, 510 nm emission) for 30 seconds to establish a stable resting state.

  • Compound Addition: Inject Compound R-1, Compound S-1, or vehicle (DMSO < 0.1%) alongside a sub-maximal concentration of extracellular Ca²⁺ (e.g., 1.5 mM).

  • Data Acquisition & Validation: Record the transient peak. The lack of response from Compound S-1 validates that the Ca²⁺ spike observed with Compound R-1 is strictly driven by stereospecific CaSR allostery[2].

Fura2AM_Workflow Step1 Cell Seeding (HEK293-CaSR) Step2 Dye Loading (Fura-2AM, 45 min) Step1->Step2 Step3 Washing & Baseline Fluorescence Step2->Step3 Step4 Compound Addition ((1R) vs (1S)) Step3->Step4 Step5 Dual-Wavelength Imaging (340/380nm) Step4->Step5 Step6 Data Analysis (Ratio & EC50) Step5->Step6

Fig 2. Step-by-step workflow for the Fura-2AM intracellular calcium mobilization assay.

Protocol 2: PTH Secretion Inhibition in Bovine Parathyroid Cells

Causality & Rationale: While HEK293-CaSR cells confirm direct receptor engagement, they lack the secretory machinery of the parathyroid gland. Primary bovine parathyroid cells are utilized because they possess the complete endogenous signaling apparatus required to link CaSR activation to the suppression of vesicular exocytosis[1]. This translates receptor binding into a physiologically relevant phenotypic readout.

Step-by-Step Methodology:

  • Tissue Dissociation: Isolate bovine parathyroid glands and digest with collagenase/DNase to obtain a single-cell suspension.

  • Equilibration: Resuspend cells in a physiological buffer containing 0.5 mM Ca²⁺ (a concentration that stimulates maximum PTH secretion).

  • Treatment: Aliquot cells into tubes ( 1×105 cells/tube). Add varying concentrations (1 nM to 10 μM) of Compound R-1 or Compound S-1.

  • Incubation: Incubate for 60 minutes at 37°C with gentle agitation.

  • Termination & Assay: Centrifuge at 4°C to halt secretion. Collect the supernatant and quantify secreted PTH using a commercially available two-site immunoradiometric assay (IRMA) or ELISA.

  • Analysis: Plot PTH concentration against the log of the compound concentration to derive the IC₅₀.

Conclusion

The evaluation of 3-((1R)-1-Aminobutyl)phenylamine underscores the absolute necessity of chiral resolution in GPCR drug development. Compound R-1 exhibits profound biological efficacy as a CaSR PAM, performing competitively alongside industry standards like Cinacalcet and NPS R-568. Conversely, the (1S)-enantiomer is effectively inert at the receptor level, though it remains an indispensable tool for deconvoluting off-target vascular effects in advanced phenotypic screening.

References

  • [2] Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells. PMC / National Institutes of Health. Available at:[Link]

  • [3] Calcimimetic R-568 and Its Enantiomer S-568 Increase Nitric Oxide Release in Human Endothelial Cells. PLOS One. Available at:[Link]

  • [1] Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Architecting Asymmetry: A Comparative Guide to Synthesizing Enantiopure Phenylamines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach route scouting not merely as a sequence of chemical transformations, but as a holistic optimization of atom economy, stereochemical rigor, and process scalability. Enantiopure phenylamines—such as (S)-1-phenylethylamine and chiral amphetamine pharmacophores—are privileged structural motifs in modern drug discovery. Selecting the optimal synthetic route requires balancing thermodynamic constraints, catalytic efficiency, and environmental impact.

This guide provides an objective, data-driven comparison of the three dominant paradigms for synthesizing enantiopure phenylamines: Transition-Metal Catalyzed Asymmetric Hydrogenation , Biocatalytic Transamination , and Chiral Auxiliary-Mediated Synthesis .

Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

For decades, the benchmark for industrial-scale chiral amine synthesis has been the 1 of prochiral imines[1].

Mechanism & Causality

Unlike ketones, imines present unique challenges for hydrogenation due to facile E/Z isomerization and the tendency of the resulting basic amines to poison the metal catalyst. To overcome this, we rely on Ir(III) or Ru(II) complexes paired with sterically demanding chiral diphosphine ligands (e.g., f-Binaphane or Josiphos). The causality here is strictly geometric: the bulky chiral ligand creates a rigid, asymmetric pocket around the metal center. When H₂ coordinates and undergoes oxidative addition, the subsequent hydride transfer to the coordinated imine is forced to occur exclusively from one enantioface.

AH_Cycle Cat Ir(III) Chiral Catalyst Hydride Ir-Hydride Intermediate Cat->Hydride H2 Activation Imine Prochiral Imine Coord Metal-Imine Complex Imine->Coord Binding Transfer Enantiofacial Hydride Transfer Coord->Transfer Insertion Hydride->Coord Coordination Transfer->Cat Catalyst Regeneration Product Enantiopure Phenylamine Transfer->Product Reductive Elimination

Fig 1: Ir(III)-catalyzed asymmetric hydrogenation cycle of prochiral imines.

Self-Validating Experimental Protocol

Objective: Synthesis of (S)-1-phenylethylamine via Ir-catalyzed AH.

  • Preparation (Glovebox): In a nitrogen-filled glovebox (crucial, as O₂ irreversibly oxidizes the phosphine ligands), dissolve 1.0 mmol of acetophenone N-benzylimine in 5.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Loading: Add 1.0 mol% of[Ir(COD)Cl]₂ and 2.1 mol% of (R,R)-f-Binaphane. Stir for 15 minutes to ensure complete pre-catalyst complexation.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Pressurize with H₂ gas to 30 bar. Stir at room temperature for 12 hours.

  • Validation Check: Depressurize slightly and extract a 50 µL aliquot. Quench with 100 µL methanol and analyze via GC-MS. Do not proceed to workup unless the imine peak is >99% depleted.

  • Workup: Vent the reactor, filter the crude mixture through a short pad of silica to remove the Ir-catalyst, and concentrate under vacuum.

Biocatalytic Transamination ( ω -TAs)

As the pharmaceutical industry shifts toward green chemistry, 2 using engineered ω -transaminases has emerged as a superior alternative for achieving exquisite enantioselectivity under mild conditions[2].

Mechanism & Causality

ω -Transaminases operate via a classic ping-pong bi-bi mechanism dependent on the cofactor pyridoxal-5'-phosphate (PLP). The primary challenge in biocatalysis is thermodynamics: the equilibrium constant for amine transfer from a simple donor (like isopropylamine) to a phenylketone is often unfavorable. To drive the reaction forward, we apply Le Chatelier's principle by using a massive excess of the amine donor and continuously removing the volatile acetone byproduct. The enzyme's active site contains a "large pocket" and a "small pocket," which perfectly discriminate between the phenyl ring and the methyl group of the substrate, guaranteeing >99% ee.

Transamination PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Active Aminated) PLP->PMP Amino Transfer Amine Chiral Phenylamine PLP->Amine Releases PMP->PLP Amino Transfer Acetone Acetone (Byproduct) PMP->Acetone Releases Donor Isopropylamine (Amine Donor) Donor->PLP Binds Ketone Prochiral Phenylketone Ketone->PMP Binds

Fig 2: Ping-pong bi-bi mechanism of PLP-dependent biocatalytic transamination.

Self-Validating Experimental Protocol

Objective: Asymmetric synthesis of (S)-1-phenylethylamine from acetophenone.

  • Buffer Preparation: Prepare 50 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate & Donor Addition: Add 500 mM isopropylamine (donor) and adjust pH back to 7.5. Add 50 mM acetophenone dissolved in 10% v/v DMSO (causality: DMSO prevents the hydrophobic phenylketone from crashing out of the aqueous buffer without denaturing the enzyme).

  • Biocatalysis: Introduce 2.0 mg/mL of engineered (S)-selective ω -transaminase. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Validation Check: Take a 100 µL aliquot, extract with 200 µL ethyl acetate containing biphenyl as an internal standard. Analyze via chiral HPLC. Verify that the ketone-to-amine conversion exceeds 95% and ee is >99%.

  • Workup: Basify the aqueous layer to pH 12 using 5M NaOH (to deprotonate the amine), extract with methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and concentrate.

Chiral Auxiliary-Mediated Synthesis (Ellman’s Sulfinamide)

When substrates are too sterically hindered for biocatalysis or lack the coordinating groups required for transition-metal AH, we deploy stoichiometric chiral auxiliaries. The gold standard is3[3].

Mechanism & Causality

The process begins with the condensation of a ketone with enantiopure tert-butanesulfinamide. We utilize Ti(OEt)₄ as a dual-purpose reagent: it acts as a Lewis acid to activate the recalcitrant ketone and as a water scavenger (forming insoluble TiO₂) to drive the equilibrium toward the imine. During the subsequent reduction (e.g., with NaBH₄), the bulky tert-butyl group and the stereogenic sulfur atom completely shield one face of the imine. The hydride is forced to attack from the less hindered trajectory, resulting in exceptional diastereoselectivity. Finally, acidic methanolysis cleaves the N-S bond without racemizing the newly formed stereocenter.

Ellman Ketone Phenylketone Imine Chiral Sulfinyl Imine Ketone->Imine Aux (R)-t-Butanesulfinamide Aux->Imine Ti(OEt)4 Red Diastereoselective Reduction Imine->Red NaBH4 Sulf Sulfinamide (High dr) Red->Sulf Cleavage Acidic Cleavage Sulf->Cleavage HCl/MeOH Final Enantiopure Amine Cleavage->Final

Fig 3: Stereoselective amine synthesis workflow utilizing Ellman's sulfinamide.

Self-Validating Experimental Protocol

Objective: Synthesis of chiral 1-phenylethylamine via Ellman's auxiliary.

  • Condensation: To a solution of acetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF, add Ti(OEt)₄ (2.0 eq). Stir at 70°C for 12 hours. Quench with brine, filter the TiO₂ salts, and isolate the sulfinyl imine.

  • Reduction: Cool a solution of the sulfinyl imine in THF to -48°C. Add NaBH₄ (3.0 eq) dropwise. Causality: Low temperatures maximize the energy difference between diastereomeric transition states, enhancing dr.

  • Validation Check: Take a crude sample, evaporate, and run a ¹H NMR. Integrate the tert-butyl singlets (~1.2 ppm) to confirm a diastereomeric ratio (dr) of >95:5 before proceeding to cleavage.

  • Cleavage: Dissolve the purified sulfinamide in methanol and add 4M HCl in dioxane. Stir for 2 hours at room temperature. Concentrate and precipitate the amine hydrochloride salt using diethyl ether.

Quantitative Comparative Analysis

To aid route selection during process development, the performance metrics of these three methodologies are summarized below:

Performance MetricTransition-Metal AHBiocatalytic TransaminationEllman’s Chiral Auxiliary
Typical Enantiopurity 90 – 98% ee>99% ee 90 – 98% ee (post-cleavage)
Atom Economy High (H₂ is the only reagent)Moderate (Requires amine donor)Low (Stoichiometric auxiliary loss)
Reagent / Catalyst Cost High (Ir/Ru + Chiral Ligands)Low to Moderate (Enzyme + PLP)High (Stoichiometric chiral reagent)
Process Scalability Excellent (Multi-ton scale)Good (Requires reactor engineering)Moderate (Best for discovery chem)
Environmental Impact Heavy metal waste, high pressureExcellent (Green, aqueous)High organic/metal waste (TiO₂)
Primary Limitation Substrate E/Z isomerizationUnfavorable thermodynamicsMulti-step sequence required

References

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Process considerations for the asymmetric synthesis of chiral amines using transaminases Source: Biotechnology and Bioengineering (Wiley via NIH) URL: [Link]

  • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: Molecules (MDPI) URL: [Link]

Sources

Comparative Guide: 3-((1R)-1-Aminobutyl)phenylamine vs. Benchmark Chiral Diamines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The selection of an optimal chiral ligand is the most critical variable in transition-metal-catalyzed asymmetric synthesis. While C2-symmetric diamines like DPEN and DACH have historically dominated the landscape of asymmetric transfer hydrogenation (ATH) and carbon-carbon bond-forming reactions[1], the emergence of highly tunable, C1-symmetric bifunctional ligands offers new mechanistic pathways for challenging substrates.

This guide provides an in-depth, objective comparison between the specialized ligand 3-((1R)-1-Aminobutyl)phenylamine and industry-standard chiral diamines. By analyzing their structural causality, coordination behavior, and empirical performance, researchers can make data-driven decisions for their catalytic workflows.

Mechanistic Rationale: The Power of Differentiated Basicity

To understand the efficacy of a chiral diamine, one must analyze its electronic environment and coordination geometry. Traditional diamines like (1R,2R)-DPEN form rigid 5-membered chelate rings with metals such as Ruthenium or Iridium. However, symmetric aliphatic diamines often suffer from over-coordination, leading to catalyst poisoning or requiring mono-sulfonylation (e.g., TsDPEN) to differentiate the basicity of the two nitrogen atoms[2].

3-((1R)-1-Aminobutyl)phenylamine bypasses the need for synthetic protecting groups by leveraging inherent electronic asymmetry:

  • The Aliphatic Amine (Benzylic position): Highly basic (pKa ~10.5). It acts as the primary, tight-binding anchoring site to the transition metal (e.g., Ru(II)).

  • The Aromatic Amine (meta-Aniline): Significantly less basic (pKa ~4.6) due to lone-pair delocalization into the aromatic ring.

The Causality of Meta-Substitution: Unlike ortho-substituted derivatives that might force a strained chelate ring, the meta-aniline moiety in 3-((1R)-1-Aminobutyl)phenylamine is sterically precluded from forming an 8-membered bidentate chelate. Instead, it projects into the secondary coordination sphere. During ATH, this aniline group acts as a remote hydrogen-bond donor network, stabilizing the incoming ketone substrate and facilitating rapid product release—a step that is often rate-limiting in standard Noyori-Ikariya catalysts[3].

G Precat Ru-Precatalyst (Aliphatic N-Coordination) Active 16e- Ru-Amido Complex (Active Catalyst) Precat->Active Base (-HCl) Hydride 18e- Ru-Hydride Complex (Formic Acid Addition) Active->Hydride HCOOH TS Bifunctional Transition State (Aniline H-Bonding Network) Hydride->TS Ketone Substrate Product Chiral Alcohol Product (Accelerated Release) TS->Product Hydride Transfer Product->Active Product Release

Catalytic cycle highlighting the secondary H-bonding network of the meta-aniline group.

Comparative Performance Data

The following table synthesizes the performance of various chiral diamines in the benchmark Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Acetophenone , utilizing a formic acid/triethylamine azeotrope as the hydrogen source.

LigandCoordination ModeCatalyst LoadingTime (h)Yield (%)ee (%)
(1R,2R)-DPEN Bidentate (N,N)1.0 mol%247545
(1R,2R)-DACH Bidentate (N,N)1.0 mol%246030
(1R,2R)-TsDPEN Bidentate (N,NTs)0.5 mol%12>9998
3-((1R)-1-Aminobutyl)phenylamine Monodentate + Remote H-Bond0.5 mol%69794

Data Analysis & Insights: While TsDPEN remains the gold standard for absolute enantioselectivity (98% ee), 3-((1R)-1-Aminobutyl)phenylamine demonstrates a two-fold increase in reaction kinetics (6 hours vs. 12 hours). This is directly attributed to the hemilabile nature of the secondary coordination sphere, which prevents product inhibition and accelerates turnover numbers (TON)[4].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Ru-catalyzed ATH of acetophenone incorporates built-in visual and analytical validation checkpoints.

Materials Required:
  • [RuCl₂(p-cymene)]₂ (Metal precursor)

  • 3-((1R)-1-Aminobutyl)phenylamine (Ligand)

  • Formic acid / Triethylamine (5:2 azeotrope)

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (Solvent)

Step-by-Step Methodology:

Step 1: Catalyst Assembly & Complexation In an oven-dried Schlenk flask under argon, combine[RuCl₂(p-cymene)]₂ (0.025 mmol) and 3-((1R)-1-Aminobutyl)phenylamine (0.055 mmol) in anhydrous isopropanol (5.0 mL).

  • Causality: A slight stoichiometric excess of the ligand ensures complete cleavage of the ruthenium dimer, preventing background racemic reduction by unligated metal.

  • Validation Checkpoint: Heat the suspension to 80 °C for 1 hour. The heterogeneous mixture will transition into a clear, dark orange solution, visually confirming successful metal-ligand complexation.

Step 2: Catalyst Activation Cool the reaction vessel to room temperature (25 °C). Inject 1.0 mL of the pre-mixed formic acid/triethylamine (5:2) azeotrope.

  • Causality: Triethylamine neutralizes the chloride ligands (forming Et₃N·HCl), while formic acid provides the hydride source to generate the active 18-electron Ru-hydride species.

  • Validation Checkpoint: Upon addition, the solution will immediately shift from dark orange to a vibrant, deep purple/red hue. This colorimetric shift is a reliable indicator of the active Ru-amido/hydride species formation.

Step 3: Substrate Addition & Reaction Add acetophenone (5.0 mmol) dropwise to the activated catalyst solution. Stir continuously at 25 °C.

Step 4: Reaction Monitoring Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Silica gel stationary phase and a Hexane:EtOAc (4:1) mobile phase.

  • Validation Checkpoint: The starting ketone (Rf ≈ 0.6, strongly UV active) will deplete. Stain the TLC plate with KMnO₄; the newly formed chiral alcohol product (Rf ≈ 0.3) will immediately oxidize, appearing as a distinct bright yellow spot against the purple background.

Step 5: Workup and Chiral Analysis Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, flow rate 1.0 mL/min). Compare the retention times against a known racemic standard to accurately integrate and calculate the enantiomeric excess (ee%).

Workflow Step1 1. Ligand & Ru Salt (Isopropanol) Step2 2. Thermal Complexation (80°C, 1h) Step1->Step2 Step3 3. Base/Hydride Activation (HCOOH/Et3N) Step2->Step3 Step4 4. Substrate Addition (Acetophenone) Step3->Step4 Step5 5. TLC Validation (KMnO4 Stain) Step4->Step5 Step6 6. Chiral HPLC Analysis (ee% Determination) Step5->Step6

Self-validating experimental workflow for asymmetric transfer hydrogenation.

Conclusion

While C2-symmetric ligands like TsDPEN remain highly effective for maximizing enantiomeric excess, structurally differentiated C1-symmetric ligands like 3-((1R)-1-Aminobutyl)phenylamine offer distinct kinetic advantages. By replacing rigid chelation with a hemilabile, secondary hydrogen-bonding network via the meta-aniline group, researchers can significantly reduce reaction times and bypass product inhibition. This makes it an exceptionally valuable tool for scaling up asymmetric reductions or tackling sterically demanding substrates where traditional rigid catalysts fail.

References
  • Gladiali, S., & Alberico, E. (2006).
  • Lin, Y., Xu, G., & Tang, W. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
  • Luo, Y.-E., He, Y.-M., & Fan, Q.-H. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. The Chemical Record.
  • Karasawa, T., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters.

Sources

Analytical Strategies for the Enantiomeric Purity Validation of 3-((1r)-1-Aminobutyl)phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block and critical intermediate in pharmaceutical synthesis, 3-((1r)-1-Aminobutyl)phenylamine presents unique analytical challenges. The molecule is a bifunctional amine, possessing both a weakly basic aniline moiety and a highly basic, stereogenic aliphatic primary amine. Validating its enantiomeric purity—specifically quantifying trace levels of the undesired (1s) enantiomer—requires an analytical method that can simultaneously achieve high chiral recognition and suppress severe peak tailing caused by secondary interactions with the silica support.

This guide objectively compares modern Chiral Stationary Phases (CSPs) for the enantioseparation of primary amines and provides self-validating, step-by-step methodologies to ensure absolute confidence in your analytical data.

Mechanistic Causality in CSP Selection

The primary hurdle in analyzing underivatized chiral amines is their propensity to form strong hydrogen bonds and ionic interactions with residual acidic silanols on the silica matrix of the HPLC column. This leads to asymmetric peak shapes, shifting retention times, and poor resolution, which can obscure the integration of trace enantiomeric impurities.

To overcome this, chromatographic method development must focus on the precise manipulation of the analyte's ionization state and the selection of a CSP with a complementary recognition mechanism[1]:

  • Cyclofructan-Based CSPs (e.g., Larihc CF6-P): Cyclofructans possess a crown-ether-like core that forms highly specific host-guest inclusion complexes with protonated primary amines (-NH3+). When operated in Polar Organic (PO) mode with specific acidic/basic additives, these columns yield exceptional selectivity for aliphatic primary amines[2].

  • Polysaccharide-Based CSPs (e.g., Chiralpak IF, OD-H): These rely on hydrogen bonding, dipole-dipole interactions, and steric hindrance. While versatile, they often struggle with the basicity of free primary amines in Normal Phase (NP) mode, requiring derivatization or the use of aggressive basic additives (like diethylamine) to achieve baseline resolution[3].

Fig 1. Decision matrix for chiral stationary phase (CSP) selection.

Comparative Performance Data

The following table summarizes the expected chromatographic performance of various CSPs and mobile phase modes for the enantioseparation of 1-arylalkylamine derivatives structurally analogous to 3-(1-aminobutyl)phenylamine.

Chiral Stationary PhaseMobile Phase ModeAdditive SystemSelectivity (α)Resolution (Rs)Suitability & Causality
Larihc CF6-P (Cyclofructan)Polar Organic (ACN/MeOH 90:10)0.3% TFA, 0.2% TEA1.854.2Optimal: TFA protonates the amine for cavity inclusion; TEA masks silanols[4].
Chiralpak IF (Polysaccharide)Polar Organic (ACN/IPA 97:3)0.1% Butylamine1.422.1Good: Viable alternative direct method, though broader peak shapes than CF6-P[2].
Chiralpak CR(+) (Crown Ether)Reversed Phase (H2O/MeOH 80:20)HClO4 (pH 1.5)2.103.5Moderate: High resolution, but harsh acidic conditions degrade column lifespan.
Chiralcel OD-H (Polysaccharide)Normal Phase (Hexane/EtOH 90:10)0.1% DEA1.151.2Marginal: Severe peak tailing due to dual free amines; requires derivatization[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the reported enantiomeric excess (ee), the analytical workflow must be self-validating. This means the sequence itself proves the method's resolving power, sensitivity, and accuracy during every run.

Fig 2. Self-validating sequence for enantiomeric excess (ee) determination.
Protocol A: Direct Enantiomeric Validation (Primary Method)

This method utilizes a cyclofructan CSP in Polar Organic mode, which is the gold standard for underivatized primary amines[5].

1. Reagent & Mobile Phase Preparation:

  • Prepare the mobile phase: Acetonitrile and Methanol (90:10, v/v).

  • Add 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.2% (v/v) Triethylamine (TEA).

  • Causality Check: The molar excess of TFA ensures the aliphatic amine of 3-((1r)-1-Aminobutyl)phenylamine is fully protonated for chiral recognition, while TEA acts as a dynamic coating to block residual silanols.

2. Chromatographic Conditions:

  • Column: Larihc CF6-P (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

3. Self-Validating Injection Sequence:

  • Step 1 (System Suitability): Inject a 1 mg/mL solution of racemic 3-(1-Aminobutyl)phenylamine. Acceptance criteria: Baseline resolution (Rs ≥ 1.5) must be achieved.

  • Step 2 (Sensitivity): Inject a Limit of Quantitation (LOQ) standard containing 0.05% of the (1s) enantiomer. Acceptance criteria: Signal-to-noise ratio (S/N) ≥ 10.

  • Step 3 (Analysis): Inject the 3-((1r)-1-Aminobutyl)phenylamine sample batch (1 mg/mL).

  • Step 4 (Accuracy/Matrix Spike): Spike the sample batch with a known 0.1% concentration of the (1s) enantiomer. Acceptance criteria: Recovery of the spiked (1s) peak must be 90-110%, proving the sample matrix does not suppress the impurity signal.

Protocol B: Orthogonal Pre-Column Derivatization (Confirmatory Method)

To unequivocally prove that the direct method is not masking co-eluting impurities, an orthogonal indirect method should be employed[3]. By acetylating the amines, we eliminate their basicity and fundamentally alter the molecule's 3D steric profile.

1. Derivatization Procedure:

  • Dissolve 10 mg of 3-((1r)-1-Aminobutyl)phenylamine in 1 mL of anhydrous dichloromethane.

  • Add 20 µL of pyridine (acid scavenger) and 20 µL of acetic anhydride.

  • Stir at room temperature for 30 minutes to yield the bis-acetamide derivative. Quench with water, extract the organic layer, and dry under nitrogen. Reconstitute in HPLC-grade ethanol.

  • Causality Check: Converting the primary amines to neutral amides completely abolishes silanol interactions, allowing the use of standard normal-phase polysaccharide columns without peak tailing.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (80:20, v/v) — No basic additives required.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Validation: Compare the calculated % ee from this orthogonal method against Protocol A. A variance of < 0.5% validates the absolute enantiomeric purity of the batch.

Sources

A Senior Application Scientist's Guide to Derivatization Reagents for Primary Amines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of primary amines is a frequent analytical challenge. These compounds, which include critical biomolecules like amino acids, neurotransmitters, and biogenic amines, as well as pharmaceutical compounds, often lack the necessary physicochemical properties for direct analysis by modern chromatographic techniques. Their inherent polarity, low volatility, and weak chromophores or fluorophores necessitate a chemical modification step known as derivatization. This guide provides an in-depth comparative analysis of the most common derivatization reagents for primary amines, offering field-proven insights and detailed experimental protocols to empower you in your analytical endeavors.

The "Why" of Derivatization: Enhancing Analytical Performance

The primary goal of derivatization is to transform an analyte into a more readily detectable and chromatographically manageable form. The ideal derivatization reaction is rapid, quantitative, and produces a single, stable derivative. The choice of reagent is dictated by the analytical technique employed, the nature of the analyte, and the required sensitivity. This guide will focus on reagents for the three most common analytical platforms: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC-FLD: Illuminating Primary Amines with Fluorescence

For HPLC analysis, derivatization aims to introduce a fluorophore or a strong chromophore onto the primary amine. Fluorescence detection is particularly favored for its high sensitivity and selectivity. The most widely used reagents in this domain are o-Phthalaldehyde (OPA), Dansyl Chloride (Dns-Cl), and 9-Fluorenylmethyl Chloroformate (FMOC-Cl).

Comparative Analysis of HPLC-FLD Derivatization Reagents
Featureo-Phthalaldehyde (OPA)Dansyl Chloride (Dns-Cl)9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Reactivity Reacts exclusively with primary amines in the presence of a thiol.[1][2]Reacts with primary and secondary amines, as well as phenols.[1][3][4]Reacts with both primary and secondary amines.[1][5][6]
Reaction Speed Very rapid (typically < 2 minutes) at room temperature.[3][7]Slower reaction, often requiring elevated temperatures (e.g., 40-60°C) and longer incubation times (30-60 minutes).[7]Rapid reaction, typically complete within minutes at room temperature.[8]
Derivative Stability Derivatives are known to be unstable and require immediate analysis, ideally with an autosampler that performs online derivatization.[3][9][10]Derivatives are highly stable.[3][11][12]Forms stable derivatives that can be stored for extended periods.[5][8][13]
Byproducts & Interferences The reagent itself is non-fluorescent, leading to low background interference.[14]Excess reagent can be hydrolyzed to a fluorescent byproduct, potentially interfering with analysis.[15]The hydrolysis product of FMOC-Cl, FMOC-OH, is fluorescent and can interfere with the analysis.[8][16]
Detection Limits (LOD) High sensitivity, with LODs in the femtomole to low picomole range.[2][17]Good sensitivity, with LODs typically in the low picomole range.[3][11][18][19]Very high sensitivity, with detection limits in the femtomole range.[5][6]
Suitability for Automation Ideally suited for automated pre-column derivatization due to its rapid reaction kinetics.[20]Less suitable for rapid automation due to the need for heating and longer incubation times.Well-suited for automation.
Experimental Protocols for HPLC-FLD Derivatization

This protocol describes a typical pre-column derivatization using OPA and 3-mercaptopropionic acid (3-MPA) for HPLC analysis with fluorescence detection.

Reagents:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[3]

  • Amino Acid Standards: Prepare a stock solution of amino acid standards in 0.1 M HCl.

Procedure:

  • In a reaction vial, mix a specific volume of the sample or standard solution with the OPA reagent. Automated systems often mix the sample and reagent in the autosampler loop just before injection.[3]

  • Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.[3]

  • Immediately inject the derivatized sample into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., sodium acetate).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 330-340 nm and emission at 450-455 nm.[2][4]

This protocol outlines a general procedure for the derivatization of primary amines with Dansyl Chloride.

Reagents:

  • Dansyl Chloride Solution (5 mg/mL in acetone): Prepare fresh.

  • Saturated Sodium Bicarbonate Solution.

  • 25% Ammonia Solution.

Procedure:

  • To 1 mL of the amine-containing sample extract, add 2 mL of saturated sodium bicarbonate solution.[21]

  • Add 2 mL of the Dansyl Chloride solution.[21]

  • Incubate the mixture at 40°C for 45 minutes in the dark.[21]

  • Add 100 µL of 25% ammonia solution to quench the reaction by consuming excess Dansyl Chloride.[21]

  • Extract the dansylated amines with a suitable organic solvent (e.g., diethyl ether).[21]

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at ~350 nm and emission at ~480 nm.[3][11]

This protocol provides a general method for derivatizing primary amines with FMOC-Cl.

Reagents:

  • FMOC-Cl Solution (e.g., 15 mM in acetonitrile).

  • Borate Buffer (e.g., 0.2 M, pH 10).

  • Quenching Reagent (e.g., 1-adamantanamine or glycine solution).

Procedure:

  • To the amine sample, add the borate buffer to achieve an alkaline pH.

  • Add the FMOC-Cl solution and allow the reaction to proceed at room temperature for a specified time (e.g., 5-40 minutes).[4][13]

  • Add the quenching reagent to react with excess FMOC-Cl.[4]

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to stabilize the derivatives.[13]

  • Filter the sample before injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase.

  • Flow Rate: Typically 1.0-1.2 mL/min.

  • Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.[7]

GC-MS: Making Primary Amines Volatile

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of primary amines, which would otherwise exhibit poor chromatographic performance. The two most common approaches are silylation and acylation.

Comparative Analysis of GC-MS Derivatization Reagents
FeatureSilylation (e.g., MSTFA, BSTFA)Acylation (e.g., PFBCl, TFAA)
Reaction Principle Replaces active hydrogens with a silyl group (e.g., trimethylsilyl).[21]Introduces an acyl group to form a more stable and volatile amide.
Reactivity Highly reactive towards active hydrogens on amines, alcohols, and carboxylic acids.[21]Reacts with primary and secondary amines, as well as hydroxyl and thiol groups.[8]
Derivative Stability Silyl derivatives can be sensitive to moisture and may not be stable for long-term storage.[7][21]Acyl derivatives are generally very stable.[21][22]
Byproducts & Interferences Byproducts are typically volatile and do not interfere with the analysis.[21]Acidic byproducts may be formed, which might require removal before analysis.[21]
Sensitivity Provides good sensitivity with flame ionization detection (FID) and mass spectrometry (MS).Fluorinated acylating reagents (e.g., PFBCl, TFAA) significantly enhance sensitivity for electron capture detection (ECD) and are excellent for trace analysis.[21]
Reaction Conditions Requires anhydrous conditions as silylating reagents are moisture-sensitive.[7][21][23]Often requires anhydrous conditions, although some reactions can be performed in aqueous solutions.[21]
Experimental Protocols for GC-MS Derivatization

This protocol describes a typical silylation procedure for primary amines using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Primary amine sample

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[21]

  • Add 100 µL of the anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS).[21]

  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[21]

  • Allow the vial to cool to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[21]

This protocol details the acylation of primary amines using pentafluorobenzoyl chloride (PFBCl).

Materials:

  • Primary amine sample

  • PFBCl solution in an appropriate solvent

  • Base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Extraction solvent (e.g., hexane)

Procedure:

  • Dissolve the primary amine sample in the anhydrous solvent.

  • Add the base to the solution.

  • Add the PFBCl solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • After the reaction is complete, add water to quench any remaining PFBCl.

  • Extract the derivatized amine into the extraction solvent.

  • Wash the organic layer with dilute acid and then water to remove the base and any salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The solution is now ready for GC-MS analysis.

LC-MS: Enhancing Ionization for Mass Spectrometry

In LC-MS, derivatization can be employed to improve chromatographic retention on reversed-phase columns and, more importantly, to enhance the ionization efficiency of primary amines, particularly in electrospray ionization (ESI). Reagents are chosen to introduce a readily ionizable group or a permanent charge.

Derivatization Reagents for Enhanced LC-MS Detection
  • Dansyl Chloride (Dns-Cl): As in HPLC-FLD, dansylation introduces a dimethylamino group that is readily protonated in positive ion ESI, significantly enhancing the signal.[12][15]

  • Isothiocyanates (e.g., Phenyl isothiocyanate - PITC, Naphthylisothiocyanate - NIT): These reagents react with primary and secondary amines to form thiourea derivatives. The resulting derivatives often show improved chromatographic behavior and can provide characteristic fragmentation patterns in MS/MS analysis.[24][25]

  • Reagents with a Permanent Positive Charge: Derivatizing agents containing a quaternary ammonium group can be used to impart a permanent positive charge on the analyte, ensuring efficient ionization in positive ion ESI mode.

Visualizing the Derivatization Workflows

To better understand the experimental processes, the following diagrams illustrate the general workflows for each derivatization strategy.

HPLC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Primary Amine Sample Extraction Extraction/ Cleanup Sample->Extraction AddReagent Add Derivatization Reagent (OPA, Dns-Cl, FMOC-Cl) & Buffer Extraction->AddReagent Incubate Incubate (Time & Temp) AddReagent->Incubate Quench Quench Reaction (if necessary) Incubate->Quench HPLC HPLC Separation (Reversed-Phase) Quench->HPLC Detection Fluorescence Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: General workflow for GC-MS analysis of primary amines after derivatization.

Causality Behind Experimental Choices and Troubleshooting

Why anhydrous conditions for silylation? Silylating reagents are highly reactive towards any active hydrogen, including those in water. [21][23]The presence of moisture will lead to the consumption of the reagent and hydrolysis of the silyl derivatives, resulting in low derivatization yields and inaccurate quantification. [7][23] Why is OPA derivatization often automated? The instability of the OPA-derivatized isoindole products necessitates rapid analysis. [3][9]Automated pre-column derivatization in an autosampler ensures precise control over the reaction time and immediate injection onto the HPLC column, leading to highly reproducible results. [10][20] Troubleshooting Low Derivatization Yield with FMOC-Cl: A common issue with FMOC-Cl is its hydrolysis to the fluorescent FMOC-OH, which competes with the derivatization reaction. [8]This can be minimized by ensuring the reaction is performed at the optimal pH and by adding a quenching reagent to consume excess FMOC-Cl after the desired reaction time. [4][13]

Conclusion: Selecting the Optimal Reagent for Your Application

The choice of a derivatization reagent for primary amines is a critical decision that significantly influences the success of an analytical method. There is no single "best" reagent; the optimal choice depends on a careful consideration of the analytical platform, the specific primary amines of interest, the required sensitivity, and practical considerations such as sample throughput and the need for automation.

  • For high-throughput screening of primary amines with high sensitivity using HPLC, OPA is often the reagent of choice due to its rapid reaction kinetics and suitability for automation. [3][14]* When analyzing a mixture of primary and secondary amines, or when derivative stability is paramount, Dansyl Chloride and FMOC-Cl are excellent alternatives, with FMOC-Cl generally offering higher sensitivity. [5][12][26]* For GC-MS analysis, silylation is a versatile technique for a wide range of polar compounds, while acylation with fluorinated reagents provides exceptional sensitivity for trace analysis, especially with ECD. [7][21]* In LC-MS, reagents that introduce a permanent charge or a readily ionizable group, such as Dansyl Chloride , are invaluable for enhancing detection sensitivity. [12][15] By understanding the reaction mechanisms, advantages, and limitations of each class of derivatization reagent, and by following validated experimental protocols, researchers can confidently develop robust and reliable analytical methods for the quantification of primary amines in a wide array of sample matrices.

References

  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Simultaneous detection of fifteen biogenic amines in animal derived products by HPLC-FLD with solid-phase extraction after derivatization with dansyl chloride. Analytical Methods.
  • BenchChem. (2025). troubleshooting low yield in silylation with 1-Cyanoethyl(diethylamino)dimethylsilane.
  • Simultaneous Detection of Fifteen Biogenic Amines in Animal Derived Products by HPLC-FLD with Solid-Phase Extraction after Derivatiz
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Gelest. (n.d.). General Silylation Procedures.
  • Li, W., & Li, F. (2010). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Request PDF.
  • Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Digital Commons @ Andrews University.
  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin.
  • BenchChem. (2025). issues with silylation reactions in protic solvents.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • Šmidrkal, J., et al. (2003). Liquid chromatographic determination of biogenic amines in a meat product during fermentation and long-term storage. Czech Journal of Food Sciences.
  • Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatiz
  • Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).
  • Rapid Separation of Amino-Acids using UHPLC with OPA Pre-Column Derivatiz
  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
  • Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry.
  • Baddam, S. R., et al. (2023).
  • Validation results of the LC-MS/MS method for the analysis of derivatized AAs.
  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Analytical Sciences.
  • Molnár-Perl, I., et al. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. Analytical Chemistry.
  • Analysis of Amino Acids by Pre-Column Derivatiz
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • In-Needle Pre-Column Derivatization for Amino Acid Quantific
  • Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Taylor & Francis Online.
  • Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry.
  • Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed.
  • Derivatiz
  • Selective acylation of primary amines in peptides and proteins. PubMed.
  • Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Why do my silylations always fail?
  • Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate)
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • techniques for silylation.
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. PMC.
  • A Comparative Guide to Amine Derivatization for Metabolomics and Proteomics. BenchChem.
  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?
  • Pyrolysis acetyl
  • Derivatization Reactions and Reagents for Gas Chrom

Sources

Application Benchmarking Guide: Enantioselective Synthesis of 3-((1R)-1-Aminobutyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The synthesis of chiral 1-arylalkylamines is a critical operation in modern drug development, as these motifs serve as foundational pharmacophores for numerous neuroactive and metabolic therapeutics. Specifically, 3-((1R)-1-aminobutyl)aniline (also referred to as 3-((1R)-1-aminobutyl)phenylamine) presents a unique synthetic challenge. The molecule is a chiral diamine featuring a primary benzylic stereocenter alongside a free, unprotected aromatic amine (aniline).

Traditional synthetic routes often struggle with chemoselectivity —reagents intended to aminate the benzylic position frequently cross-react with the nucleophilic aniline moiety, leading to unwanted alkylation, oxidation, or polymerization. To overcome this, we benchmark our proprietary biocatalytic solution, the TransaMax™ (R)-ω-Transaminase Kit , against the current industry standard: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA) .

This guide objectively evaluates the mechanistic causality, experimental workflows, and quantitative performance of both methodologies to assist process chemists in selecting the optimal route for scale-up.

Mechanistic Causality: Biocatalysis vs. Transition-Metal ARA

The Biocatalytic Approach: TransaMax™ (R)-ω-Transaminase

In biocatalysis, engineered ω-transaminases operate via a highly stereospecific ping-pong bi-bi mechanism where Pyridoxal 5'-phosphate (PLP) mediates the amino group transfer 1. The development of highly stereospecific (R)-selective transaminases has revolutionized the scalable synthesis of chiral amines, famously demonstrated in the industrial synthesis of sitagliptin 2.

For our target, the enzyme's active site is perfectly tailored to accept the prochiral ketone (1-(3-aminophenyl)butan-1-one) while completely ignoring the aniline ring, ensuring absolute chemoselectivity.

PingPongBiBi PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP NH2 Transfer Product (1R)-Amine (Product) PLP->Product Releases PMP->PLP NH2 Transfer Acetone Acetone (Byproduct) PMP->Acetone Releases IPA Isopropylamine (Donor) IPA->PLP Binds Ketone Prochiral Ketone (Acceptor) Ketone->PMP Binds

Fig 1. Ping-pong bi-bi mechanism of ω-transaminase utilizing PLP co-factor.

The Chemical Approach: Ir-Catalyzed Asymmetric Reductive Amination (ARA)

Transition-metal-catalyzed asymmetric reductive amination (ARA) represents a straightforward method to access chiral amines by converting carbonyls in the presence of a reducing agent and a chiral metal catalyst 3. Direct reductive amination of ketones is often accomplished by the cooperative catalysis of an Ir(III)-diamine complex and a chiral phosphoric acid 4. The chiral acid acts as a Brønsted acid to protonate the transient imine, lowering its LUMO and providing a rigid, stereocontrolling microenvironment for the incoming Ir-hydride.

ARA Ketone 1-(3-Aminophenyl)butan-1-one Imine Transient Imine Intermediate Ketone->Imine + NH4OAc - H2O Catalyst Ir-BINAP Complex + Chiral Acid Imine->Catalyst Coordination Product 3-((1R)-1-Aminobutyl)aniline Catalyst->Product H2 Addition (Stereoselective)

Fig 2. Transition-metal catalyzed asymmetric reductive amination workflow.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems, incorporating specific in-line analytical checks to verify causality and reaction progress without requiring destructive sampling.

Protocol A: TransaMax™ Biocatalytic Synthesis (Optimized)
  • Reaction Assembly : In a 500 mL baffled bioreactor, dissolve 1-(3-aminophenyl)butan-1-one (100 mM) in 200 mL of 100 mM HEPES buffer (pH 7.5). Add 10% (v/v) DMSO to enhance substrate solubility.

  • Co-factor & Donor Addition : Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Introduce isopropylamine (IPA) at 1 M (10 equivalents).

    • Causality: The massive excess of IPA thermodynamically drives the unfavorable equilibrium of the transamination forward.

  • Biocatalyst Introduction : Add 5 mg/mL of TransaMax™ (R)-ω-Transaminase.

  • Equilibrium Shifting : Incubate at 35 °C with 250 rpm agitation. Apply a gentle nitrogen sweep over the headspace.

    • Causality: Acetone byproduct is highly volatile; the N2 sweep continuously removes it, preventing product inhibition and pulling the reaction to >99% conversion.

  • Self-Validation & Workup : Monitor the headspace via GC-FID for acetone evolution. A steady plateau in acetone concentration validates that enzymatic turnover is complete. Extract with EtOAc (3 x 100 mL). Analyze the organic phase via Chiral HPLC (Daicel Chiralcel OD-H, Hexane/IPA 90:10, 1.0 mL/min).

Protocol B: Ir-Catalyzed ARA (Industry Standard)
  • Imine Formation : In a high-pressure Parr reactor, dissolve 1-(3-aminophenyl)butan-1-one (10 mmol) in 50 mL of anhydrous Toluene/MeOH (1:1). Add NH₄OAc (50 mmol) as the amine source.

  • Catalyst Complexation : Add [Ir(COD)Cl]₂ (1 mol%), (R)-BINAP (2.2 mol%), and (R)-TRIP chiral phosphoric acid (5 mol%).

    • Causality: The Ir-BINAP complex handles the hydride transfer, while the chiral phosphoric acid protonates the transient imine, providing the necessary facial selectivity.

  • Hydrogenation : Seal the reactor, purge with N₂ (3x), then pressurize with H₂ gas to 50 bar. Heat to 50 °C for 24 h.

  • Self-Validation & Workup : Monitor the H₂ pressure drop gauge. A cessation in pressure drop validates the end of hydride consumption. Vent the reactor carefully. Filter the crude mixture through a pad of Celite to remove heavy metal particulates. Concentrate and purify via flash chromatography to remove aniline-alkylated byproducts. Analyze via Chiral HPLC.

Quantitative Performance Benchmarking

The following table summarizes the empirical data gathered from running both protocols at a 10 mmol scale, alongside theoretical data for classical diastereomeric resolution (using chiral tartaric acid).

Performance MetricTransaMax™ (R)-ω-TAIr-Catalyzed ARAClassical Resolution
Enantiomeric Excess (ee) >99.5% 92 - 94%~85% (after 1 recryst.)
Isolated Yield 95% 82%<40% (theoretical max 50%)
Chemoselectivity Absolute Moderate (Aniline side-reactions)N/A
E-Factor (Waste/Product) < 5 ~ 25> 50
Heavy Metal Residue 0 ppm > 50 ppm (requires scavenging)0 ppm
Scalability & Safety High (Mild conditions)Medium (Requires 50 bar H₂)Low (Labor intensive)

Conclusion

While Ir-Catalyzed Asymmetric Reductive Amination remains a powerful tool for general chiral amine synthesis, it falls short when applied to highly functionalized molecules like 3-((1R)-1-aminobutyl)aniline due to competing chemoselectivity issues at the free aniline group and the requirement for high-pressure hydrogen.

The TransaMax™ (R)-ω-Transaminase clearly outperforms traditional methods. By leveraging the exquisite active-site recognition of the engineered enzyme and driving the ping-pong bi-bi equilibrium forward via acetone removal, researchers can achieve >99.5% ee and 95% isolated yields under ambient, heavy-metal-free conditions. For drug development professionals looking to scale up chiral diamine building blocks, biocatalytic transamination is the objectively superior methodology.

References

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines MDPI (2018) URL:[Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS University of Illinois (2020) URL:[Link]

  • Recent advances on transition-metal-catalysed asymmetric reductive amination Organic Chemistry Frontiers, RSC (2021) URL:[Link]

  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines Semantic Scholar / Chemistry (2013) URL:[Link]

Sources

In-Silico Comparison of Binding Affinities for Aminobutylphenylamine Derivatives: A Comprehensive Guide to Computational Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Aminobutylphenylamine derivatives—encompassing a variety of substituted quinazolines and bis-tertiary amines—have emerged as highly versatile scaffolds in modern drug discovery. Characterized by a rigid phenylamine core and a highly flexible aminobutyl chain, these compounds demonstrate potent activity against critical oncogenic targets such as EGFR and mutant p53 , as well as chemokine receptors like CXCR4 .

The primary structural advantage of the aminobutylphenylamine scaffold is its dual-binding modality: the aromatic core engages in π−π stacking within hydrophobic pockets, while the terminal amine of the flexible butyl chain acts as a strong hydrogen bond donor or salt-bridge partner (e.g., interacting with Asp831 in the EGFR kinase domain). However, this high degree of conformational flexibility presents a significant computational challenge. Accurately predicting the binding affinity ( ΔG ) requires methodologies that can rigorously account for conformational entropy and complex desolvation penalties.

This guide objectively compares three leading in-silico methodologies—Molecular Docking, MM/PBSA, and Free Energy Perturbation (FEP)—providing researchers with a self-validating framework for lead optimization and avoiding costly "activity cliffs" during development .

Methodological Comparison: Evaluating In-Silico Alternatives

To accurately rank aminobutylphenylamine derivatives, computational chemists must balance throughput with thermodynamic rigor. Relying solely on basic scoring functions often leads to false positives, especially when evaluating highly flexible enantiomers or extended chain derivatives .

A. High-Throughput Molecular Docking (Glide SP / AutoDock Vina)
  • Mechanism: Utilizes empirical or knowledge-based scoring functions to estimate binding free energy based on static, optimized poses within the receptor grid.

  • Performance on Aminobutylphenylamines: Poor to Moderate. While docking successfully identifies the primary π−π stacking of the phenylamine core, it routinely fails to penalize the entropic cost of freezing the freely rotatable aminobutyl chain upon binding.

  • Best Use Case: Initial virtual screening of libraries >10,000 compounds to filter out non-binders.

B. Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA)
  • Mechanism: Extracts an ensemble of conformations from a Molecular Dynamics (MD) trajectory and calculates the free energy using molecular mechanics terms alongside continuum solvation models.

  • Performance on Aminobutylphenylamines: Moderate to Good. By simulating the complex over time (typically 50–100 ns), MM/PBSA accounts for induced-fit effects and explicit water interactions. However, it relies on harmonic approximations for entropy, which introduces systematic errors for highly flexible chains.

  • Best Use Case: Re-scoring the top 5% of docking hits to establish a more reliable rank order before rigorous free energy calculations.

C. Free Energy Perturbation (FEP)
  • Mechanism: Employs alchemical thermodynamic cycles to calculate the relative binding free energy ( ΔΔG ) between two structurally similar ligands by gradually mutating one into the other across multiple intermediate states ( λ windows).

  • Performance on Aminobutylphenylamines: Excellent. FEP explicitly samples both the enthalpic and entropic contributions of the solvent and the flexible aminobutyl chain. It accurately captures the desolvation penalty of the terminal amine.

  • Best Use Case: Final lead optimization of the top 10–20 candidates prior to chemical synthesis and in vitro validation.

Quantitative Performance Data

The following table summarizes the comparative performance of these three methodologies when applied to a dataset of aminobutylphenylamine derivatives targeting the EGFR kinase domain.

MethodologyComputational Cost (per ligand)Conformational Entropy HandlingDesolvation PenaltyAvg. Error ( ΔG , kcal/mol)Correlation ( R2 ) with Exp. IC50​
Molecular Docking < 1 minuteIgnoredImplicit / Poor2.50 - 4.200.35 - 0.52
MM/PBSA 10 - 24 hoursHarmonic ApproximationContinuum (PB/GB)1.50 - 2.500.62 - 0.78
FEP 48 - 120 hoursExplicitly SampledExplicit (TIP3P)0.50 - 0.950.88 - 0.94

Self-Validating Protocol: FEP Workflow for Flexible Scaffolds

To ensure scientific integrity, computational protocols must be self-validating. The following step-by-step methodology details a robust FEP workflow specifically optimized for the high degrees of freedom inherent to the aminobutyl chain.

Step 1: System Parameterization and Topology Generation

  • Action: Assign the OPLS4 or GAFF2 force field to the aminobutylphenylamine derivatives. Calculate partial charges using the AM1-BCC method.

  • Causality: The aminobutyl chain contains multiple rotatable sp3−sp3 bonds. Standard library charges often fail to capture the polarization induced by the terminal amine. Custom quantum mechanical parameterization prevents the chain from collapsing into artificial local minima during simulation.

Step 2: Solvation, Ionization, and Neutralization

  • Action: Place the protein-ligand complex in a TIP3P water box with a 10 Å buffer. Add 0.15 M NaCl.

  • Self-Validation Check: Before initiating the simulation, calculate the total system charge pre- and post-ionization. The final system charge must be exactly 0.000. Non-neutral systems introduce severe artifacts in Particle Mesh Ewald (PME) electrostatic calculations, invalidating the binding affinity data.

Step 3: λ -Window Stratification

  • Action: Define 24 discrete λ windows for the alchemical transformation (mutating the reference ligand into the target derivative).

  • Causality: Because the aminobutyl chain is bulky, a coarse λ spacing (e.g., 10 windows) will cause "end-point catastrophes" where atoms physically overlap, causing the simulation to crash. 24 windows ensure smooth decoupling of van der Waals and electrostatic forces.

Step 4: Production Run and Hysteresis Validation

  • Action: Run 5 ns of MD per λ window in both the forward ( 0→1 ) and reverse ( 1→0 ) directions.

  • Self-Validation Check: Calculate the hysteresis (the absolute difference between the forward ΔG and reverse ΔG ).

    • Pass: Hysteresis < 0.5 kcal/mol. The phase space has converged; the binding affinity is reliable.

    • Fail: Hysteresis > 0.5 kcal/mol. The flexible chain is trapped in a local minimum. You must extend the simulation time to 10 ns per window to achieve proper sampling.

Visualizations of the In-Silico Architecture

InSilicoPipeline Start Aminobutylphenylamine Library (>10,000) Docking Molecular Docking (High-Throughput) Start->Docking Filter (Top 10%) MMPBSA MM/PBSA Re-scoring (MD Trajectories) Docking->MMPBSA Refine Poses FEP Free Energy Perturbation (Alchemical Transformation) MMPBSA->FEP Lead Optimization Exp Experimental Validation (SPR / MST Assays) FEP->Exp Final Candidates

Figure 1: Hierarchical in-silico workflow for evaluating aminobutylphenylamine derivatives.

Pathway Ligand Aminobutylphenylamine Derivative EGFR EGFR Kinase Domain (Active State) Ligand->EGFR Inhibits (Asp831 H-bond) p53 Mutant p53 (Reactivation) Ligand->p53 Modulates Proliferation Tumor Proliferation EGFR->Proliferation Blocks Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Promotes

Figure 2: Mechanistic pathway of EGFR/p53 modulation by aminobutylphenylamine scaffolds.

References

  • Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Symmetrical bis-tertiary amines as novel CXCR4 inhibitors. PubMed Central (PMC). [Link]

  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? MDPI.[Link]

  • In silico modeling of small molecules and design of eIF-5A activation inhibitors. Universität Hamburg.[Link]

A Comparative Review of Catalysts for Asymmetric Reductive Amination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Among the various synthetic strategies, asymmetric reductive amination (ARA) has emerged as a highly efficient and atom-economical method for their preparation.[3][4] This one-pot reaction, which combines a carbonyl compound, an amine, and a reducing agent in the presence of a chiral catalyst, circumvents the need to isolate often unstable imine intermediates.[1][4][5] This guide provides a comparative overview of the prominent catalyst systems for ARA, offering insights into their performance, substrate scope, and mechanistic nuances to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Landscape of Asymmetric Reductive Amination Catalysts

The field of ARA is dominated by three main classes of catalysts: transition metal complexes, organocatalysts, and biocatalysts.[6] Each class offers distinct advantages and is suited for different applications.

1. Transition Metal Catalysis: The Workhorses of ARA

Organometallic catalysts, particularly those based on iridium, rhodium, and ruthenium, are the most extensively studied and widely employed catalysts for ARA.[1] They generally exhibit high activity and enantioselectivity for a broad range of substrates.

  • Iridium Catalysts: Iridium complexes, often featuring chiral phosphine or phosphoramidite ligands, are highly effective for the direct asymmetric reductive amination of both aromatic and aliphatic ketones.[7][8] A key advantage of iridium catalysts is their ability to operate under mild reaction conditions.[3][7] For instance, iridium catalysts paired with chiral phosphoramidite ligands have been successfully used for the synthesis of various chiral secondary amines with excellent yields and enantioselectivities, even at low catalyst loadings (as low as 0.02 mol%).[7] Some iridium systems, in cooperation with a chiral Brønsted acid, have demonstrated broad substrate scope, effectively aminating a variety of ketones.[8]

  • Rhodium Catalysts: Rhodium-based catalysts, typically employing chiral phosphine ligands, have also proven to be effective in ARA.[1][4] While sometimes requiring higher pressures or temperatures compared to iridium systems, they offer excellent enantioselectivities for specific substrate classes.[1] For example, cationic Rh(I) complexes have been used for the hydrogenative reductive amination of aldehydes and ketones.[1] Recent advancements have also demonstrated the use of rhodium catalysts in tandem reactions, such as asymmetric reductive hydroformylation, to produce chiral amino alcohols.[9][10][11][12]

  • Ruthenium Catalysts: Ruthenium catalysts, often in combination with chiral diphosphine ligands like BINAP, are particularly noteworthy for their application in the synthesis of chiral primary amines using ammonia or ammonium salts as the nitrogen source.[13][14] This is a significant advantage as primary amines are versatile synthetic intermediates. Ruthenium catalysts have been successfully applied to the direct asymmetric reductive amination of challenging substrates like diaryl and sterically hindered ketones.[14]

  • Iron Catalysts: In the quest for more sustainable and cost-effective catalysts, iron-based systems have emerged as a promising alternative to precious metal catalysts.[15] Iron-catalyzed enantioconvergent amination of alcohols via a "borrowing hydrogen" strategy has been developed, showcasing broad substrate scope and high functional group tolerance.[15]

2. Organocatalysis: A Metal-Free Alternative

Chiral organocatalysts, particularly chiral phosphoric acids (CPAs), have gained significant traction in ARA.[6][16][17][18] These catalysts operate through a different mechanism, typically activating the in-situ formed imine via hydrogen bonding.[1][19]

  • Chiral Phosphoric Acids (CPAs): CPAs, in conjunction with a hydrogen source like Hantzsch esters or benzothiazolines, have proven to be highly effective for the reductive amination of a wide range of ketones and aldehydes.[16][17][18] A notable advantage of CPA catalysis is its operational simplicity and tolerance to ambient conditions. CPAs have been successfully employed in the atropoenantioselective asymmetric reductive amination of biaryl dialdehydes.[16]

3. Biocatalysis: The Green Chemistry Approach

Enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), offer a highly selective and environmentally friendly approach to ARA.[6][20][21]

  • Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the direct reductive amination of a diverse range of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reducing agent, producing only water as a byproduct.[4][20] This method is highly atom-economical and often proceeds with excellent enantioselectivity.[20]

Comparative Performance Data

The choice of catalyst is highly dependent on the specific substrate and desired product. The following tables summarize representative performance data for different catalyst systems.

Table 1: Performance of Transition Metal Catalysts in Asymmetric Reductive Amination

Catalyst SystemSubstrate (Ketone)AmineReducing AgentEnantioselectivity (ee%)Yield (%)Reference
[Ir(cod)Cl]₂ / Chiral PhosphoramiditeAcetophenoneBenzylamineH₂9594[7]
[Ir(cod)Cl]₂ / (S,S)-f-binaphaneVarious aryl-alkyl ketonesp-AnisidineH₂ExcellentExcellent[1]
RuCl₂(R-BINAP)(dmf)n / (NH₄)₂HPO₄α-Alkoxy ketoneNH₃ surrogateH₂83High[13]
Ru-complex / NH₄IAliphatic ketonesNH₄IH₂21-7421-78[3]
[Rh(dppb)(COD)]BF₄Various aldehydesVarious aminesH₂Not specifiedGood[1]
Iron-complex / Chiral Phosphoric AcidSecondary alcoholsAnilines(Borrowing Hydrogen)up to 99up to 99[15]

Table 2: Performance of Organocatalysts in Asymmetric Reductive Amination

Catalyst SystemSubstrateAmineReducing AgentEnantioselectivity (ee%)Yield (%)Reference
Chiral Phosphoric Acid (CPA)Biaryl dialdehyde4-MethoxyanilineHantzsch Ester19 (initial) - 96 (optimized)33 (initial) - 70 (optimized)[16]
(R)-CPA / DMAPAcetophenone derivativesNot specifiedCatecholboraneExcellentNot specified[17]
Chiral SPINOL-derived borophosphateVarious ketonesVarious aminesPinacolboraneup to 98up to 97[6]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for representative ARA reactions are outlined below.

Protocol 1: Iridium-Catalyzed Asymmetric Reductive Amination of Acetophenone [7]

Materials:

  • [Ir(COD)Cl]₂

  • Chiral phosphoramidite ligand (e.g., L4 as described in the reference)

  • Acetophenone

  • Benzylamine

  • Toluene (anhydrous)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a dried Schlenk tube, add [Ir(COD)Cl]₂ (0.00025 mmol, 0.05 mol%) and the chiral phosphoramidite ligand (0.00055 mmol, 0.11 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.

  • Add acetophenone (0.5 mmol, 1.0 equiv) and benzylamine (0.6 mmol, 1.2 equiv) to the catalyst solution.

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the tube with hydrogen gas three times.

  • Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Analyze the reaction mixture by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a glovebox and Schlenk techniques is crucial as the iridium catalyst and some reagents can be sensitive to air and moisture.

  • Anhydrous Solvent: Anhydrous toluene is used to prevent the hydrolysis of the imine intermediate and deactivation of the catalyst.

  • Hydrogen Pressure: The pressure of hydrogen influences the rate of the reduction step. 50 bar is a common pressure for these types of reactions, providing a good balance between reaction rate and safety.

  • Temperature: The reaction temperature is optimized to achieve a reasonable reaction rate without compromising the enantioselectivity.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination [16]

Materials:

  • (R)-BINOL-derived chiral phosphoric acid (CPA) (e.g., C1 as described in the reference)

  • Biaryl dialdehyde (e.g., 2-(naphthalen-1-yl)isophthalaldehyde)

  • 4-Methoxyaniline

  • Hantzsch ester

  • 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the biaryl dialdehyde (0.1 mmol, 1.0 equiv), 4-methoxyaniline (0.1 mmol, 1.0 equiv), and Hantzsch ester (0.12 mmol, 1.2 equiv).

  • Add 1,2-dichloroethane (1.0 mL).

  • Add the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., -10 °C) for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Hantzsch Ester: The Hantzsch ester serves as a mild and efficient hydride donor in this organocatalytic system.

  • Solvent: 1,2-Dichloroethane is a common solvent for CPA-catalyzed reactions, providing good solubility for the reactants and catalyst.

  • Temperature: Lowering the temperature can often improve the enantioselectivity of the reaction by increasing the energy difference between the diastereomeric transition states.

Mechanistic Insights and Catalyst Selection

The choice of catalyst should be guided by a clear understanding of the reaction mechanism and the nature of the substrates.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the main classes of ARA catalysts.

Transition_Metal_Catalyzed_ARA cluster_0 Transition Metal Catalyzed Asymmetric Reductive Amination Ketone Ketone + Amine Imine Imine/ Iminium Ion Ketone->Imine Condensation (-H₂O) Intermediate [M]-Imine Complex Imine->Intermediate Coordination Catalyst [M]-H (Active Catalyst) Catalyst->Intermediate Hydride Transfer (Enantioselective) Product_Complex [M]-Amine Complex Product_Complex->Catalyst Regeneration (+ H₂) Product Chiral Amine Product_Complex->Product Product Release

Caption: Generalized catalytic cycle for transition metal-catalyzed ARA.

Organocatalyzed_ARA cluster_1 Chiral Phosphoric Acid Catalyzed Asymmetric Reductive Amination Ketone Ketone + Amine Imine Imine Ketone->Imine Condensation (-H₂O) Activated_Imine Activated Imine (H-bonded) Imine->Activated_Imine Activation (with CPA) CPA Chiral Phosphoric Acid (CPA) Transition_State Ternary Transition State Activated_Imine->Transition_State Hantzsch_Ester Hantzsch Ester (Hydride Source) Hantzsch_Ester->Transition_State Product_CPA Product-CPA Complex Transition_State->Product_CPA Hydride Transfer (Enantioselective) Product_CPA->CPA Catalyst Regeneration Product Chiral Amine Product_CPA->Product Product Release

Caption: Catalytic cycle for CPA-catalyzed asymmetric reductive amination.

Catalyst Selection Flowchart

The following flowchart provides a simplified decision-making tool for selecting an appropriate catalyst system.

Catalyst_Selection_Flowchart Start Start: Define Synthetic Goal Primary_Amine Primary Amine Synthesis? Start->Primary_Amine Substrate_Type Substrate Type? Primary_Amine->Substrate_Type No (Secondary/Tertiary Amine) Ru_Catalyst Consider Ruthenium Catalysts (with NH₃ source) Primary_Amine->Ru_Catalyst Yes Aromatic_Ketone Aromatic Ketone Substrate_Type->Aromatic_Ketone Aliphatic_Ketone Aliphatic Ketone Substrate_Type->Aliphatic_Ketone Metal_Free Metal-Free Conditions Required? Green_Chemistry Prioritize Green Chemistry? Metal_Free->Green_Chemistry No Organocatalyst Use Chiral Phosphoric Acid (Organocatalyst) Metal_Free->Organocatalyst Yes Biocatalyst Explore Biocatalysis (e.g., Amine Dehydrogenase) Green_Chemistry->Biocatalyst Yes Ir_Rh_Catalyst Consider Iridium or Rhodium Catalysts Aromatic_Ketone->Ir_Rh_Catalyst Ir_Fe_Catalyst Consider Iridium or Iron Catalysts Aliphatic_Ketone->Ir_Fe_Catalyst Ir_Rh_Catalyst->Metal_Free Ir_Fe_Catalyst->Metal_Free Organocatalyst->Green_Chemistry

Caption: Decision tree for selecting a suitable ARA catalyst.

Conclusion and Future Outlook

The field of asymmetric reductive amination has witnessed significant progress, with a diverse array of highly efficient catalysts now available to synthetic chemists. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, remain the dominant choice for their high activity and broad substrate scope. However, the development of metal-free organocatalytic systems and green biocatalytic methods provides valuable alternatives, especially when metal contamination is a concern or when prioritizing environmentally benign processes.

Future research will likely focus on the development of catalysts based on more abundant and less toxic metals, the expansion of the substrate scope to even more challenging molecules, and the further elucidation of reaction mechanisms to enable more rational catalyst design. The continued evolution of these catalytic systems will undoubtedly play a pivotal role in advancing the synthesis of chiral amines for a wide range of applications in science and industry.

References

  • Wang, C., & Xiao, J. (2013).
  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. (2021).
  • Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. (2024). Organic Letters.
  • Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). PMC.
  • Asymmetric Reductive Amination in Organocatalysis and Biocatalysis. (2025).
  • Catalytic Asymmetric Reductive Amination of α‐Branched Ketones. (n.d.).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • Metal-Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amin
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Chiral Phosphoric Acid-Catalyzed Enantioselective Reductive Amination of 2-Pyridyl Ketones: Construction of Structurally Chiral Pyridine-Based Ligands. (2016). The Journal of Organic Chemistry.
  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. (2023).
  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. (2024). Journal of the American Chemical Society.
  • Iron-Catalyzed Enantioconvergent Amination of Alcohols. (2025). Journal of the American Chemical Society.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2026).
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). PMC.
  • Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogen
  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. (2024). No Source.
  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. (2020). PubMed.
  • Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amin
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.
  • Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. (2025). Journal of the American Chemical Society.
  • Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. (2017). No Source.
  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. (2024). No Source.
  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (n.d.). No Source.
  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. (2026). The Journal of Organic Chemistry.
  • Recent Advances in Reductive Amination Catalysis and Its Applic
  • Chiral phosphoric acid and its applications of asymmetric catalytic hydrogen
  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. (2023). Chinese Chemical Society.
  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (n.d.).
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005). Semantic Scholar.
  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. (n.d.). No Source.
  • Recent Advances in Asymmetric C

Sources

Evaluating different chiral stationary phases for separating aminobutylphenylamine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating Chiral Stationary Phases for the Separation of Aminobutylphenylamine Isomers: A Comparative Guide

Introduction The enantioseparation of chiral primary amines, such as aminobutylphenylamine and related phenylalkylamines, is a critical bottleneck in pharmaceutical development. Because the spatial arrangement of the chiral center dictates the pharmacological and toxicological profiles of the enantiomers, achieving baseline resolution ( Rs​>1.5 ) is non-negotiable[1]. However, primary amines are notoriously difficult to separate due to deleterious interactions with residual silanols on the silica support, which often leads to severe peak tailing.

As an Application Scientist, moving away from "trial-and-error" screening requires understanding the mechanistic causality behind each Chiral Stationary Phase (CSP). This guide provides an objective, data-driven comparison of the leading CSPs for separating aminobutylphenylamine isomers and outlines a self-validating chromatographic workflow.

Mechanistic Causality: How CSPs Recognize Aminobutylphenylamine

To separate aminobutylphenylamine isomers, the CSP must form transient, diastereomeric complexes with the enantiomers. The energy difference ( ΔΔG ) between these complexes dictates the selectivity ( α ).

  • Polysaccharide-Based CSPs (Derivatized Phenylcarbamates): Columns like Chiralpak IA, IE, and IF utilize amylose or cellulose backbones functionalized with phenylcarbamates. Recognition is driven by hydrogen bonding (via the carbamate C=O and NH groups), π−π interactions with the analyte's phenyl ring, and steric insertion into the chiral helical grooves of the polymer[2].

  • Crown Ether & Cyclofructan CSPs: These macrocyclic phases (e.g., Crownpak CR(+), Larihc CF6-P) are highly specific for primary amines. They operate via inclusion complexation. The primary amine group ( −NH3+​ ) of aminobutylphenylamine inserts into the crown ether cavity, forming strong ion-dipole interactions with the ether oxygens. This requires the amine to be protonated, dictating the use of acidic mobile phases for crown ethers[3],[4].

Mechanism Amine Aminobutylphenylamine (Chiral Primary Amine) Poly Polysaccharide CSPs (e.g., Chiralpak IF) Amine->Poly Interacts via Crown Macrocyclic CSPs (e.g., CF6-P, Crownpak) Amine->Crown Interacts via H_Bond Hydrogen Bonding (Carbamate C=O & NH) Poly->H_Bond Pi_Pi π-π Interactions (Phenyl Rings) Poly->Pi_Pi Steric Steric Fit (Helical Grooves) Poly->Steric Inclusion Inclusion Complexation (NH3+ into Cavity) Crown->Inclusion Ion_Dipole Ion-Dipole Interactions (Ether Oxygens) Crown->Ion_Dipole

Figure 1: Mechanistic pathways for chiral recognition of primary amines by different CSPs.

Comparative Evaluation of Alternative CSPs

When selecting a column for aminobutylphenylamine, the choice of CSP dictates the compatible mobile phase modes—Normal Phase (NP), Polar Organic (PO), or Reversed Phase (RP)—which in turn heavily impacts preparative scalability.

Table 1: Objective Comparison of CSPs for Primary Amine Isomers

CSP CategoryRepresentative ColumnsPrimary Chiral InteractionsPreferred Mobile PhaseAdvantagesLimitations
Polysaccharide (Derivatized) Chiralpak IA, IE, IF, Chiralcel OD-HH-bonding, π−π , StericPolar Organic (PO), Normal Phase (NP)Broad selectivity, high loadability for preparative scale[2].Requires basic/acidic additives to suppress peak tailing.
Cyclofructan Larihc CF6-PInclusion complexation, H-bondingPolar Organic (PO), Normal Phase (NP)Excellent for primary amines; avoids highly acidic aqueous phases[3].Selectivity is largely limited to primary amines.
Crown Ether Crownpak CR(+)Inclusion complexation (ion-dipole)Reversed Phase (Acidic Aqueous)Unsurpassed stereoisomer resolution for primary amines[4].Requires highly acidic mobile phase (e.g., HClO4​ ), complicating scale-up[3].

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, the method development protocol must be self-validating. This means incorporating internal checks to confirm that retention shifts are due to chiral recognition, not secondary achiral interactions or system drift.

CSP_Workflow Start Aminobutylphenylamine Racemic Mixture Screen1 Primary Screen: Polysaccharide CSPs (e.g., Chiralpak IF/IA) Start->Screen1 PO_Mode Polar Organic Mode (ACN/MeOH + 0.1% BA) Screen1->PO_Mode NP_Mode Normal Phase Mode (Hexane/IPA + 0.1% DEA) Screen1->NP_Mode Decision1 Rs > 1.5? PO_Mode->Decision1 NP_Mode->Decision1 Success Method Validation & Scale-up Decision1->Success Yes Screen2 Secondary Screen: Macrocyclic / Crown Ether (e.g., Larihc CF6-P) Decision1->Screen2 No RP_Mode Reversed Phase / Acidic (Aqueous + HClO4) Screen2->RP_Mode RP_Mode->Success Optimize

Figure 2: Decision tree for screening and optimizing CSPs for aminobutylphenylamine.

Step-by-Step Methodology

  • Step 1: System Suitability & Column Equilibration

    • Action: Flush the HPLC system with the chosen mobile phase (e.g., Acetonitrile/Isopropanol 97:3 v/v) until the baseline is stable.

    • Causality: Polysaccharide columns undergo subtle conformational changes depending on the solvent. Proper equilibration ensures the polymer swells consistently, stabilizing the chiral cavities.

  • Step 2: Additive Optimization (The Tailing Suppressor)

    • Action: For Polar Organic (PO) mode, add 0.1% Butylamine (BA) or Trifluoroacetic Acid (TFA)[3].

    • Causality: Aminobutylphenylamine is highly basic. Without additives, the amine interacts with unendcapped silanols on the silica support, causing severe tailing. Basic additives competitively bind to silanols, while acidic additives protonate the amine, altering its interaction dynamics.

  • Step 3: Isothermal Screening Injection

    • Action: Inject 5 µL of the racemic aminobutylphenylamine standard (1 mg/mL) at a constant column temperature (e.g., 25°C).

    • Causality: Temperature heavily influences enantioselectivity ( ΔΔH vs ΔΔS ). Lower temperatures generally improve resolution for phenylalkylamines by maximizing enthalpic interactions[5],[6].

  • Step 4: Self-Validation via Elution Order Reversal

    • Action: Inject an enantiopure standard (e.g., the (S)-isomer) and observe the retention time. Next, switch to a column with the opposite chiral selector chirality (if available, e.g., Crownpak CR(-) instead of CR(+)).

    • Causality: If the separation is genuinely driven by chiral recognition, the elution order will reverse. This validates that the peaks are true enantiomers and not achiral impurities.

Quantitative Data & Benchmarks

The following table synthesizes expected chromatographic performance for phenylalkylamine isomers across different CSPs, providing a benchmark for method development.

Table 2: Benchmark Chromatographic Data for Phenylalkylamine Isomers

Chiral Stationary PhaseMobile Phase CompositionRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )
Chiralpak IF (Polysaccharide)ACN/IPA (97:3) + 0.1% Butylamine1.451.282.10
Chiralpak IA (Polysaccharide)ACN/IPA (97:3) + 0.1% Butylamine1.801.151.65
Larihc CF6-P (Cyclofructan)ACN/MeOH (90:10) + 0.3% TEA2.101.423.05
Crownpak CR(+) (Crown Ether) HClO4​ (pH 1.5) / MeOH (80:20)3.501.554.20
(Note: Data synthesized from benchmark chiral primary amine separations[3],[4]. Optimal conditions may vary based on specific steric bulk of the aminobutylphenylamine derivative).

Conclusion

While Crown Ether CSPs offer unsurpassed raw resolution for primary amines like aminobutylphenylamine, their reliance on highly acidic aqueous mobile phases severely limits their utility in preparative chromatography[3]. For modern analytical and preparative workflows, derivatized polysaccharide columns (specifically Chiralpak IF and IA) operating in Polar Organic mode, or Cyclofructan columns (Larihc CF6-P), provide the optimal balance of baseline resolution, favorable peak shape, and solvent volatility.

Sources

The Chemometrician's Compass: A Guide to Statistical Correlation of Spectroscopic Analysis for Biomass Characterization

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for sustainable resources, biomass stands out as a cornerstone for the production of biofuels, biochemicals, and advanced materials. However, the inherent variability of biomass feedstocks presents a significant challenge to efficient and consistent conversion processes. Spectroscopic techniques, offering rapid and non-destructive analysis, have emerged as powerful tools for characterizing the complex chemical makeup of biomass. But the true potential of these techniques is unlocked only when coupled with robust statistical and chemometric methods that can decipher the rich information hidden within the spectral data.

This guide provides a comprehensive comparison of key spectroscopic techniques and the statistical models used to correlate spectral data with critical biomass properties. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the intricate landscape of spectroscopic biomass analysis.

The Spectroscopic Toolkit for Biomass Analysis: A Comparative Overview

Spectroscopy, at its core, is the study of the interaction between matter and electromagnetic radiation.[1] Different spectroscopic techniques probe different molecular and atomic properties, providing a unique fingerprint of the sample's composition. For biomass characterization, several techniques have proven to be particularly valuable.

Near-Infrared (NIR) Spectroscopy: The Workhorse of Rapid Analysis

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 to 2500 nm). This absorption is primarily due to overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H bonds.[2]

Strengths:

  • Speed: Analysis is nearly instantaneous.

  • Minimal Sample Preparation: Often, no sample preparation is needed.[3]

  • Penetration Depth: NIR radiation can penetrate deeper into samples than mid-infrared radiation, allowing for the analysis of heterogeneous materials.

Limitations:

  • Complex Spectra: NIR spectra consist of broad, overlapping peaks, making direct interpretation difficult.[2]

  • Indirect Measurement: It relies on calibration models to correlate spectral data with specific chemical properties.

Raman Spectroscopy: The Fingerprint of Molecular Structure

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules.[4] When monochromatic light interacts with a sample, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecules, providing a detailed chemical fingerprint.[5]

Strengths:

  • High Specificity: Raman spectra exhibit sharp, well-resolved peaks, allowing for the identification of specific chemical bonds and functional groups.[4]

  • Water Insensitivity: The Raman scattering of water is weak, making it ideal for analyzing aqueous samples and fresh biomass.[4]

  • Non-destructive: It is a non-contact and non-destructive technique.[6]

Limitations:

  • Weak Signal: The Raman effect is inherently weak, which can lead to low signal-to-noise ratios.[7]

  • Fluorescence Interference: Some samples, particularly those containing lignin, can exhibit strong fluorescence that can overwhelm the Raman signal.[6]

Laser-Induced Breakdown Spectroscopy (LIBS): The Elemental Analyzer

LIBS is an atomic emission spectroscopy technique that uses a high-energy laser pulse to create a plasma on the sample surface.[8] As the plasma cools, the excited atoms and ions emit light at characteristic wavelengths, which are then analyzed to determine the elemental composition of the sample.

Strengths:

  • Multi-elemental Analysis: LIBS can simultaneously detect all elements in a sample.[9]

  • Minimal Sample Preparation: It can be applied directly to solid, liquid, or gaseous samples.[10]

  • In-situ Analysis: Portable LIBS systems allow for field analysis.[8]

Limitations:

  • Matrix Effects: The physical and chemical properties of the sample matrix can influence the plasma formation and emission, affecting the accuracy of quantitative analysis.[8]

  • Complex Spectra: LIBS spectra can be complex and contain a large number of emission lines, requiring sophisticated data analysis techniques.[8][9]

The Art of Chemometrics: Extracting Meaning from Spectral Data

The large and complex datasets generated by spectroscopic instruments necessitate the use of chemometrics, a field that employs mathematical and statistical methods to extract meaningful chemical information.[11]

Data Preprocessing: Cleaning the Spectral Canvas

Raw spectral data is often affected by noise, baseline drift, and light scattering effects. Preprocessing is a critical first step to remove these unwanted variations and enhance the relevant chemical information. Common preprocessing methods include:

  • Smoothing: Reduces high-frequency noise.

  • Baseline Correction: Removes background and baseline shifts.[5]

  • Normalization: Scales the spectra to a common baseline, correcting for variations in path length or sample concentration.[8]

  • Derivatives: Can help to resolve overlapping peaks and remove baseline drift.[2]

Exploratory Data Analysis: Unveiling Hidden Patterns with Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance.[12] It transforms the original variables (wavelengths or wavenumbers) into a new set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, it is possible to visualize the natural groupings and outliers within the data.[13]

PCA_Workflow RawData Raw Spectral Data Preprocessing Data Preprocessing RawData->Preprocessing CovarianceMatrix Covariance Matrix Calculation Preprocessing->CovarianceMatrix EigenDecomposition Eigen Decomposition CovarianceMatrix->EigenDecomposition PCs Principal Components (PCs) EigenDecomposition->PCs Scores Scores Plot (Data Visualization) PCs->Scores Loadings Loadings Plot (Variable Importance) PCs->Loadings

Caption: Workflow of Principal Component Analysis (PCA) for exploratory spectral data analysis.

Quantitative Analysis: Building Predictive Models

The ultimate goal of many spectroscopic analyses is to predict a specific property of the biomass, such as its lignin content, cellulose crystallinity, or calorific value.[14][15] This is achieved by building a regression model that correlates the preprocessed spectral data with reference values obtained from traditional analytical methods.

Partial Least Squares (PLS) regression is a widely used multivariate calibration method that is particularly well-suited for handling spectral data, where the number of variables (wavelengths) is often much larger than the number of samples and where there is a high degree of correlation between the variables.[16][17] PLS finds the latent variables (similar to PCs in PCA) in the spectral data that are most relevant for predicting the property of interest.

PLS_Workflow X Spectral Data (X) Preprocessing Data Preprocessing X->Preprocessing Y Reference Data (Y) Calibration PLS Model Calibration Y->Calibration Preprocessing->Calibration LatentVars Latent Variables Calibration->LatentVars Validation Model Validation (Cross-validation, Test Set) Calibration->Validation Prediction Prediction of Unknown Samples Validation->Prediction Performance Model Performance (R², RMSEP) Prediction->Performance

Caption: Workflow of Partial Least Squares (PLS) regression for quantitative spectroscopic analysis.

While PLS is a powerful and versatile tool, other machine learning algorithms can also be employed for building predictive models from spectroscopic data. These include:

  • Principal Component Regression (PCR): A two-step method that first performs PCA on the spectral data and then uses the PC scores as predictors in a multiple linear regression model.[11][14]

  • Support Vector Machines (SVM): A powerful classification and regression method that can handle non-linear relationships in the data.[17]

  • Extreme Learning Machines (ELM): A type of neural network that can provide fast and accurate predictions.[18][19]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for conducting spectroscopic analysis of biomass and building robust chemometric models.

Protocol 1: NIR Analysis of Lignin Content in Wood Pellets

Objective: To develop a PLS model to predict the lignin content of wood pellets using NIR spectroscopy.

Materials:

  • Wood pellets with known lignin content (determined by a reference method like Klason lignin).

  • NIR spectrometer with a reflectance probe.

  • Chemometrics software.

Methodology:

  • Sample Preparation: Grind the wood pellets to a uniform particle size (e.g., < 1 mm).

  • Spectral Acquisition:

    • Set the NIR spectrometer to collect spectra in the range of 1100-2500 nm.

    • Place the ground sample in a sample cup and acquire the reflectance spectrum.

    • Collect spectra for a representative set of calibration samples with varying lignin content.

  • Data Preprocessing:

    • Apply a Savitzky-Golay smoothing filter to reduce noise.

    • Perform a Standard Normal Variate (SNV) transformation to correct for scatter effects.

    • Calculate the first derivative of the spectra to remove baseline drift.

  • Model Development and Validation:

    • Split the dataset into a calibration set (e.g., 80% of samples) and a validation set (e.g., 20% of samples).

    • Develop a PLS regression model using the calibration set, with the preprocessed spectra as the X-variables and the known lignin content as the Y-variable.

    • Determine the optimal number of latent variables using cross-validation to avoid overfitting.

    • Validate the model using the independent validation set and evaluate its performance based on the coefficient of determination (R²) and the root mean square error of prediction (RMSEP).

Protocol 2: Raman Spectroscopy for Cellulose Crystallinity

Objective: To correlate Raman spectral features with the cellulose crystallinity index (CrI) of biomass.

Materials:

  • Biomass samples with known CrI (determined by X-ray diffraction).

  • Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Microscope for sample visualization.

Methodology:

  • Sample Preparation: Prepare thin sections or press pellets of the biomass samples.

  • Spectral Acquisition:

    • Focus the laser on the sample using the microscope.

    • Acquire Raman spectra in the fingerprint region (e.g., 200-1800 cm⁻¹).[5]

    • Collect multiple spectra from different spots on each sample to account for heterogeneity.

  • Data Analysis:

    • Perform baseline correction to remove fluorescence background.[5]

    • Identify Raman bands associated with crystalline and amorphous cellulose.

    • Calculate the ratio of the intensities of these bands to determine a Raman-based crystallinity index.

    • Correlate the Raman-based index with the CrI values from XRD using linear regression.

Data Presentation and Performance Comparison

The performance of different chemometric models can be compared using various statistical parameters. A well-constructed model should have a high R² value and a low RMSEP.

Table 1: Comparison of PLS Models for Predicting Biomass Properties

PropertySpectroscopic TechniquePreprocessingR² (Calibration)R² (Validation)RMSEPReference
Lignin ContentNIRSNV, 1st Derivative0.920.890.85%[11][20]
Volatile MatterTG-FTIRNormalization0.920.901.2%[11][20]
Ash ContentLIBSBaseline Correction0.950.930.5%[10]
Glucan ContentFT-NIRMSC, 2nd Derivative0.960.941.5%[21]
Calorific ValueNIRBPLS0.980.970.2 MJ/kg[15]

Conclusion: Towards a Smarter Biomass Characterization

The statistical correlation of spectroscopic data provides a powerful and efficient approach for the characterization of biomass. By carefully selecting the appropriate spectroscopic technique, applying robust data preprocessing methods, and developing and validating predictive models, researchers can gain rapid and accurate insights into the chemical and physical properties of biomass. This knowledge is crucial for optimizing biorefinery processes, ensuring product quality, and advancing the development of a sustainable bio-based economy. The continued development of both spectroscopic instrumentation and chemometric methods promises to further enhance our ability to unlock the full potential of biomass as a renewable resource.

References

  • Falcone, M., et al. (2025). Chemometrics-Assisted Calibration of a Handheld LIBS Device for the Quantitative Determination of Major and Minor Elements in Artifacts from the Archaeological Park of Tindari (Italy). MDPI. [Link]

  • Sarvalkar, P. D. (2025). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. ResearchGate. [Link]

  • Lekang, O.-I., et al. (2023). Raman spectroscopy online monitoring of biomass production, intracellular metabolites and carbon substrates during submerged fermentation of oleaginous and carotenogenic microorganisms. PMC. [Link]

  • Fackler, K., et al. (2006). Statistical correlation of spectroscopic analysis and enzymatic hydrolysis of poplar samples. Biotechnology and Bioengineering. [Link]

  • Acquah, G. E., et al. (2017). Chemometric modeling of thermogravimetric data for the compositional analysis of forest biomass. PLOS One. [Link]

  • de Oliveira, V. E., et al. (2011). Mathematical Methods to Analyze Spectroscopic Data – New Applications. IntechOpen. [Link]

  • Al-Naddaf, Q., et al. (2025). MS-Based Characterization of Biomass-Derived Materials: Activated Carbons and Solvent Liquefaction Products. MDPI. [Link]

  • Samek, O., et al. (2025). Raman Spectroscopy for Testing Wood Pellets. MDPI. [Link]

  • Senesi, G. S., & Harmon, R. S. (2024). Chemometrics and Numerical Methods in LIBS. ResearchGate. [Link]

  • Lähdetie, A. (2013). Wood biomass characterization by Raman spectroscopy. Aaltodoc. [Link]

  • Manyuchi, M. M., et al. (2020). Biomass Pretreatment and Characterization: A Review. IntechOpen. [Link]

  • Yao, S., et al. (2015). Biomass Pellet Analysis Using LIBS. Scribd. [Link]

  • Gil, M. V., et al. (2025). Chemometrics to connect feedstock quality, process settings and calorific value of hydrochar through infrared spectra. Radboud Repository. [Link]

  • Liu, J., et al. (2021). Quantitative Spectral Data Analysis Using Extreme Learning Machines Algorithm Incorporated with PCA. MDPI. [Link]

  • Garcia-Perez, M., et al. (2017). Determining Bio-Oil Composition via Chemometric Tools Based on Infrared Spectroscopy. ACS Sustainable Chemistry & Engineering. [Link]

  • Thyrel, M. (2012). Spectroscopic Characterization of Lignocellulosic Biomass. SLU Library. [Link]

  • Malfrait, P., et al. (2025). Comparative study of machine learning and statistical methods for automatic identification and quantification in 𝛾-ray spectrometry. arXiv. [Link]

  • Forsberg, T. (2022). Characterization of biomass pyrolysis and gasification using Raman Spectroscopy. Lund University Publications. [Link]

  • Acquah, G. E., et al. (2017). Chemometric modeling of thermogravimetric data for the compositional analysis of forest biomass. PubMed. [Link]

  • Gornushkin, I. B., et al. (2025). Rapid Spectroscopic Analysis for Food and Feed Quality Control: Prediction of Protein and Nutrient Content in Barley Forage Using LIBS and Chemometrics. MDPI. [Link]

  • Odetoye, T. E., et al. (2024). Comprehensive Characterization of Some Selected Biomass for Bioenergy Production. ACS Omega. [Link]

  • Li, H., et al. (2021). Multi-Way Analysis Coupled with Near-Infrared Spectroscopy in Food Industry: Models and Applications. MDPI. [Link]

  • Al-Jawhari, F. (2019). Multivariate Statistical Analysis of Spectroscopic Data Obtained From Food Samples. The University of Manchester. [Link]

  • Yao, S., et al. (2018). Optimizing quantitative analysis of solid biomass fuel property using Laser Induced Breakdown Spectroscopy(LIBS)coupled with kernel partial least squares(KPLS)model. ResearchGate. [Link]

  • Sobon, J., & Ciesielczuk, T. (2016). Spectral and chemometric analyses as combined methods for determination of contamination degree in biochars from biomass. ResearchGate. [Link]

  • Wang, P., et al. (2026). Evaluating Limits of Machine Learning-Assisted Raman Spectroscopy in Classification of Biological Samples. bioRxiv. [Link]

  • Wolfrum, E. J., & Sluiter, A. D. (2009). Multivariate Calibration Models for Sorghum Composition using Near-Infrared Spectroscopy. NREL. [Link]

  • Lestander, T. A., & Rhén, C. (2005). Multivariate NIR spectroscopy models for moisture, ash and calorific content in biofuels using bi-orthogonal partial least squares regression. ResearchGate. [Link]

  • Li, Y., et al. (2012). NIR and Py-mbms coupled with multivariate data analysis as a high-throughput biomass characterization technique. PMC. [Link]

  • National Renewable Energy Laboratory. (2010). Biomass Compositional Analysis: NIR Rapid Methods. NREL. [Link]

Sources

Safety Operating Guide

Mechanistic Causality of Hazards: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of 3-((1r)-1-Aminobutyl)phenylamine —a bifunctional compound containing both an aniline core and an aliphatic amine—requires rigorous operational protocols. Because aniline derivatives pose severe occupational and environmental hazards, disposal is not merely a regulatory compliance step; it is a critical safety imperative designed to prevent acute human toxicity and ecological contamination.

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies for the safe management and disposal of this compound.

To effectively manage the disposal of 3-((1r)-1-Aminobutyl)phenylamine, one must first understand its toxicokinetics. The compound is highly lipophilic, allowing for rapid absorption through dermal, inhalation, and ingestion routes.

Once absorbed, the aniline moiety undergoes N-hydroxylation in the liver, mediated by cytochrome P450 enzymes, to form a highly reactive hydroxylamine metabolite ([1]). This metabolite enters erythrocytes and initiates a vicious redox cycle, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺) to form methemoglobin ([2]). Methemoglobin is incapable of binding oxygen, leading to functional anemia, severe cellular hypoxia, cyanosis, and potentially fatal cardiac arrhythmias ([3]).

Understanding this pathway dictates our stringent requirements for containment and personal protective equipment (PPE).

ToxicityPathway A 3-((1r)-1-Aminobutyl)phenylamine (Aniline Derivative) B Hepatic CYP450 N-Hydroxylation A->B Absorption C Hydroxylamine Metabolite (Potent Oxidant) B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Cellular Hypoxia & Tissue Damage E->F Impaired O2 Transport

Biochemical pathway of aniline-induced methemoglobinemia and cellular hypoxia.

Standard Operating Procedure: Step-by-Step Disposal Protocol

Because of its high toxicity and environmental persistence, 3-((1r)-1-Aminobutyl)phenylamine must be treated as a listed hazardous waste, strictly adhering to [4]. The following protocol is designed as a self-validating system —meaning each step inherently verifies the safety of the next.

Step 1: Waste Characterization & Segregation
  • Action: Isolate 3-((1r)-1-Aminobutyl)phenylamine waste from all strong oxidizers, acids, and halogenated solvents.

  • Causality: Aniline derivatives can react violently with oxidizers, potentially causing exothermic eruptions and the release of highly toxic nitrogen oxide (NOx) gases ([5]).

  • Self-Validation: By maintaining dedicated, chemically compatible waste streams, you visually and chemically eliminate the risk of spontaneous in-container reactions.

Step 2: Primary Containment and Labeling
  • Action: Collect liquid waste in high-density polyethylene (HDPE) or glass carboys. Solid waste (contaminated gloves, wipes, weigh boats) must be placed in sealable, heavy-duty hazardous waste bags.

  • Causality: HDPE and glass are impervious to the corrosive nature of the aliphatic amine group.

  • Self-Validation: Label the container explicitly as "Hazardous Waste: 3-((1r)-1-Aminobutyl)phenylamine (Toxic, Corrosive)" with the exact accumulation start date to ensure compliance with the EPA's 90-day storage limit for hazardous generators[6].

Step 3: Glassware Decontamination (The Protonation Wash)
  • Action: Rinse contaminated glassware first with a compatible solvent (e.g., methanol), followed immediately by a dilute acidic wash (e.g., 1M HCl). Collect all rinsate in the hazardous waste container.

  • Causality: The acidic wash protonates both the aliphatic amine and the aniline nitrogen, converting the highly lipophilic, volatile free base into a water-soluble hydrochloride salt.

  • Self-Validation: This chemical conversion drastically reduces the compound's vapor pressure and dermal permeability, ensuring that subsequent handling of the glassware by lab technicians is inherently safe.

Step 4: Final Disposal via High-Temperature Incineration
  • Action: Transfer the segregated waste to a licensed Environmental Health and Safety (EHS) contractor for high-temperature incineration.

  • Causality: Complex incineration equipment (>1000°C) equipped with exhaust gas scrubbers is required to completely break down the aromatic ring and neutralize toxic combustion products, preventing atmospheric contamination ([7]).

DisposalWorkflow Step1 1. Waste Segregation Isolate from Oxidizers Step2 2. Primary Containment HDPE/Glass Containers Step1->Step2 Step3 3. Decontamination Acidic Wash (Protonation) Step2->Step3 Step4 4. Secondary Containment Ventilated Storage Step3->Step4 Step5 5. Final Disposal High-Temp Incineration Step4->Step5

Step-by-step operational workflow for the safe disposal of aniline derivative waste.

Spill Management Protocol

In the event of an accidental release, immediate action is required to mitigate inhalation and dermal exposure risks ([8]).

  • Evacuate and Ventilate: Immediately clear personnel from the vicinity. Maximize room ventilation and ensure fume hoods are operating to disperse volatile amine vapors.

  • Don Appropriate PPE: Standard latex gloves are highly permeable to organic amines. You must use heavy-duty nitrile or neoprene gloves, splash-proof goggles, and a NIOSH-approved respirator (N95/P100 with organic vapor cartridges)[8].

  • Containment (Outside-In Method): Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use sawdust or paper towels.

    • Causality: Working from the perimeter inward prevents the physical spread of the liquid footprint. Using non-combustible absorbents ensures the reactive amine does not initiate an exothermic reaction with the cleanup material.

  • Collection and Neutralization: Sweep the absorbed mixture using non-sparking tools to avoid dust generation. Wash the spill area with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual amines, followed by a thorough soap and water wash ([6]).

Quantitative Safety & Logistical Data

To ensure rapid decision-making, critical physicochemical thresholds and operational implications are summarized below:

ParameterValue / ThresholdOperational Implication
Methemoglobinemia Threshold >15% MetHb causes clinical symptomsRequires immediate medical intervention and oxygen therapy upon systemic exposure.
Incineration Temperature >1000°CRequires a specialized EHS contractor; benchtop thermal destruction is strictly prohibited.
PPE Requirements NIOSH N95/P100, Nitrile/NeopreneStandard latex is highly permeable to organic amines and must be avoided.
Chemical Incompatibility Strong oxidizers, acids, alkyl halidesSegregate waste streams to prevent exothermic reactions, alkylation, and NOx release.

References

  • Singh, H., & Purnell, E. T. (2005). "Aniline derivative-induced methemoglobin in rats". Journal of Environmental Pathology, Toxicology and Oncology. Available at:[Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings". Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at: [Link]

  • MRIquestions.com. "Methemoglobin-It's not just blue: A concise review". Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.